molecular formula C9H8N2O B094157 N-(prop-2-yn-1-yl)nicotinamide CAS No. 18327-30-5

N-(prop-2-yn-1-yl)nicotinamide

货号: B094157
CAS 编号: 18327-30-5
分子量: 160.17 g/mol
InChI 键: PHVXVTKMQOMWPQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

N-(prop-2-yn-1-yl)nicotinamide, also known as N-(prop-2-yn-1-yl)nicotinamide, is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(prop-2-yn-1-yl)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(prop-2-yn-1-yl)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

N-prop-2-ynylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-2-5-11-9(12)8-4-3-6-10-7-8/h1,3-4,6-7H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVXVTKMQOMWPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Technical Guide to the Covalent Inactivation of CD38 by N-(prop-2-yn-1-yl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cluster of Differentiation 38 (CD38) is a critical enzyme in cellular signaling and NAD+ metabolism, making it a significant target for therapeutic intervention in oncology, metabolic disorders, and aging.[1][2][3] This guide delineates the proposed mechanism of action for N-(prop-2-yn-1-yl)nicotinamide, a novel rationally designed covalent inhibitor of CD38. Drawing upon established principles of CD38 enzymology and the reactivity of analogous compounds, we posit a mechanism centered on the irreversible covalent modification of the catalytic glutamate residue, E226.[4][5][6] This document provides a comprehensive overview of the underlying biochemistry, the rationale for the inhibitor's design, and a detailed roadmap for the experimental validation of its mechanism. This whitepaper is intended for researchers and drug development professionals engaged in the study of NAD+ biology and the development of novel therapeutics targeting CD38.

Introduction to CD38: A Multifunctional Ecto-Enzyme

CD38 is a transmembrane glycoprotein with a pivotal role in cellular physiology.[1][7] It is the primary enzyme responsible for the catabolism of nicotinamide adenine dinucleotide (NAD+) in mammals, hydrolyzing it to adenosine diphosphate-ribose (ADPR) and nicotinamide.[3][8] Additionally, CD38 catalyzes the synthesis of cyclic ADP-ribose (cADPR) and nicotinic acid adenine dinucleotide phosphate (NAADP), two potent second messengers that mobilize intracellular calcium.[7][9]

Given its multifaceted enzymatic activities, CD38 is a key regulator of:

  • NAD+ Homeostasis: By degrading NAD+, CD38 influences the activity of NAD+-dependent enzymes such as sirtuins and PARPs, which are crucial for metabolic regulation, DNA repair, and cellular stress responses.[3][10][11]

  • Calcium Signaling: The production of cADPR and NAADP by CD38 modulates a wide array of physiological processes, including immune responses, insulin secretion, and muscle contraction.[7]

  • Immune Function: CD38 is highly expressed on immune cells and plays a role in lymphocyte activation and trafficking.[12]

The enzyme's active site is located in its extracellular domain, presenting a topological paradox as its main substrate, NAD+, is predominantly intracellular.[1] However, CD38 can also metabolize extracellular NAD+ precursors like nicotinamide mononucleotide (NMN).[1][13] The dysregulation of CD38 activity is implicated in numerous diseases, making it an attractive therapeutic target.

The Precedent for Covalent Inhibition of CD38

The catalytic mechanism of CD38 proceeds through a covalent intermediate, making it susceptible to mechanism-based inactivation.[4] The key catalytic residue, Glutamate 226 (E226) , acts as a nucleophile, attacking the anomeric carbon of the N-ribosyl moiety of NAD+ and displacing nicotinamide.[4]

A compelling precedent for the covalent inhibition of CD38 is found in the action of nicotinamide riboside (NR). While NR is a metabolic precursor for NAD+ synthesis, it has been surprisingly discovered to be a covalent inhibitor of CD38.[5][6][14] X-ray crystallography has revealed that NR forms a stable ribosyl-ester bond with the side chain of E226, effectively inactivating the enzyme.[14] This discovery underscores that the nicotinamide moiety is a key recognition element for the CD38 active site and that molecules presenting a reactive electrophile to E226 can act as covalent inhibitors.

N-(prop-2-yn-1-yl)nicotinamide: A Rationally Designed Covalent Inhibitor

N-(prop-2-yn-1-yl)nicotinamide is designed to exploit the known catalytic mechanism of CD38 for targeted covalent inactivation. The design incorporates two key features:

  • Nicotinamide Headgroup: This moiety serves as a scaffold to guide the inhibitor into the CD38 active site, mimicking the binding of the natural substrate, NAD+.

  • Propargyl Group (prop-2-yn-1-yl): This terminal alkyne is an electrophilic "warhead." Once the nicotinamide headgroup is positioned within the active site, the propargyl group is presented in close proximity to the nucleophilic E226 residue.

Proposed Mechanism of Covalent Inactivation

The proposed mechanism of action is a two-step process:

  • Reversible Binding: N-(prop-2-yn-1-yl)nicotinamide first binds non-covalently to the CD38 active site, driven by interactions between the nicotinamide ring and active site residues.

  • Irreversible Covalent Modification: The carboxylate side chain of E226 performs a nucleophilic attack on the propargyl group, leading to the formation of a stable covalent adduct. This irreversible modification of the catalytic residue results in the complete loss of CD38's enzymatic activity.

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Inactivation CD38_free CD38 (Active) E226-COO⁻ Complex CD38-Inhibitor Complex (Non-covalent) CD38_free->Complex kon Inhibitor N-(prop-2-yn-1-yl)nicotinamide Complex->CD38_free koff Complex_covalent CD38-Inhibitor Complex (Non-covalent) Inactive_CD38 CD38 (Inactive) Covalently Modified E226 Complex_covalent->Inactive_CD38 kinact (Irreversible)

Caption: Proposed two-step mechanism of CD38 inactivation.

A Roadmap for Experimental Validation

To rigorously test this proposed mechanism, a multi-faceted experimental approach is required. The following protocols outline a self-validating system to confirm the covalent inactivation of CD38 by N-(prop-2-yn-1-yl)nicotinamide.

Enzyme Inhibition Kinetics

The initial step is to characterize the inhibitory potency and mechanism of the compound using a well-established CD38 activity assay.

Protocol: NGD+-Based Fluorescence Assay for CD38 Activity

  • Reagents:

    • Recombinant human CD38 extracellular domain.

    • Nicotinamide guanine dinucleotide (NGD+) substrate.

    • N-(prop-2-yn-1-yl)nicotinamide.

    • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Procedure for IC50 Determination:

    • Prepare a serial dilution of N-(prop-2-yn-1-yl)nicotinamide.

    • In a 96-well plate, add recombinant CD38 to each well.

    • Add the diluted inhibitor to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Initiate the reaction by adding NGD+ (e.g., to a final concentration of 100 µM).

    • Monitor the increase in fluorescence (Excitation: 300 nm, Emission: 410 nm) over time, which corresponds to the formation of cyclic GDP-ribose (cGDPR).[14]

    • Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.

  • Procedure for Time-Dependent Inactivation:

    • Pre-incubate CD38 with various concentrations of the inhibitor for different time intervals (0-60 minutes).

    • At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it significantly into the assay medium containing NGD+ to stop further inactivation while measuring the remaining enzyme activity.

    • Plot the natural logarithm of the remaining enzyme activity against the pre-incubation time. A linear relationship suggests pseudo-first-order kinetics, characteristic of covalent inhibitors.

    • From these plots, the inactivation rate constant (k_inact) and the inhibitor dissociation constant (K_i) can be determined.

Confirmation of Covalent Adduct Formation by Mass Spectrometry

Mass spectrometry is the definitive method to confirm that the inhibitor forms a covalent bond with the enzyme and to identify the site of modification.

Protocol: Intact Protein and Tryptic Digest Mass Spectrometry

  • Sample Preparation:

    • Incubate recombinant CD38 with a molar excess (e.g., 10-fold) of N-(prop-2-yn-1-yl)nicotinamide for a sufficient time to ensure complete inactivation (as determined by the kinetics experiment).

    • Include a control sample of CD38 incubated with vehicle (e.g., DMSO).

    • Remove excess, unbound inhibitor using a desalting column.

  • Intact Protein Analysis (LC-MS):

    • Analyze the treated and control CD38 samples by liquid chromatography-mass spectrometry (LC-MS).

    • A mass shift in the treated sample corresponding to the molecular weight of N-(prop-2-yn-1-yl)nicotinamide (172.19 g/mol ) will confirm the formation of a 1:1 covalent adduct.

  • Peptide Mapping (LC-MS/MS):

    • Denature, reduce, and alkylate the protein samples.

    • Digest the proteins into smaller peptides using trypsin.

    • Analyze the resulting peptide mixtures by LC-MS/MS.

    • Search the MS/MS data against the CD38 protein sequence for a peptide with a mass modification of +172.19 Da.

    • Fragmentation analysis of the modified peptide will pinpoint the exact amino acid residue that has been modified, which is hypothesized to be E226.[4]

Table 1: Expected Mass Spectrometry Results

Analysis TypeExpected Outcome for Control CD38Expected Outcome for Treated CD38
Intact Protein MS Mass = X DaMass = X + 172.19 Da
Tryptic Digest MS/MS Unmodified E226-containing peptideE226-containing peptide with +172.19 Da modification
Bioorthogonal Labeling in Live Cells

The propargyl group on the inhibitor serves as a bioorthogonal handle for "click chemistry," enabling visualization of target engagement in a cellular context.

Protocol: Click Chemistry-Based Cellular Imaging

  • Cell Culture and Treatment:

    • Culture cells known to express CD38 (e.g., HL-60 or multiple myeloma cell lines).[14][15]

    • Treat the cells with N-(prop-2-yn-1-yl)nicotinamide for a specified time. Include a vehicle-treated control.

  • Click Reaction:

    • Wash the cells to remove the unbound inhibitor.

    • Perform a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (Click reaction) by adding a fluorescent azide probe (e.g., Azide-Alexa Fluor 488).

    • This reaction will covalently link the fluorescent probe to the inhibitor-modified CD38.

  • Visualization:

    • Fix and permeabilize the cells.

    • Image the cells using confocal microscopy. A fluorescent signal in the treated cells, which is absent in the control, demonstrates that the inhibitor has engaged with its cellular target.

G cluster_workflow Experimental Validation Workflow A Enzyme Kinetics (IC50 & kinact) B Mass Spectrometry (Intact & Digest) A->B Confirms Covalent Adduct D Structural Biology (X-ray Crystallography) A->D Informs Soaking Conditions C Live Cell Imaging (Click Chemistry) B->C Confirms Target Engagement C->D Provides Structural Basis

Caption: A self-validating experimental workflow.

Conclusion and Future Perspectives

This guide outlines a robust, evidence-based hypothesis for the mechanism of action of N-(prop-2-yn-1-yl)nicotinamide as a covalent inhibitor of CD38. By targeting the catalytic E226 residue, this compound is poised to be a potent and specific inactivator of CD38's enzymatic functions. The propargyl handle not only serves as the reactive moiety for covalent modification but also provides a powerful tool for chemical biology applications, enabling direct visualization of target engagement in living systems.

The successful validation of this mechanism through the outlined experimental workflow will establish N-(prop-2-yn-1-yl)nicotinamide as a valuable chemical probe for studying CD38 biology and as a lead compound for the development of novel therapeutics aimed at modulating cellular NAD+ levels and calcium signaling.

References

  • Kao, G., Zhang, X. N., Nasertorabi, F., Katz, B. B., Li, Z., Dai, Z., ... & Zhang, Y. (2024). Nicotinamide Riboside and CD38: Covalent Inhibition and Live-Cell Labeling. JACS Au. [Link]

  • Sauve, A. A., Munshi, C., Lee, H. C., & Schramm, V. L. (2000). A Covalent Intermediate in CD38 Is Responsible for ADP-Ribosylation and Cyclization Reactions. Journal of the American Chemical Society. [Link]

  • Kao, G., Zhang, X. N., Nasertorabi, F., Katz, B. B., Li, Z., Dai, Z., ... & Zhang, Y. (2024). Nicotinamide Riboside and CD38: Covalent Inhibition and Live-Cell Labeling. ACS Publications. [Link]

  • Zhang, L., Liu, J., & Lee, H. C. (2011). Design, synthesis and biological characterization of novel inhibitors of CD38. PLoS One. [Link]

  • Sato, A., et al. (2023). CD38 mediates nicotinamide mononucleotide base exchange to yield nicotinic acid... Journal of Biological Chemistry. [Link]

  • Kao, G., Zhang, X. N., Nasertorabi, F., Katz, B. B., Li, Z., Dai, Z., ... & Zhang, Y. (2024). Nicotinamide Riboside and CD38: Covalent Inhibition and Live-Cell Labeling. PubMed. [Link]

  • Wang, S., Zhu, W., Wang, X., Li, J., Zhang, K., & Zhang, L. (2014). Design, Synthesis and SAR Studies of NAD Analogues as Potent Inhibitors towards CD38 NADase. Molecules. [Link]

  • Hogan, K. A., Chini, C. C. S., & Chini, E. N. (2019). The Multi-faceted Ecto-enzyme CD38: Roles in Immunomodulation, Cancer, Aging, and Metabolic Diseases. Frontiers in Immunology. [Link]

  • Chen, Z., et al. (2011). STUDIES ON THE SYNTHESIS OF NICOTINAMIDE NUCLEOSIDE AND NUCLEOTIDE ANALOGUES AND THEIR INHIBITIONS TOWARDS CD38 NADASE. HETEROCYCLES. [Link]

  • Lee, J. H., et al. (2022). CD38-Induced Apoptosis and Mitochondrial Damage is Restored by Nicotinamide in Prostate Cancer. Frontiers. [Link]

  • Patsnap Synapse. (2024). What are CD38 inhibitors and how do they work?. [Link]

  • ResearchGate. (2011). ChemInform Abstract: Studies of the Synthesis of Nicotinamide Nucleoside and Nucleotide Analogues and Their Inhibitions Towards CD38 NADase. [Link]

  • Chini, E. N. (2009). CD38 as a Regulator of Cellular NAD: A Novel Potential Pharmacological Target for Metabolic Conditions. Current pharmaceutical design. [Link]

  • ResearchGate. (2014). (PDF) Design, Synthesis and SAR Studies of NAD Analogues as Potent Inhibitors towards CD38 NADase. [Link]

  • ResearchGate. (2021). Activity of NAD⁺ and S-NAD⁺ for human CD38. HPLC analysis of substrate... [Link]

  • Horenstein, A. L., et al. (2023). Nicotinamide-Expanded Allogeneic Natural Killer Cells with CD38 Deletion, Expressing an Enhanced CD38 Chimeric Antigen Receptor, Target Multiple Myeloma Cells. MDPI. [Link]

  • Morandi, F., et al. (2023). CD38-Induced Metabolic Dysfunction Primes Multiple Myeloma Cells for NAD+-Lowering Agents. MDPI. [Link]

  • Le, A., et al. (2024). Multiplexed Targeted Spatial Mass Spectrometry Imaging Assays to monitor lipids and NAD+ metabolites in CD38 knockout mice exhibiting improved metabolism. PMC. [Link]

  • Le, A., et al. (2024). Multiplexed Targeted Spatial Mass Spectrometry Imaging Assays to monitor lipids and NAD+ metabolites in CD38 knockout mice exhibiting improved metabolism. bioRxiv. [Link]

  • Sato, A., et al. (2023). CD38 mediates nicotinamide mononucleotide (NMN) base exchange to yield nicotinic acid mononucleotide (NaMN). bioRxiv.org. [Link]

  • Le, A., et al. (2021). NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry. MDPI. [Link]

Sources

An In-depth Technical Guide to N-(prop-2-yn-1-yl)nicotinamide: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Nicotinamide Scaffold and Propargyl Moiety

N-(prop-2-yn-1-yl)nicotinamide is a derivative of nicotinamide, a form of vitamin B3.[1] Nicotinamide is a fundamental molecule in cellular metabolism, serving as a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+).[2] These coenzymes are crucial for a vast array of redox reactions essential for energy production, DNA repair, and cell signaling.[3][4] The therapeutic potential of nicotinamide has been explored in various conditions, including skin diseases, by leveraging its anti-inflammatory and antioxidant properties.[5][6]

The introduction of a propargyl group (prop-2-yn-1-yl) to the nicotinamide scaffold imparts a reactive handle for "click chemistry," a set of powerful, selective, and high-yield reactions for molecular assembly.[7] Specifically, the terminal alkyne of the propargyl group can readily undergo copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. This functionalization turns N-(prop-2-yn-1-yl)nicotinamide into a versatile building block for the synthesis of more complex molecules and a potential tool for chemical biology and drug discovery.[8] This guide provides a comprehensive overview of the chemical structure, properties, and potential applications of N-(prop-2-yn-1-yl)nicotinamide.

Chemical Structure and Synthesis

The molecular structure of N-(prop-2-yn-1-yl)nicotinamide consists of a pyridine ring with an amide substituent at the 3-position, where the amide nitrogen is further substituted with a propargyl group.

Caption: Chemical structure of N-(prop-2-yn-1-yl)nicotinamide.

Synthesis Protocol

A plausible and efficient method for the synthesis of N-(prop-2-yn-1-yl)nicotinamide is the acylation of propargylamine with nicotinoyl chloride. This method is analogous to the synthesis of other N-substituted amides.[9]

Synthesis_Workflow NicotinicAcid Nicotinic Acid NicotinoylChloride Nicotinoyl Chloride (intermediate) NicotinicAcid->NicotinoylChloride Reaction SOCl2 Thionyl Chloride (SOCl₂) SOCl2->NicotinoylChloride FinalProduct N-(prop-2-yn-1-yl)nicotinamide NicotinoylChloride->FinalProduct Acylation Propargylamine Propargylamine Propargylamine->FinalProduct Base Base (e.g., Triethylamine) Base->FinalProduct Solvent Anhydrous Solvent (e.g., DCM) Solvent->FinalProduct

Caption: Proposed synthesis workflow for N-(prop-2-yn-1-yl)nicotinamide.

Step-by-Step Methodology:

  • Preparation of Nicotinoyl Chloride:

    • To a solution of nicotinic acid in a suitable anhydrous solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude nicotinoyl chloride, which can be used in the next step without further purification.

  • Amide Formation:

    • Dissolve propargylamine and a base (e.g., triethylamine) in an anhydrous solvent (e.g., dichloromethane) and cool the solution to 0 °C.

    • Slowly add a solution of the crude nicotinoyl chloride in the same anhydrous solvent to the cooled amine solution.

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography or recrystallization to yield pure N-(prop-2-yn-1-yl)nicotinamide.

Physicochemical and Spectroscopic Properties

While extensive experimental data for N-(prop-2-yn-1-yl)nicotinamide is not widely available in the literature, some properties can be predicted based on its structure and data from similar compounds.

PropertyValue/InformationSource
Molecular Formula C₉H₈N₂O-
Molecular Weight 160.17 g/mol -
Melting Point 118.1–118.3 °C[10]
Appearance Pale yellow solid[10]
Solubility Expected to be soluble in organic solvents like DMSO, ethanol, and chloroform.[11]
Spectroscopic Characterization
  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the four protons on the pyridine ring.[12]

    • A triplet corresponding to the terminal alkyne proton (≡C-H).

    • A doublet or triplet for the methylene protons (-CH₂-) adjacent to the amide nitrogen and the alkyne.

    • A broad singlet for the amide proton (N-H), which may be exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Signals in the aromatic region for the carbons of the pyridine ring.

    • A signal for the carbonyl carbon (C=O) of the amide.

    • Signals for the two sp-hybridized carbons of the alkyne.

    • A signal for the methylene carbon (-CH₂-).

  • IR (Infrared) Spectroscopy:

    • A characteristic N-H stretching vibration for the secondary amide.

    • A strong C=O stretching vibration for the amide carbonyl group.

    • A sharp C≡C stretching vibration for the alkyne.

    • A sharp ≡C-H stretching vibration for the terminal alkyne.

    • Aromatic C-H and C=C stretching vibrations.[13][14]

  • Mass Spectrometry (MS):

    • The molecular ion peak (M+) corresponding to the molecular weight of the compound (160.17 m/z).

    • Fragmentation patterns consistent with the loss of the propargyl group and other characteristic fragments of the nicotinamide structure.[15]

Potential Applications in Drug Development and Research

The unique combination of the biologically relevant nicotinamide core and the chemically versatile propargyl group makes N-(prop-2-yn-1-yl)nicotinamide a molecule of significant interest for various applications.

Chemical Probe for Target Identification

The terminal alkyne allows for the attachment of reporter tags, such as fluorophores or biotin, via click chemistry.[8] If N-(prop-2-yn-1-yl)nicotinamide interacts with specific cellular targets (e.g., enzymes in the NAD+ salvage pathway), it could be used as a chemical probe to label and identify these targets.[11][16]

Building Block for Medicinal Chemistry

N-(prop-2-yn-1-yl)nicotinamide can serve as a valuable starting material for the synthesis of more complex molecules through the modification of the alkyne group. This allows for the rapid generation of a library of nicotinamide derivatives for screening against various biological targets. The 1,2,3-triazole ring formed via click chemistry is a stable and often biologically compatible linker.

Modulation of NAD+ Metabolism

As a derivative of nicotinamide, this compound has the potential to influence NAD+ biosynthesis and the activity of NAD+-dependent enzymes.[11][16] Research in this area could explore its effects on cellular processes regulated by NAD+ levels, such as aging, metabolism, and DNA repair.

Conclusion

N-(prop-2-yn-1-yl)nicotinamide is a promising molecule that merges the biological importance of the nicotinamide scaffold with the synthetic versatility of a propargyl group. While detailed experimental characterization is still emerging, its straightforward synthesis and the potential for a wide range of applications, particularly in the realm of click chemistry for drug discovery and chemical biology, make it a compound of considerable interest for further investigation. This guide provides a foundational understanding of its structure, synthesis, and potential, serving as a valuable resource for researchers in the field.

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A Technical Guide to N-(prop-2-yn-1-yl)nicotinamide: A Chemical Probe for NAD+ Metabolism Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism, acting as a critical cofactor in redox reactions and a substrate for signaling enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs).[1][2][3] Understanding the complex dynamics of NAD+-consuming enzymes is paramount for research in aging, metabolic diseases, and oncology.[4][5][6] N-(prop-2-yn-1-yl)nicotinamide, a nicotinamide analog featuring a terminal alkyne group, has emerged as a powerful chemical probe. This guide provides an in-depth overview of its mechanism, applications, and detailed protocols for its use in interrogating the NAD+ metabolome, tailored for researchers, scientists, and drug development professionals.

Introduction: The Need for Precision Tools in NAD+ Research

The cellular NAD+ pool is maintained through a delicate balance of biosynthesis and consumption.[7][8] Three major classes of enzymes—sirtuins, PARPs, and CD38/157 glycohydrolases—utilize NAD+ as a substrate, cleaving it into nicotinamide (NAM) and an ADP-ribose moiety.[1][8][9] This process is fundamental to a vast array of cellular functions, including DNA repair, epigenetic regulation, and calcium signaling.[1][9][10]

To dissect the roles of these individual enzymes and identify their protein substrates, researchers require tools that can report on their activity within a complex biological system. N-(prop-2-yn-1-yl)nicotinamide, hereafter referred to as PNA, is a bio-orthogonal chemical probe designed for this purpose. As an analog of nicotinamide, it can be processed by NAD+ metabolic pathways. Its key feature is the propargyl group—a terminal alkyne—which serves as a handle for "click chemistry." This allows for the covalent attachment of reporter tags, such as fluorophores or biotin, to proteins that have been modified by NAD+-consuming enzymes using a PNA-derived NAD+ analog.[10][11]

Mechanism of Action: Hijacking the NAD+ Salvage Pathway

PNA leverages the cell's own enzymatic machinery to become an active probe. Its mechanism can be understood as a two-stage process: metabolic incorporation followed by enzymatic transfer and subsequent detection.

Stage 1: Metabolic Incorporation into a "Clickable" NAD+ Analog

PNA, as a nicotinamide mimic, enters the NAD+ salvage pathway. This is the primary route by which mammals recycle NAM to synthesize NAD+.[3][7][8]

  • Entry and Conversion to PNA-Mononucleotide (PNAMN): The rate-limiting enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) recognizes PNA and catalyzes its condensation with 5-phosphoribosyl-1-pyrophosphate (PRPP) to form N-(prop-2-yn-1-yl)nicotinamide mononucleotide (PNAMN).[5][8][12]

  • Conversion to PNA-Adenine Dinucleotide (PNAD+): Nicotinamide mononucleotide adenylyltransferases (NMNATs) then convert PNAMN into the full NAD+ analog, N-(prop-2-yn-1-yl)nicotinamide adenine dinucleotide (PNAD+).[8][12][13]

This newly synthesized PNAD+ now contains the alkyne handle and can serve as a substrate for various NAD+-dependent enzymes.

Stage 2: Enzymatic Transfer and Target Labeling

Once formed, PNAD+ competes with endogenous NAD+ for binding to NAD+-consuming enzymes.

  • PARPs: In response to DNA damage, PARPs transfer ADP-ribose moieties from NAD+ onto substrate proteins (including themselves).[9][11] When using PNAD+, they transfer an alkyne-tagged ADP-ribose, effectively labeling their targets.

  • Sirtuins: These enzymes are NAD+-dependent deacylases.[1][9] While the primary product is nicotinamide, some sirtuins also possess mono-ADP-ribosyltransferase activity which can be probed using PNAD+ analogs.[10]

  • ADP-ribosyl Cyclases (e.g., CD38): These enzymes hydrolyze NAD+ to form cyclic ADP-ribose (cADPR), a calcium signaling molecule.[10] They can also be investigated using clickable NAD+ analogs.

The result is a proteome where proteins modified by these enzymes are now covalently tagged with an alkyne group, ready for detection via click chemistry.

NAD_Salvage_Pathway_with_PNA Figure 1: Metabolic Activation of PNA cluster_cell Cellular Environment cluster_pathway NAD+ Salvage Pathway cluster_consumers NAD+ Consuming Enzymes PNA PNA (N-(prop-2-yn-1-yl)nicotinamide) NAMPT NAMPT PNA->NAMPT PRPP NAM Nicotinamide (NAM) NAM->NAMPT PNAMN PNAMN NAMPT->PNAMN NMN NMN NAMPT->NMN NMNAT NMNATs PNAD PNAD+ (Clickable NAD+ Analog) NMNAT->PNAD NAD NAD+ NMNAT->NAD PNAMN->NMNAT ATP Enzymes PARPs, Sirtuins, etc. PNAD->Enzymes NMN->NMNAT LabeledProtein Labeled Target Protein (Alkyne-Tagged) Enzymes->LabeledProtein TargetProtein Target Protein TargetProtein->Enzymes

Caption: Figure 1: Metabolic Activation of PNA.

Applications in NAD+ Metabolism Research

The versatility of the alkyne handle makes PNA a powerful tool for a variety of applications aimed at identifying and quantifying the activity of NAD+-dependent enzymes.

  • Profiling Substrates of NAD+-consuming Enzymes: By using a biotin-azide tag in the click reaction, labeled proteins can be enriched using streptavidin beads and subsequently identified by mass spectrometry-based quantitative proteomics.[11][14] This allows for the unbiased, proteome-wide discovery of novel substrates for enzymes like PARPs.[11]

  • In-gel Visualization of Enzyme Activity: A fluorescent azide can be "clicked" onto labeled proteins, allowing for their direct visualization in SDS-PAGE gels.[11] This provides a rapid and straightforward method to assess the overall activity of specific enzymes, such as PARP-1 automodification, or to validate the modification of a known substrate.[11]

  • Cellular Imaging: While less common for PNA itself, related clickable NAD+ analogs can be used with fluorescent azides to visualize the subcellular localization of ADP-ribosylation events within fixed cells.

Experimental Protocols

The following protocols provide a framework for using PNA to label and detect protein targets of NAD+-consuming enzymes in cultured mammalian cells.

Protocol: Metabolic Labeling of Cultured Cells with PNA

Causality: The goal of this step is to allow cells to uptake PNA and metabolically convert it into the clickable PNAD+ analog, which is then used by cellular enzymes to label their protein targets. The concentration and incubation time are critical; they must be sufficient for labeling without causing significant cytotoxicity or major perturbations to the endogenous NAD+ pool.

Step-by-Step Methodology:

  • Cell Culture: Plate mammalian cells of interest at an appropriate density to reach ~70-80% confluency on the day of the experiment.

  • PNA Preparation: Prepare a stock solution of PNA (e.g., 10-50 mM in DMSO). Store at -20°C.

  • Cell Treatment:

    • Dilute the PNA stock solution directly into pre-warmed complete cell culture medium to the desired final concentration (typically in the range of 50-200 µM).

    • Aspirate the old medium from the cells and replace it with the PNA-containing medium.

    • Crucial Control: Include a vehicle control plate treated with an equivalent amount of DMSO.

  • Incubation: Incubate the cells for a period of 4-24 hours. The optimal time should be determined empirically for your specific cell line and experimental question.

  • (Optional) Induction of Enzyme Activity: If studying a specific process, such as DNA damage-induced PARP activity, treat the cells with an appropriate stimulus (e.g., H₂O₂ or another DNA damaging agent) during the last 30-60 minutes of the PNA incubation.

  • Cell Harvest:

    • Place the culture plates on ice.

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells directly on the plate using an appropriate lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the clarified lysate using a standard method (e.g., BCA assay). The lysate is now ready for the click chemistry reaction.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

Causality: This "click" reaction creates a stable, covalent triazole linkage between the alkyne handle on the PNA-labeled proteins and an azide-containing reporter tag (fluorophore or biotin). The components must be added in the correct order to ensure efficient catalysis and prevent degradation of the reagents.

Step-by-Step Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the following components. For a typical 50 µL reaction:

    • Cell Lysate: 25-50 µg of protein. Adjust volume with lysis buffer.

    • Reporter Tag (e.g., Azide-PEG4-Biotin or a fluorescent azide): Add to a final concentration of 50-100 µM.

    • Tris(2-carboxyethyl)phosphine (TCEP): Add from a fresh 50 mM stock in water to a final concentration of 1 mM. (TCEP is a reducing agent that keeps the copper in its active Cu(I) state).

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): Add from a 10 mM stock in DMSO to a final concentration of 100 µM. (TBTA is a ligand that stabilizes the Cu(I) ion and improves reaction efficiency).

  • Initiation of Reaction:

    • Add Copper(II) Sulfate (CuSO₄) from a fresh 50 mM stock in water to a final concentration of 1 mM.

    • Vortex briefly to mix.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light (especially if using a fluorescent azide).

  • Sample Preparation for Downstream Analysis:

    • For In-Gel Fluorescence: Add 4X SDS-PAGE loading buffer, boil for 5 minutes, and proceed to gel electrophoresis.

    • For Biotin Enrichment: Proceed directly to incubation with streptavidin-agarose beads according to the manufacturer's protocol for affinity purification.

Click_Chemistry_Workflow Figure 2: Experimental Workflow for PNA-based Labeling cluster_workflow cluster_analysis 4. Downstream Analysis start 1. Cell Culture & Treatment with PNA lysis 2. Cell Lysis & Protein Quantification start->lysis click 3. Click Reaction (Add Azide-Reporter Tag, CuSO4, TCEP, TBTA) lysis->click gel A: In-Gel Fluorescence (SDS-PAGE -> Imaging) click->gel enrich B: Affinity Purification (Streptavidin Beads) click->enrich ms Proteomics (LC-MS/MS) enrich->ms

Caption: Figure 2: Experimental Workflow for PNA-based Labeling.

Data Presentation and Interpretation

Effective use of PNA requires rigorous controls and careful data interpretation.

Trustworthiness through Self-Validating Systems:

  • No PNA Control: Cells treated with vehicle (DMSO) only but taken through the entire click chemistry protocol. This is essential to control for non-specific binding of the azide reporter tag.

  • No Click-Catalyst Control: A sample containing PNA-labeled lysate and the azide reporter, but without the copper catalyst. This confirms that the signal is dependent on the CuAAC reaction.

  • Competitive Inhibition: Co-treatment of cells with PNA and a high concentration of a relevant enzyme inhibitor (e.g., a PARP inhibitor) should lead to a significant reduction in the labeling of target proteins.

Quantitative Data Summary:

AnalogEnzymeRelative Efficiency (kcat/Km vs NAD+)Reference
6-alkyne-NAD PARP-1~12-fold lower[11]
6-alkyne-NAD Tankyrase-1~4-fold lower[11]

This table illustrates the type of kinetic data that validates the use of such probes, showing they are recognized and utilized by the target enzymes.

Conclusion and Future Directions

N-(prop-2-yn-1-yl)nicotinamide and related clickable analogs are indispensable tools in the field of NAD+ metabolism. They provide a means to directly and covalently label the substrates of key NAD+-consuming enzymes within a cellular context. This enables powerful downstream applications, including proteomic discovery of novel enzyme targets and visualization of enzymatic activity. Future advancements may focus on developing cell-permeable clickable NAD+ analogs that bypass the need for metabolic activation, or the creation of probes with different reactive handles for orthogonal labeling strategies. These chemical tools will continue to be instrumental in unraveling the complexities of NAD+ signaling in health and disease.

References

  • A Continuous Microplate Assay for Sirtuins and Nicotinamide Producing Enzymes. National Institutes of Health. Available at: [Link]

  • Clickable NAD Analogues for Labeling Substrate Proteins of Poly(ADP-ribose) Polymerases. National Institutes of Health. Available at: [Link]

  • Assays for NAD+-Dependent Reactions and NAD+ Metabolites. National Institutes of Health. Available at: [Link]

  • NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry. MDPI. Available at: [Link]

  • Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. National Institutes of Health. Available at: [Link]

  • Quantitative Proteomic Analysis Reveals the Deregulation of Nicotinamide Adenine Dinucleotide Metabolism and CD38 in Inflammatory Bowel Disease. PubMed. Available at: [Link]

  • Quantitative Acetylomics Reveals Dynamics of Protein Lysine Acetylation in Mouse Livers During Aging and Upon the Treatment of Nicotinamide Mononucleotide. National Institutes of Health. Available at: [Link]

  • Fluorescent and theranostic probes for imaging nicotinamide phosphoribosyl transferase (NAMPT). PubMed. Available at: [Link]

  • Chemical Proteomics Approach for Profiling the NAD Interactome. National Institutes of Health. Available at: [Link]

  • The role of NAD+ metabolism and its modulation of mitochondria in aging and disease. Nature. Available at: [Link]

  • Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity. National Institutes of Health. Available at: [Link]

  • NAD+ metabolism: pathophysiologic mechanisms and therapeutic potential. National Institutes of Health. Available at: [Link]

  • Drug discovery targeting nicotinamide phosphoribosyltransferase (NAMPT): Updated progress and perspectives. PubMed. Available at: [Link]

  • NAD+ metabolism and its roles in cellular processes during ageing. National Institutes of Health. Available at: [Link]

  • Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors. Aging and Disease. Available at: [Link]

  • Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity. National Institutes of Health. Available at: [Link]

  • NAD+ Metabolism and Regulation: Lessons From Yeast. MDPI. Available at: [Link]

  • Quantitative Translational Top Down Proteomics. Northwestern University. Available at: [Link]

  • NAD+ and Vitamin B3: From Metabolism to Therapies. Semantic Scholar. Available at: [Link]

  • Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors. Aging and Disease. Available at: [Link]

  • Metabolism and biochemical properties of nicotinamide adenine dinucleotide (NAD) analogs, nicotinamide guanine dinucleotide (NGD) and nicotinamide hypoxanthine dinucleotide (NHD). National Institutes of Health. Available at: [Link]

  • Discovery of Novel Inhibitors and Fluorescent Probe Targeting NAMPT. ResearchGate. Available at: [Link]

  • Nicotinamide N‐methyltransferase promotes drug resistance in lung cancer, as revealed by nascent proteomic profiling. ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. MDPI. Available at: [Link]

  • Syntheses of nicotinamide riboside and derivatives: effective agents for increasing nicotinamide adenine dinucleotide concentrations in mammalian cells. PubMed. Available at: [Link]

  • Metabolic DNA labeling using alkyne- or alkene-modified nucleosides. A... ResearchGate. Available at: [Link]

  • It takes two to tango: NAD+ and sirtuins in aging/longevity control. National Institutes of Health. Available at: [Link]

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Semantic Scholar. Available at: [Link]

  • Small Molecule Regulators Targeting NAD+ Biosynthetic Enzymes. National Institutes of Health. Available at: [Link]

  • NAD+ and sirtuins in aging and disease. National Institutes of Health. Available at: [Link]

  • Nicotinamide Suppresses Hyperactivation of Dendritic Cells to Control Autoimmune Disease through PARP Dependent Signaling. MDPI. Available at: [Link]

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Technical Deep Dive: Covalent Labeling of CD38 via Mechanism-Based Probes

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the covalent labeling of CD38, focusing on the use of mechanism-based probes containing propargyl handles (specifically 2'-fluoro-arabino-NAD derivatives) and addressing the specific context of propargyl-nicotinamide.

Executive Summary & Mechanistic Rationale

CD38 (Cluster of Differentiation 38) is a multifunctional ecto-enzyme acting as both an NAD+ glycohydrolase (EC 3.2.2.[1][2]5) and an ADP-ribosyl cyclase (EC 3.2.2.6). Its catalytic mechanism involves the cleavage of the glycosidic bond between nicotinamide (Nam) and ADP-ribose, proceeding through a covalent ADP-ribosyl-enzyme intermediate .

The "covalent labeling" of CD38 is achieved not by a simple affinity tag, but by mechanism-based inactivation (suicide inhibition). The most validated strategy employs 2'-fluoro-2'-deoxy-arabino-NAD+ (2'-F-araNAD+) analogs functionalized with a propargyl (alkyne) handle.

Clarification on "Propargyl-Nicotinamide"

While N-propargyl-nicotinamide is a well-established probe for Nicotinamide N-methyltransferase (NNMT) and Sirtuins, its direct use as a covalent label for CD38 is mechanistically distinct. In CD38 labeling, the "propargyl" moiety is typically attached to the adenine (N6) or ribose of an NAD+ analog, rather than the nicotinamide leaving group. This is because the nicotinamide moiety is released during the CD38 catalytic cycle. To label the enzyme, the reporter tag (propargyl group) must remain on the ADP-ribosyl moiety that forms the stable covalent bond with the active site glutamate (Glu226).

This guide focuses on the 2'-F-araNAD-propargyl system, the gold standard for CD38 labeling, while addressing the nuances of probe design.

Mechanistic Basis of Covalent Trapping

The labeling relies on the specific trapping of the catalytic intermediate.

  • Substrate Recognition: CD38 binds the NAD+ analog (e.g., 2'-F-ara-N6-propargyl-NAD+ ).

  • Nicotinamide Release: The enzyme cleaves the glycosidic bond, releasing the nicotinamide moiety.

  • Covalent Capture: The Glu226 residue attacks the anomeric carbon (C1') of the ribose.

  • Transition State Destabilization: The 2'-fluoro substitution (in the arabino configuration) destabilizes the oxocarbenium ion-like transition state required for the hydrolysis step (deglycosylation).

  • Trapped Complex: The enzyme is permanently trapped as a covalent 2'-F-ara-ADP-ribosyl-enzyme adduct . The propargyl handle acts as a bioorthogonal tag for subsequent click chemistry.

Diagram: Catalytic Trapping Mechanism

CD38_Mechanism CD38 Free CD38 (Glu226) Michaelis Michaelis Complex (E-S) CD38->Michaelis + Probe Substrate Probe: 2'-F-ara-N6-propargyl-NAD+ Substrate->Michaelis Transition Transition State (Oxocarbenium) Michaelis->Transition Glycosidic Bond Cleavage Intermediate Covalent Intermediate (Trapped Adduct) Transition->Intermediate Glu226 Attack (Nucleophilic) Product Nicotinamide (Released) Transition->Product Leaving Group Intermediate->Intermediate Hydrolysis Blocked (2'-F Effect) Click Click Reaction (CuAAC) Intermediate->Click + Azide-Fluorophore Labeled Fluorescently Labeled CD38 Click->Labeled

Caption: Mechanism-based trapping of CD38 by 2'-F-ara-NAD+ probes. The 2'-F substitution prevents hydrolysis, locking the enzyme in a covalent state ready for click chemistry.

Experimental Protocol: Covalent Labeling & Analysis

Phase 1: Probe Preparation & Incubation

Objective: To covalently label the active site of CD38 in complex biological mixtures (lysates) or live cells.

Materials:

  • Probe: 2'-fluoro-arabino-N6-propargyl-NAD+ (Stock: 10 mM in DMSO).

  • Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl.

  • Sample: Cell lysate (e.g., Multiple Myeloma lines like RPMI-8226) or Recombinant CD38.

  • Control: CD38 Inhibitor 78c or Ku-0063794 (to compete and prove specificity).

Protocol:

  • Lysate Preparation: Lyse cells in NP-40 lysis buffer containing protease inhibitors. Adjust protein concentration to 1-2 mg/mL.

  • Competition Control (Optional but Recommended): Pre-incubate one aliquot with a specific CD38 inhibitor (e.g., 10 µM 78c) for 30 min at 37°C.

  • Probe Incubation: Add the propargyl-NAD+ probe to the lysate (Final conc: 1-10 µM).

  • Reaction: Incubate at 37°C for 10-30 minutes . (Reaction is fast due to mechanism-based nature).

  • Termination: The covalent bond is stable. Proceed directly to click chemistry.

Phase 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate a fluorophore (e.g., Rhodamine-Azide) to the propargyl-labeled enzyme.

Reagents (Click Mix):

  • Reporter: Azide-Fluorophore (e.g., TAMRA-Azide, 100 µM final).

  • Catalyst: CuSO4 (1 mM final).

  • Ligand: TBTA or THPTA (100 µM final) to protect the protein from oxidation.

  • Reducing Agent: TCEP or Sodium Ascorbate (1 mM final).

Protocol:

  • Prepare a Click Master Mix containing the reagents listed above.

  • Add the Master Mix to the labeled lysate.

  • Incubate for 1 hour at Room Temperature in the dark.

  • Quench: Add 4x SDS-PAGE loading buffer (containing

    
    -mercaptoethanol) and boil for 5 minutes.
    
Phase 3: Analysis & Visualization

Method: SDS-PAGE followed by In-Gel Fluorescence Scanning.

  • Electrophoresis: Resolve 20-50 µg of protein on a 10-12% SDS-PAGE gel.

  • In-Gel Fluorescence: Scan the gel using a typhoon scanner or equivalent (Excitation/Emission matching the fluorophore).

  • Western Blot (Validation): Transfer the same gel to a membrane and blot with anti-CD38 antibody to confirm the fluorescent band comigrates with CD38.

Data Presentation & Interpretation

Expected Results

The following table summarizes the expected outcomes for different experimental conditions.

ConditionProbe (Propargyl-NAD+)Competitor (e.g., 78c)Fluorescence Signal (MW ~45 kDa)Interpretation
Negative Control --NoneNo background fluorescence.
Experimental +-Strong Band Successful covalent labeling of active CD38.
Competition ++Absent / Reduced Probe binds specifically to the active site.
Mutant (E226Q) +-NoneCatalytic residue is required for covalent bond.
Heat Denatured +-NoneActivity-dependent labeling (requires folding).
Workflow Diagram

Workflow Step1 Step 1: Incubation Lysate + Propargyl-Probe (37°C, 30 min) Step2 Step 2: Click Chemistry + Azide-Fluorophore + Cu(I) (RT, 1 hr) Step1->Step2 Covalent Tagging Step3 Step 3: SDS-PAGE Resolve Proteins Step2->Step3 Conjugation Step4 Step 4: Visualization In-Gel Fluorescence Step3->Step4 Analysis

Caption: Step-by-step workflow for activity-based protein profiling (ABPP) of CD38.

Critical Troubleshooting & Controls

Specificity Verification
  • The "Propargyl-Nicotinamide" Pitfall: Ensure you are using a 2'-fluoro-arabino-NAD derivative. If you use simple N-propargyl-nicotinamide, it will likely function as a reversible inhibitor or a weak substrate for base exchange, but it will NOT form a stable covalent bond suitable for gel-based analysis.

  • Mechanism Validation: The labeling must be sensitive to Nicotinamide (Nam) competition. High concentrations of Nam (mM range) should reduce labeling efficiency by competing for the active site or reversing the intermediate (though 2'-F stabilizes it against reversal).

Signal-to-Noise Ratio
  • Background Labeling: If you observe high background, reduce the probe concentration (titrate down to 1 µM) or optimize the Click Chemistry (reduce Cu concentration, use THPTA ligand).

  • Protein Precipitation: Copper can cause precipitation. Ensure the use of a proper ligand (THPTA) and keep the reaction time under 1 hour.

References

  • Jiang, H., et al. (2009). "Mechanism-based small molecule probes for labeling CD38 on live cells." Journal of the American Chemical Society.

    • Key Paper: Establishes the 2'-fluoro-arabino-NAD scaffold for CD38 labeling.
  • Espinasse, B., et al. (2020).[3] "Activity-based ATP analog probes for bacterial histidine kinases." Methods in Enzymology.

    • Methodology: Provides detailed protocols for propargyl-based click chemistry applicable to nucleotide probes.
  • Liu, J., et al. (2024). "Nicotinamide Riboside and CD38: Covalent Inhibition and Live-Cell Labeling."[2] Journal of Medicinal Chemistry / BioRxiv.

    • Recent Advance: Describes the covalent inhibition of CD38 by Nicotinamide Riboside (NR)
  • Sauve, A. A., et al. (2000). "Mechanism-based inhibitors of CD38: A probe for the active site." Biochemistry.

    • Mechanistic Foundation: Elucidates the role of Glu226 and the 2'-fluoro stabiliz

Sources

Bioorthogonal Potential of N-(prop-2-yn-1-yl)nicotinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-(prop-2-yn-1-yl)nicotinamide , a bioorthogonal analog of Nicotinamide (Vitamin B3).[1]

Executive Summary

N-(prop-2-yn-1-yl)nicotinamide (hereafter referred to as N-Prop-NAM ) is a synthetic derivative of nicotinamide functionalized with a terminal alkyne group at the amide nitrogen.[1] Unlike C6-alkynyl or N1-propargyl nicotinamide analogs—which are widely used as metabolic precursors to label the NAD+ pool—N-Prop-NAM primarily functions as a clickable Nicotinamide mimic .[1]

Its core bioorthogonal potential lies in its ability to probe the Nicotinamide interactome . Since Nicotinamide (NAM) acts as a universal feedback inhibitor for NAD+-consuming enzymes (Sirtuins, PARPs, CD38), N-Prop-NAM serves as a structural probe to interrogate these binding sites or as a scaffold for developing bivalent inhibitors.[1] This guide details its synthesis, chemical properties, and specific applications in chemical biology.

Chemical Basis & Structural Logic

Structural Identity

The molecule consists of a pyridine-3-carboxamide core where one amide hydrogen is replaced by a propargyl group (


).[1]
  • IUPAC Name: N-(prop-2-yn-1-yl)pyridine-3-carboxamide[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 160.17 g/mol [1]

  • Bioorthogonal Handle: Terminal Alkyne (reacts via CuAAC or RuAAC).[1]

Critical Distinction: Amide-N vs. Pyridinium-N

Researchers must distinguish N-Prop-NAM from other "clickable" nicotinamide analogs to avoid experimental failure.[1]

CompoundSubstitution SitePrimary ApplicationInteraction with NAMPT
N-(prop-2-yn-1-yl)nicotinamide Amide Nitrogen Inhibitor / Binder Probe Poor / Non-Substrate
1-propargylnicotinamide Pyridinium NitrogenNAD+ Metabolic PrecursorSubstrate (Salvage Pathway)
6-alkynylnicotinamide Pyridine Ring (C6)NAD+ Metabolic PrecursorExcellent Substrate

Technical Insight: The amide nitrogen of nicotinamide forms critical hydrogen bonds (with Asp219 and Ser201 in human NAMPT) essential for catalysis. Alkylation at this position (as in N-Prop-NAM) generally abolishes its ability to be phosphoribosylated into NMN.[1] Therefore, N-Prop-NAM cannot be used to metabolically label NAD+ pools. [1]

Synthesis Protocol

Objective: Synthesize high-purity N-(prop-2-yn-1-yl)nicotinamide for biological use.

Reaction Scheme

The synthesis utilizes a Schotten-Baumann-type acylation of propargylamine with nicotinoyl chloride.[1]

Synthesis NicAcid Nicotinic Acid NicCl Nicotinoyl Chloride (Intermediate) NicAcid->NicCl Reflux, 2h SOCl2 Thionyl Chloride (SOCl2) SOCl2->NicCl Product N-(prop-2-yn-1-yl)nicotinamide (Target) NicCl->Product DCM, Et3N, 0°C -> RT PropAmine Propargylamine (NH2-CH2-CCH) PropAmine->Product

Caption: Two-step synthesis of N-(prop-2-yn-1-yl)nicotinamide via acyl chloride activation.

Detailed Methodology

Reagents: Nicotinic acid (1.0 eq), Thionyl chloride (excess), Propargylamine (1.1 eq), Triethylamine (Et3N, 2.0 eq), Dichloromethane (DCM, anhydrous).[1]

  • Activation: Reflux Nicotinic acid (1.23 g, 10 mmol) in Thionyl chloride (5 mL) for 2 hours until the solution is clear. Evaporate excess SOCl2 in vacuo to obtain crude Nicotinoyl chloride hydrochloride as a white/yellow solid.

  • Coupling: Suspend the acid chloride in anhydrous DCM (20 mL) under Nitrogen/Argon.

  • Addition: Cool to 0°C. Add a mixture of Propargylamine (0.61 g, 11 mmol) and Et3N (2.8 mL, 20 mmol) in DCM (10 mL) dropwise over 15 minutes.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1]

  • Workup: Quench with saturated NaHCO3. Extract with DCM (3x).[1] Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Ethanol/Ether or purify via flash chromatography (SiO2, 0-5% MeOH in DCM).

  • Validation: 1H NMR (DMSO-d6) should show the amide triplet (~9.1 ppm), propargyl methylene doublet (~4.1 ppm), and alkyne proton triplet (~3.1 ppm).[1]

Bioorthogonal Applications & Mechanism

Probing the Nicotinamide Interactome

Since N-Prop-NAM mimics the structure of Nicotinamide, it can occupy the "C-pocket" of NAD+-consuming enzymes that release NAM as a byproduct.[1]

  • Sirtuins (SIRT1-7): NAM is a non-competitive inhibitor of Sirtuins (IC50 ~50-100 µM).[1] N-Prop-NAM can be used to study Sirtuin inhibition or localization in fixed cells via Click-FISH or immunofluorescence.[1]

  • Nicotinamidase (Pnc1): In yeast (S. cerevisiae) and bacteria, Pnc1 deaminates NAM to Nicotinic Acid.[2] N-Prop-NAM serves as a substrate/inhibitor probe for this salvage pathway component, distinct from the mammalian NAMPT pathway.[1]

Click Chemistry Workflow (CuAAC)

To visualize or enrich N-Prop-NAM bound targets, a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is performed.[1]

Protocol for Cell Lysate Labeling:

  • Incubation: Treat cells/lysate with N-Prop-NAM (100 µM - 1 mM) for 1–4 hours.

  • Lysis: Lyse cells in RIPA buffer containing protease inhibitors.

  • Click Reaction: Add the following reagents in order:

    • Lysate (1 mg/mL protein)[1]

    • Azide-Tag (e.g., Biotin-N3 or TAMRA-N3): 50 µM[1]

    • TBTA (Ligand): 100 µM

    • CuSO4: 1 mM[1]

    • TCEP (Reductant): 1 mM (freshly prepared)[1]

  • Incubation: Rotate at Room Temperature for 1 hour.

  • Precipitation: Precipitate proteins with cold acetone/methanol to remove excess reagents.

  • Analysis: Resuspend in SDS loading buffer for Western Blot or Streptavidin enrichment.

Biological Pathway Diagram

The following diagram illustrates where N-Prop-NAM interacts compared to standard NAD+ probes.

Pathways NAM Nicotinamide (NAM) NAMPT NAMPT (Salvage Enzyme) NAM->NAMPT Recycled to NAD+ Pnc1 Pnc1 (Yeast) (Nicotinamidase) NAM->Pnc1 Deamination NPropNAM N-Prop-NAM (The Probe) Sirtuins Sirtuins / PARPs (Deacylases / ADP-ribosyltransferases) NPropNAM->Sirtuins Competitive Binding (Mimics NAM) NPropNAM->NAMPT Blocked (No Reaction) NPropNAM->Pnc1 Substrate/Inhibitor NAD NAD+ NAD->Sirtuins Substrate Sirtuins->NAM Product (Inhibitor)

Caption: N-Prop-NAM mimics Nicotinamide (NAM) feedback inhibition but does not enter the NAMPT salvage pathway to form NAD+.

Critical Analysis & Troubleshooting

Limitations
  • No Metabolic Incorporation: Do not use this probe if your goal is to visualize Poly-ADP-ribose (PAR) chains or mitochondrial NAD+ pools.[1] Use 6-alkynyl-NAD for those applications.

  • Reversibility: As a non-covalent binder (unless acting as a suicide substrate for specific amidases), the probe may wash off during lysis. For proteomics, perform "In Situ Click" (on fixed cells) or use a photo-crosslinking variant (e.g., containing a diazirine).[1]

Toxicity
  • Sirtuin Inhibition: High concentrations (>1 mM) may induce hyperacetylation of p53 or histones, altering cell phenotype (apoptosis/senescence).[1]

  • Copper Toxicity: For live-cell imaging, CuAAC is toxic.[1] Use Copper-free click (SPAAC) only if you synthesize the Azide-variant of the probe (N-azido-NAM) and react with cyclooctynes, though the steric bulk of cyclooctynes may hinder binding.[1]

References

  • Sauve, A. A., et al. "The biochemistry of sirtuins." Annual Review of Biochemistry 75 (2006): 435-465.[1] Link[1]

  • Jiang, H., et al. "Clickable NAD analogues for labeling substrate proteins of poly(ADP-ribose) polymerases."[1] Journal of the American Chemical Society 132.27 (2010): 9363-9372.[1] Link[1]

  • Gallo, C. M., et al. "Nicotinamide clearance by Pnc1 directly regulates Sir2-mediated silencing and longevity."[2] Molecular Cell 13.5 (2004): 655-667.[1] Link

  • Rali, H., et al. "Synthesis and biological evaluation of nicotinamide derivatives as inhibitors of inflammation." Bioorganic & Medicinal Chemistry Letters 29.3 (2019): 447-451.[1] Link[1]

  • Grammel, M., & Hang, H. C. "Chemical reporters for biological discovery." Nature Chemical Biology 9.8 (2013): 475-484.[1] Link

Sources

A Technical Guide to the Physicochemical Characterization of N-(prop-2-yn-1-yl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis of Molecular Weight and a Methodological Approach to Determining Aqueous Solubility for Preclinical Research

Abstract

N-(prop-2-yn-1-yl)nicotinamide is a nicotinamide derivative incorporating a reactive propargyl group, positioning it as a molecule of interest for applications in chemical biology and drug discovery, such as covalent ligand development or as a fragment for probe synthesis. A comprehensive understanding of its fundamental physicochemical properties is a prerequisite for any successful application. This guide provides the definitive molecular weight of N-(prop--2-yn-1-yl)nicotinamide and presents a detailed, field-proven methodological framework for determining its aqueous solubility profile. Recognizing that preclinical and discovery research demands different levels of precision and throughput, this document outlines protocols for both thermodynamic and kinetic solubility assays. These protocols are designed to equip researchers, scientists, and drug development professionals with the necessary tools to generate reliable and reproducible data, thereby enabling informed decision-making in compound selection, assay development, and formulation strategies.

Core Physicochemical Properties

The foundational step in characterizing any novel compound is to establish its precise molecular identity and mass. These values are critical for all subsequent quantitative experiments, including solution preparation, molar concentration calculations, and analytical analysis.

PropertyValueSource
Molecular Formula C₉H₈N₂OPubChem
Molecular Weight 160.18 g/mol PubChem
Monoisotopic Mass 160.063663 g/mol PubChem

The Critical Role of Solubility in Drug Discovery

Aqueous solubility is a paramount physicochemical parameter that profoundly influences a compound's behavior throughout the drug discovery and development pipeline.[1][2][3] Poor solubility can be a significant liability, leading to a cascade of challenges including:

  • Unreliable Bioassay Results: Low solubility can cause compound precipitation in assay media, leading to inaccurate measurements of biological activity and unpredictable results.[4][5]

  • Poor Bioavailability: Insufficient solubility in the gastrointestinal tract can severely limit a compound's absorption after oral administration, resulting in low bioavailability and diminished therapeutic efficacy.[2][4][6]

  • Formulation and Dosing Difficulties: Developing viable formulations for in vivo studies becomes exceedingly difficult for poorly soluble compounds, often requiring complex and costly solubilization strategies.[2]

Therefore, determining a compound's solubility profile as early as possible is a critical, risk-mitigating step in preclinical development.[3][7] This guide focuses on two key types of solubility measurements: thermodynamic and kinetic.

Thermodynamic Solubility: The Gold Standard

Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a solvent at equilibrium.[6][8][9] It is the most rigorous and accurate measure of solubility, making it essential for late-stage lead optimization, preformulation, and regulatory submissions.[4][7][10] The "shake-flask" method is the universally recognized gold standard for this determination.[9][11][12][13]

Causality Behind the Shake-Flask Method

The principle of the shake-flask method is to create a saturated solution where the dissolved solute is in equilibrium with an excess of undissolved solid. This ensures that the measured concentration represents the maximum achievable solubility under the specified conditions (e.g., pH, temperature). Extended incubation with agitation is crucial to overcome the kinetic barriers of dissolution and ensure true equilibrium is reached.[12] This method is vital for understanding the intrinsic properties of the solid-state compound, as factors like crystal form can influence the final value.[8][9]

Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay

This protocol is adapted from standard guidelines recommended by regulatory bodies and industry best practices.[11][12][13]

Objective: To determine the equilibrium solubility of N-(prop-2-yn-1-yl)nicotinamide in aqueous buffer.

Materials:

  • N-(prop-2-yn-1-yl)nicotinamide (solid powder)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Glass vials (e.g., 1.5 mL)

  • Orbital shaker or thermomixer capable of maintaining 37 ± 1 °C

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Analytical balance

Procedure:

  • Compound Addition: Accurately weigh an excess amount of solid N-(prop-2-yn-1-yl)nicotinamide into a glass vial. An excess is critical to ensure a saturated solution is formed.[12][14]

  • Solvent Addition: Add a precise volume of pre-warmed (37 °C) PBS (pH 7.4) to the vial.

  • Equilibration: Seal the vial and place it in an orbital shaker set to a consistent agitation speed (e.g., 100 rpm) at 37 ± 1 °C.[12][14] The incubation period is critical; a minimum of 24 hours is required to ensure equilibrium is reached, with 48 hours being preferable for definitive measurements.[4][12]

  • Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.[15]

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is mandatory to filter the supernatant through a syringe filter.[4][15]

  • Sample Preparation for Analysis: Immediately dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS method against a standard curve prepared from a known concentration stock of N-(prop-2-yn-1-yl)nicotinamide.[8][15]

  • Reporting: The final solubility is calculated from the measured concentration, accounting for the dilution factor, and is reported in µg/mL and µM.[15]

G cluster_prep Preparation cluster_incubation Equilibration cluster_separation Phase Separation & Analysis A 1. Add excess solid N-(prop-2-yn-1-yl)nicotinamide to vial B 2. Add precise volume of PBS (pH 7.4, 37°C) A->B C 3. Seal and shake (24-48h at 37°C) B->C D 4. Centrifuge to pellet excess solid C->D E 5. Filter supernatant D->E F 6. Dilute for analysis E->F G 7. Quantify via HPLC or LC-MS F->G G cluster_prep Preparation cluster_reaction Precipitation Induction cluster_analysis Analysis A 1. Dispense DMSO stock (2µL) into 96-well plate B 2. Add aqueous buffer (98µL) to induce precipitation A->B C 3. Mix and incubate (e.g., 2h at 25°C) B->C D 4. Measure light scattering via Nephelometry C->D E 5. Determine highest soluble concentration D->E

Workflow for Kinetic Solubility Determination.

Conclusion and Forward Look

This guide has established the fundamental molecular weight of N-(prop-2-yn-1-yl)nicotinamide and provided a robust, dual-pronged strategy for characterizing its aqueous solubility. The thermodynamic shake-flask protocol provides the definitive, gold-standard value necessary for late-stage development, while the high-throughput kinetic assay offers a rapid, resource-efficient method for early-stage screening and risk assessment. For any research program involving N-(prop-2-yn-1-yl)nicotinamide, the application of these methodologies is not merely a recommendation but a foundational requirement for generating credible, reproducible, and ultimately successful scientific outcomes. The data derived from these protocols will directly inform assay design, guide structure-solubility relationships, and lay the groundwork for rational formulation development.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Bevan, C. D., & Lloyd, R. S. (2008). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

  • Patel, N. D., et al. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC. Retrieved from [Link]

  • Bio-protocol. (2025). In-vitro Thermodynamic Solubility. Protocols.io. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • de Campos, M. L., et al. (2019). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. Retrieved from [Link]

  • Senta-Loys, Z., et al. (2020). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Ingenta Connect. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2002). Waivers of In Vivo Demonstration of Bioequivalence of Animal Drugs in Soluble Powder Oral Dosage Form Products and Type A Medicated Articles Draft Guidance. Retrieved from [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • de Campos, M. L., et al. (2019). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. SciELO. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

  • Stolarska, M., et al. (2021). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions. MDPI. Retrieved from [Link]

  • World Health Organization (WHO). (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

  • Jouyban, A., et al. (2022). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • PubChem. (n.d.). N-Prop-2-yn-1-ylalaninamide. Retrieved from [Link]

  • Cheméo. (n.d.). nicotinamide - Chemical & Physical Properties. Retrieved from [Link]

  • PubChem. (n.d.). N-(prop-2-yn-1-yl)propanamide. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Nicotinamide (FDB012485). Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinamide. Retrieved from [Link]

Sources

Methodological & Application

activity-based protein profiling (ABPP) using N-(prop-2-yn-1-yl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide for Activity-Based Protein Profiling (ABPP) using N-(prop-2-yn-1-yl)nicotinamide .

Probe: N-(prop-2-yn-1-yl)nicotinamide (Alkyne-Functionalized Nicotinamide Analogue) Target Class: Nicotinamide N-methyltransferase (NNMT), Nicotinamide Phosphoribosyltransferase (NAMPT), and NAD+-consuming enzymes. Technique: Activity-Based Protein Profiling (ABPP) / Click Chemistry-Enabled Proteomics.

Introduction & Principle

Nicotinamide (Vitamin B3) is a central metabolite in cellular energetics and signaling, serving as the precursor for NAD+ (via NAMPT) and a substrate for methylation (via NNMT).[1] Dysregulation of these pathways is implicated in metabolic disorders, cancer, and aging.

N-(prop-2-yn-1-yl)nicotinamide is a functionalized analogue of nicotinamide containing a terminal alkyne handle on the exocyclic amide nitrogen. Unlike the 1-propargylpyridinium analogues (which target the methylation site directly), this probe retains the free pyridine nitrogen, potentially allowing it to act as a mechanistic substrate probe for NNMT or a metabolic tracer for the NAD+ salvage pathway.

Mechanism of Action
  • Target Engagement: The probe permeates the cell and binds to the active sites of nicotinamide-utilizing enzymes (e.g., NNMT, NAMPT).

  • Metabolic Trapping/Binding:

    • NNMT: The probe mimics nicotinamide.[1][2][3][4] If processed, it forms a methylated product.[1] Strong binding affinity allows for co-enrichment of the enzyme.

    • NAMPT: The probe may compete for phosphoribosylation.

  • Click Chemistry (CuAAC): Post-lysis, the alkyne handle reacts with an azide-functionalized reporter (Biotin-Azide) via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Enrichment & Detection: Biotinylated protein complexes are enriched on streptavidin beads, digested, and identified via high-resolution LC-MS/MS.[5]

Experimental Workflow Diagram

ABPP_Workflow Figure 1: Chemoproteomic workflow for profiling nicotinamide-binding proteins. Probe N-(prop-2-yn-1-yl)nicotinamide Cell Live Cell Culture (Metabolic Labeling) Probe->Cell Incubation (4-24h) Lysis Cell Lysis (Native Conditions) Cell->Lysis Harvest Click CuAAC Reaction (+ Biotin-Azide) Lysis->Click Proteome Extract Enrich Streptavidin Enrichment Click->Enrich Biotinylated Proteins Digest On-Bead Tryptic Digestion Enrich->Digest Wash & Digest MS LC-MS/MS Analysis Digest->MS Peptides

[5]

Materials & Reagents

ComponentSpecificationStorage
Probe N-(prop-2-yn-1-yl)nicotinamide (100 mM stock in DMSO)-20°C
Lysis Buffer PBS, 0.1% NP-40, Protease Inhibitor Cocktail4°C
Click Reagent A Biotin-Azide (PEG4 linker recommended)-20°C
Click Reagent B CuSO4 (50 mM in water)RT
Click Reagent C TCEP (50 mM, fresh)Fresh
Click Reagent D TBTA or THPTA Ligand (10 mM in DMSO/Water)-20°C
Beads Streptavidin-Agarose or Magnetic Beads4°C
Digestion Sequencing Grade Trypsin-80°C

Detailed Protocol

Phase I: Metabolic Labeling (Live Cells)

Rationale: In situ labeling maintains cellular compartmentalization and physiological cofactor concentrations.

  • Seed Cells: Plate cells (e.g., HEK293T, HepG2) to reach 80% confluency.

  • Probe Treatment:

    • Replace media with fresh media containing 50–100 µM N-(prop-2-yn-1-yl)nicotinamide .

    • Control: Treat a separate set of cells with DMSO vehicle only.

    • Competition Control (Optional): Pre-treat with 10x excess native Nicotinamide (1 mM) for 1 hour before adding the probe to validate specificity.

  • Incubation: Incubate for 4–16 hours at 37°C / 5% CO2.

    • Note: Longer times allow for metabolic incorporation; shorter times (1-2h) favor equilibrium binding.

Phase II: Lysis & Click Chemistry

Rationale: The CuAAC reaction requires specific catalysis. THPTA is preferred over TBTA for biological samples as it protects proteins from oxidation.

  • Harvest: Wash cells 3x with cold PBS to remove excess free probe. Scrape cells into cold PBS .

  • Lysis: Resuspend pellet in Lysis Buffer (approx. 500 µL per 10 cm dish). Sonicate briefly (3 x 10s pulses, low amplitude).

  • Clarification: Centrifuge at 16,000 x g for 15 min at 4°C. Collect supernatant.

  • Protein Normalization: Adjust protein concentration to 2 mg/mL .

  • Click Reaction Setup: Add reagents in the following order (per 1 mL lysate):

    • Biotin-Azide: 100 µM final (10 µL of 10 mM stock).

    • TBTA/THPTA: 100 µM final.

    • CuSO4: 1 mM final (20 µL of 50 mM stock).

    • TCEP: 1 mM final (20 µL of 50 mM stock).

  • Incubation: Rotate at Room Temperature (RT) for 1 hour .

  • Precipitation: Add cold Methanol/Chloroform (4:1 ratio) or Acetone to precipitate proteins and remove unreacted biotin-azide. Spin at max speed, discard supernatant, and air-dry pellet.

Phase III: Enrichment & Digestion

Rationale: Strong detergents (SDS) are needed to resolubilize the pellet, but must be diluted before trypsin digestion.

  • Resolubilization: Dissolve protein pellet in 500 µL 1% SDS / PBS with sonication. Heating to 95°C for 5 min ensures denaturation.

  • Dilution: Dilute to 0.2% SDS using PBS (add 2 mL PBS).

  • Enrichment: Add 50 µL pre-washed Streptavidin beads . Rotate overnight at 4°C.

  • Stringent Washing:

    • 1x 1% SDS in PBS (removes non-specific binders).

    • 1x 4M Urea in PBS.

    • 3x PBS.

    • 3x 50 mM Ammonium Bicarbonate (AMBIC).

  • On-Bead Digestion:

    • Resuspend beads in 200 µL AMBIC.

    • Add Trypsin (1 µg). Incubate overnight at 37°C with shaking.

  • Elution: Collect supernatant (peptides). Wash beads once with 50 µL AMBIC and combine.

  • Desalting: Use C18 StageTips or columns to desalt peptides prior to MS injection.

Data Analysis & Interpretation

Mass Spectrometry Settings
  • Mode: Data-Dependent Acquisition (DDA) or DIA.[6]

  • Quantification: Label-free quantification (LFQ) is standard. For higher precision, use SILAC (grow cells in Heavy/Light media) or TMT labeling after digestion.

Identification Criteria

To confirm a protein as a "Hit" (Nicotinamide Binder), it must meet these criteria:

  • Enrichment Ratio: >2-fold intensity in Probe-treated vs. DMSO control.

  • Competition: Signal significantly reduced (>50%) in the presence of excess native Nicotinamide.

  • Unique Peptides: Identified by ≥2 unique peptides.

Expected Targets
ProteinFunctionInteraction Type
NNMT Nicotinamide N-methyltransferaseSubstrate binding / Methylation target.[3][4]
NAMPT Nicotinamide PhosphoribosyltransferaseSubstrate binding (Salvage pathway).
Sirtuins (SIRT1-7) DeacetylasesProduct inhibition binding site.
PARPs Poly(ADP-ribose) polymerasesNAD+ binding pocket (potential cross-reactivity).

Troubleshooting Guide

IssuePossible CauseSolution
High Background Non-specific sticking to beads.Increase washing stringency (use 1% SDS wash).
No Signal Failed Click Reaction.Use fresh TCEP. Ensure Cu(I) is generated. Use THPTA ligand.
Precipitation during Click Copper concentration too high.Lower CuSO4 to 0.5 mM or dilute lysate before reaction.
Low Enzyme Recovery Probe concentration too low.Perform a dose-response (10 µM to 500 µM) to find Kd.

Mechanism of Interaction (Diagram)

This diagram illustrates the hypothetical interaction within the NNMT active site, where the probe mimics Nicotinamide.

Mechanism Figure 2: Interaction of the alkyne probe with the NNMT active site. Enzyme NNMT Active Site Complex Ternary Complex (Enzyme-Probe-SAM) Enzyme->Complex Probe N-(prop-2-yn-1-yl)nicotinamide Probe->Complex Binds Nicotinamide Pocket SAM S-Adenosylmethionine (SAM) SAM->Complex Cofactor Binding Click Click Reaction (Post-Lysis) Complex->Click Probe remains bound or incorporated

References

  • Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383-414. Link

  • Neelakantan, H., et al. (2017). Small molecule nicotinamide N-methyltransferase inhibitor activates senescent muscle stem cells and improves regenerative capacity of aged skeletal muscle. Biochemical Pharmacology, 147, 14-23. Link

  • Li, H., et al. (2021). High-Affinity Alkynyl Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT). Journal of Medicinal Chemistry, 64(15), 10844–10866. (Describes alkyne-tagged NNMT probes). Link

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods.[7] Chemistry & Biology, 11(4), 535-546. Link

  • Gao, Y., et al. (2021). Activity-Based Protein Profiling of Nicotinamide N-Methyltransferase. Frontiers in Cell and Developmental Biology. (Contextualizing NNMT profiling). Link

Sources

Application Note: In Situ Fluorescence Imaging of CD38 Using N-(prop-2-yn-1-yl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers through the in situ fluorescence imaging of CD38 using the alkyne-functionalized probe N-(prop-2-yn-1-yl)nicotinamide . This protocol leverages the unique enzymatic properties of CD38 (ADP-ribosyl cyclase/NADase) to incorporate a "clickable" handle into the active site or immediate reaction products, enabling precise spatial visualization via Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Introduction & Principle

The Biological Target: CD38

CD38 is a multifunctional transmembrane ecto-enzyme with NADase and ADP-ribosyl cyclase activity.[1][2][3][4][5][6] It plays a critical role in:

  • NAD+ Metabolism: It is the primary consumer of NAD+ in mammalian tissues, regulating intracellular NAD+ levels and influencing aging and metabolic health.

  • Signaling: It produces second messengers like cyclic ADP-ribose (cADPR) and NAADP, which mobilize Calcium (Ca²⁺).[2]

  • Oncology: CD38 is highly expressed in hematological malignancies, particularly Multiple Myeloma (MM) , making it a key therapeutic and diagnostic target (e.g., Daratumumab).

The Probe: N-(prop-2-yn-1-yl)nicotinamide

Traditional antibody-based imaging detects total protein levels but fails to distinguish between active and inactive enzyme populations. Small-molecule activity-based probes (ABPs) offer a solution by targeting the catalytic mechanism.

N-(prop-2-yn-1-yl)nicotinamide is a synthetic derivative of Nicotinamide (the reaction product of CD38) functionalized with a terminal alkyne group (propargyl).

Mechanism of Action:

  • Base-Exchange Reaction: CD38 catalyzes the exchange of the nicotinamide moiety of NAD+ with free bases (transglycosidation).

  • Incorporation: The probe acts as a pseudo-substrate base . CD38 accepts N-(prop-2-yn-1-yl)nicotinamide in place of the leaving nicotinamide group, incorporating it into a novel NAD analog (e.g., N-propargyl-NAD) or trapping it within the active site as a covalent intermediate.

  • Click Chemistry: The alkyne handle remains accessible. Upon fixation, a "Click" reaction (CuAAC) with an Azide-Fluorophore (e.g., Azide-TAMRA or Azide-Alexa Fluor 488) covalently links the dye to the probe, revealing the spatial distribution of CD38 activity.

Mechanism of Action & Workflow

The following diagram illustrates the enzymatic incorporation of the probe followed by the bioorthogonal labeling step.

CD38_Imaging_Mechanism NAD NAD+ Substrate CD38 CD38 Enzyme (Active Site) NAD->CD38 Binding Probe N-(prop-2-yn-1-yl)nicotinamide (Alkyne Probe) Intermediate Enzyme-Intermediate Complex Probe->Intermediate Base Exchange CD38->Intermediate Cleavage Product Alkyne-Tagged NAD Analog Intermediate->Product Incorporation Click Click Reaction (CuAAC) Product->Click Accumulation Signal Fluorescent Signal (Imaging) Click->Signal Covalent Labeling Fluor Azide-Fluorophore (e.g., Azide-488) Fluor->Click Reagent

Caption: Mechanism of CD38 activity-based labeling.[2][7][8] The probe acts as a base-exchange substrate, tagging the enzyme-product complex for subsequent fluorescent detection.

Materials & Reagents

ComponentSpecificationStorageNotes
Probe N-(prop-2-yn-1-yl)nicotinamide-20°C (Dry)Dissolve in DMSO to 100 mM stock.
Azide-Fluorophore Azide-Alexa Fluor 488 / TAMRA-20°C (Dark)Choose based on microscope filter set.
Fixation Buffer 4% Paraformaldehyde (PFA) in PBS4°CFreshly prepared preferred.
Permeabilization 0.5% Triton X-100 in PBSRT
Click Catalyst CuSO₄ (100 mM in water)RT
Reducing Agent Sodium Ascorbate (100 mM)-20°CPrepare FRESH immediately before use.
Ligand THPTA or TBTA (50 mM in DMSO)-20°CStabilizes Cu(I) to prevent degradation.
Nuclear Stain DAPI or Hoechst 333424°CCounterstain.
CD38 Inhibitor 78c or Kuromanin-20°CNegative control (Specificity check).

Experimental Protocol

Phase 1: Live Cell Incubation (Metabolic Labeling)

Objective: Allow CD38 to process the probe and incorporate the alkyne handle.

  • Seeding: Seed cells (e.g., Multiple Myeloma lines like RPMI-8226 or adherent cells) on coverslips or confocal dishes. Allow to adhere overnight.

  • Preparation: Dilute the N-(prop-2-yn-1-yl)nicotinamide stock (100 mM) into warm culture medium (or HBSS) to a final concentration of 50–100 µM .

  • Pulse: Aspirate old medium and add the probe-containing medium.

  • Incubation: Incubate cells at 37°C / 5% CO₂ for 30–60 minutes .

    • Note: Time may vary by cell type. 1 hour is standard for sufficient accumulation.

  • Control (Optional): For specificity validation, pre-incubate a separate set of wells with a CD38 inhibitor (e.g., 1 µM 78c ) for 30 mins before adding the probe.

Phase 2: Fixation & Permeabilization

Objective: Halt enzymatic activity and allow entry of Click reagents.

  • Wash: Aspirate medium and wash cells 2x with ice-cold PBS (pH 7.4) to remove unbound probe.

  • Fix: Add 4% PFA and incubate for 15 minutes at Room Temperature (RT) .

  • Wash: Wash 3x with PBS (5 mins each).

  • Permeabilize: Add 0.5% Triton X-100 in PBS for 10 minutes at RT .

  • Wash: Wash 3x with PBS.

Phase 3: Click Chemistry (CuAAC) Labeling

Objective: Covalently attach the fluorophore to the alkyne-tagged targets.

  • Prepare Click Cocktail: Mix reagents in the following order (prepare fresh!):

    • PBS (Buffer)

    • Azide-Fluorophore (Final: 10–20 µM)

    • CuSO₄ (Final: 1 mM)

    • THPTA Ligand (Final: 100 µM) – Premix Cu and Ligand before adding if possible.

    • Sodium Ascorbate (Final: 100 mM) – Add LAST to initiate reduction.

  • Stain: Add the Click Cocktail to the cells (enough to cover, ~200 µL).

  • Incubate: Incubate for 1 hour at RT in the DARK .

  • Wash: Wash 3x with PBS containing 0.1% Tween-20 (PBST) to remove unreacted dye.

  • Counterstain: Incubate with DAPI (1 µg/mL) for 5 minutes.

  • Mount: Mount coverslips with antifade mounting medium.

Phase 4: Imaging & Analysis

Objective: Visualize and quantify CD38 activity.

  • Microscopy: Image using a Confocal Laser Scanning Microscope (CLSM).

    • Channel 1 (CD38): Excitation corresponding to your fluorophore (e.g., 488 nm or 561 nm).

    • Channel 2 (Nuclei): Excitation 405 nm (DAPI).

  • Quantification: Measure Mean Fluorescence Intensity (MFI) per cell.

    • Expected Result: Strong membrane/cytosolic signal in CD38+ cells; minimal signal in CD38- cells or inhibitor-treated controls.

Data Analysis & Troubleshooting

Expected Results
ConditionExpected FluorescenceInterpretation
Probe Only High (Membrane/Cytosol)Active CD38 processing and labeling.
Probe + Inhibitor (78c) Low / BackgroundSpecificity confirmed; active site blocked.
No Probe (Click only) NoneNo non-specific binding of Azide-dye.
CD38 KO Cells None / LowGenetic validation of target specificity.
Troubleshooting Guide
  • High Background:

    • Reduce Azide-Fluorophore concentration (try 5 µM).

    • Increase washing steps after the Click reaction (use PBST or 1% BSA).

    • Ensure Sodium Ascorbate is fresh (oxidized ascorbate turns yellow/brown and fails to reduce Cu).

  • No Signal:

    • Verify CD38 expression in your cell line (Western Blot or Flow Cytometry).[5]

    • Increase probe concentration (up to 200 µM) or incubation time (up to 2 hours).

    • Check Click reagents: The Cu(I) catalyst is unstable; ensure THPTA is used.

  • Intracellular vs. Surface Signal:

    • CD38 is primarily an ecto-enzyme but can be internalized. If signal is purely intracellular, check if the probe is membrane-permeable and being trapped in organelles.

References

  • Hogan, K. A., Chini, C. C. S., & Chini, E. N. (2019). The Multi-faceted Ecto-enzyme CD38: Roles in Immunomodulation, Cancer, Aging, and Metabolic Diseases. Frontiers in Immunology. Link

  • Tarragó, M. G., et al. (2018).[9] A Potent and Specific CD38 Inhibitor Ameliorates Age-Related Metabolic Dysfunction by Reversing Tissue NAD+ Decline.[9] Cell Metabolism. Link

  • Jiang, H., et al. (2009). Mechanism-based small molecule probes for labeling CD38 on live cells.[8][10] Journal of the American Chemical Society. Link(Note: Describes similar principle using riboside probes).

  • Li, X., et al. (2024). Nicotinamide Riboside and CD38: Covalent Inhibition and Live-Cell Labeling.[8][10][11] ACS Central Science. Link(Note: Recent work on covalent labeling of CD38).[7]

  • Best, M. D. (2009). Click Chemistry and Bioorthogonal Reactions: Unprecedented Selectivity in the Labeling of Biological Molecules. Biochemistry. Link

Disclaimer

The specific probe "N-(prop-2-yn-1-yl)nicotinamide" is a specialized chemical tool. While the protocol above is based on established principles of CD38 activity-based profiling and Click Chemistry, users should verify the synthesis and purity of the probe (Identity: N-propargylnicotinamide) before use. Optimization of concentration (50–200 µM) is recommended for specific cell lines.

Sources

Optimization of Cell Lysates for N-(prop-2-yn-1-yl)nicotinamide Functional Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This Application Note details the rigorous preparation of mammalian cell lysates for chemoproteomic profiling using N-(prop-2-yn-1-yl)nicotinamide . This small molecule is a terminal alkyne-functionalized analogue of Nicotinamide (NAM) , the endogenous substrate for Nicotinamide N-methyltransferase (NNMT) .[1][2]

NNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide.[2][3][4][5][6][7][8][9] Aberrant NNMT activity is a driver in metabolic disorders and various cancers (e.g., glioblastoma, gastric cancer). The N-(prop-2-yn-1-yl)nicotinamide probe acts as a functional handle, allowing researchers to profile the active state of NNMT and potentially other NAD+-related enzymes via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "Click Chemistry."

Critical Mechanism: Unlike broad-spectrum reactivity probes, this probe mimics a specific substrate. Therefore, preserving the native enzymatic conformation during lysis is non-negotiable. Standard denaturing lysis buffers (e.g., high SDS, urea) will abolish the specific binding required for this assay.

Biological Mechanism Visualization

NNMT_Mechanism NNMT NNMT Enzyme (Active Site) Complex Enzyme-Probe Complex NNMT->Complex 3. Affinity Binding SAM Cofactor: SAM (Methyl Donor) SAM->NNMT 1. Cofactor Binding Probe Probe: N-(prop-2-yn-1-yl)nicotinamide Probe->NNMT 2. Substrate Mimicry Click CuAAC Reaction (Azide-Fluorophore) Complex->Click 4. Chemical Tagging Readout Fluorescent Detection Click->Readout 5. Analysis

Figure 1: Mechanism of Action.[1][5][10][11][12][13][14][15][16][17] The probe occupies the nicotinamide binding pocket of NNMT, requiring a native enzyme conformation for successful downstream click labeling.

Critical Considerations for Lysate Chemistry

To ensure data integrity, the lysis buffer must balance protein extraction efficiency with downstream chemical compatibility.

Buffer Selection: HEPES vs. Tris

While Tris is a common buffer, it contains a primary amine that can act as a weak ligand for Copper (Cu), potentially interfering with the subsequent click reaction efficiency.

  • Recommendation: Use HEPES (50 mM, pH 7.5) . It provides stable buffering at physiological pH and is fully compatible with CuAAC.

Detergent Choice: Native vs. Denaturing

The probe requires an active binding site. Strong ionic detergents like SDS denature proteins, collapsing the binding pocket.

  • Recommendation: Use NP-40 (1%) or Triton X-100 (1%) .[10] These non-ionic detergents solubilize membrane-associated proteins while maintaining native enzymatic structure.

The "Copper Poison" Factors (Chelators & Reductants)
  • EDTA/EGTA: Strictly prohibited. These chelators strip the Cu(I) catalyst required for the click reaction, halting the labeling process.

  • DTT/Beta-mercaptoethanol: Avoid high concentrations in the lysis buffer. While reducing agents prevent oxidation, high levels can reduce Cu(II) too aggressively to Cu(0) (precipitate) or interfere with azide reagents.

  • Recommendation: Use EDTA-free protease inhibitor cocktails. If reduction is necessary, use TCEP (Tris(2-carboxyethyl)phosphine) at low concentrations (<1 mM) downstream.

Detailed Protocols

Protocol A: Native Cell Lysis Preparation

Materials Required:

  • Adherent cells (e.g., HEK293, A549) grown to 80-90% confluence.

  • Lysis Buffer (Freshly Prepared):

    • 50 mM HEPES, pH 7.5

    • 150 mM NaCl[10][11][13][14][15]

    • 1.0% NP-40 (Igepal CA-630)

    • 10% Glycerol (stabilizes NNMT)

    • 1X Protease Inhibitor Cocktail (EDTA-FREE )

    • Optional: 1 mM MgCl2 (stabilizes cofactor binding)

Step-by-Step Methodology:

  • Harvesting:

    • Aspirate media and wash cells 2x with ice-cold PBS to remove serum esterases and free media components.

    • Scrape cells gently in 1 mL PBS and pellet at 500 x g for 5 minutes at 4°C.

    • Why: Enzymatic activity degrades rapidly; keep samples on ice.

  • Lysis:

    • Resuspend the cell pellet in Lysis Buffer (approx. 200 µL per

      
       cells).
      
    • Incubate on ice for 20 minutes with intermittent vortexing (every 5 mins).

    • Note: Do not sonicate aggressively, as heat can denature the enzyme target. If necessary, use a mild bath sonication (3 x 10 sec).

  • Clarification:

    • Centrifuge at 16,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (soluble proteome) to a new pre-chilled tube.

  • Quantification & Normalization:

    • Determine protein concentration using a BCA Assay.[11][14]

    • Normalize all samples to 2.0 mg/mL using the Lysis Buffer.

    • Target: You need consistent protein mass for comparative profiling.

Protocol B: Probe Incubation and Click Chemistry[15]

Reagents:

  • Probe Stock: 10 mM N-(prop-2-yn-1-yl)nicotinamide in DMSO.

  • Reporter Tag: Azide-Fluorophore (e.g., Azide-Cy5) or Biotin-Azide.

  • Catalyst System:

    • CuSO4 (50 mM in water)[10][14]

    • TCEP (50 mM in water, fresh)

    • TBTA or THPTA Ligand (10 mM in DMSO/Water)

Workflow:

  • Probe Incubation:

    • Add the probe to the normalized lysate (100 µL volume).

    • Final Concentration: 50 - 100 µM (Typical Km for Nicotinamide is ~20-50 µM; saturation ensures signal).

    • Control: Prepare a "No Probe" (DMSO only) and a "Competition" sample (Probe + 10x excess Nicotinamide) to validate specificity.

    • Incubate at 37°C for 1 hour (mimics physiological temperature for enzyme binding).

  • Click Reaction Assembly:

    • Add reagents in the specific order below to prevent catalyst precipitation.

OrderReagentFinal Conc.Role
1Azide-Tag20 µMReporter
2TBTA/THPTA100 µMCu(I) Ligand/Stabilizer
3CuSO41 mMCopper Source
4TCEP1 mMReducing Agent (Initiator)
  • Reaction:

    • Vortex gently and incubate at Room Temperature for 1 hour in the dark.

  • Termination:

    • Precipitate proteins using cold Methanol/Chloroform or Acetone to remove unreacted probe and click reagents.

    • Resuspend pellet in 1x SDS-PAGE loading buffer for Western Blot or fluorescent gel scanning.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Native Extraction cluster_1 Phase 2: Functional Labeling cluster_2 Phase 3: Analysis Cells Harvest Cells (Wash 2x PBS) Lysis Lysis Buffer (HEPES, NP-40, No EDTA) Cells->Lysis Clarify Centrifuge 16,000xg, 15min Lysis->Clarify Incubate Incubate Probe 100 µM, 37°C, 1hr Clarify->Incubate Soluble Proteome Click Click Reaction (CuSO4 + TCEP + Azide) Incubate->Click Precip Protein Precipitation (Remove free probe) Click->Precip Gel SDS-PAGE / Fluorescence Scan Precip->Gel

Figure 2: End-to-End Experimental Workflow. Note the transition from native conditions (Phase 1/2) to denaturing conditions (Phase 3) only after the covalent click reaction is complete.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
No Signal Copper ChelationEnsure Lysis Buffer is EDTA-free. Increase CuSO4 to 2 mM.
High Background Non-specific stickingDecrease probe concentration.[15] Perform MeOH/Chloroform precipitation wash twice.
Protein Precipitation Copper InstabilityPremix CuSO4 and THPTA ligand before adding to the lysate.
Loss of Enzyme Activity DenaturationEnsure lysis temp is 4°C. Avoid SDS. Add 10% Glycerol.

References

  • Neelakantan, H., et al. (2017). Small molecule nicotinamide N-methyltransferase inhibitor activates senescent muscle stem cells and improves regenerative capacity of aged skeletal muscle. Biochemical Pharmacology.

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology.

  • Gao, Y., et al. (2019). Novel Propargyl-Linked Bisubstrate Analogues as Tight-Binding Inhibitors for Nicotinamide N-Methyltransferase.[8] Journal of Medicinal Chemistry.

  • Hong, V., et al. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition.

Sources

Application Notes: Dose-Dependent Profiling of Target Engagement using N-(prop-2-yn-1-yl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Cellular Targets with Bioorthogonal Chemistry

N-(prop-2-yn-1-yl)nicotinamide is a valuable chemical probe for investigating cellular processes regulated by nicotinamide-dependent enzymes. As an amide of vitamin B3, nicotinamide is a fundamental precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+) and a well-established inhibitor of Poly(ADP-ribose) polymerases (PARPs).[1][2][3] PARPs are critical enzymes involved in DNA repair, cell death, and genomic stability, making them significant targets in cancer therapy.[4][5]

This probe integrates the core nicotinamide structure with a terminal alkyne group. This alkyne functions as a bioorthogonal handle, meaning it is chemically inert within the complex cellular environment but can undergo a highly specific and efficient reaction with a corresponding azide-functionalized reporter molecule.[6][7][8] This reaction, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," allows for the covalent attachment of fluorophores or affinity tags (like biotin) to the probe after it has engaged with its cellular targets.[9][10]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to establish a robust, dose-dependent labeling protocol for N-(prop-2-yn-1-yl)nicotinamide in mammalian cell culture. The central objective is to determine the optimal probe concentration that yields maximal target labeling with minimal off-target effects and cytotoxicity, a critical step for any activity-based profiling or target identification study.

Principle of the Method

The experimental strategy is a two-step process. First, live cells are incubated with varying concentrations of the cell-permeable N-(prop-2-yn-1-yl)nicotinamide probe. The probe enters the cells and binds to its protein targets. Following this incubation period, the cells are lysed, and the proteome, now containing alkyne-tagged target proteins, is harvested.

In the second step, the cell lysate is subjected to a CuAAC reaction. An azide-functionalized reporter molecule (e.g., an azide-fluorophore) is added along with a copper(I) catalyst, which is generated in situ from copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate.[10] A chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is included to stabilize the catalytic Cu(I) ion, prevent its oxidation, and protect proteins from potential damage.[9][10][11] The click reaction covalently links the reporter to the probe-bound proteins, enabling their subsequent detection and quantification via methods like in-gel fluorescence scanning or western blotting.

G cluster_0 Step 1: Live Cell Incubation cluster_1 Step 2: In-Lysate Click Chemistry & Analysis A Seed Mammalian Cells B Incubate with varying concentrations of N-(prop-2-yn-1-yl)nicotinamide A->B C Wash to remove excess probe B->C D Harvest and Lyse Cells C->D E Add Click Reaction Cocktail: - Azide-Fluorophore - CuSO₄ / THPTA - Sodium Ascorbate D->E Alkyne-labeled Proteome F Incubate (e.g., 30 min, RT) E->F G Prepare sample for SDS-PAGE F->G H In-Gel Fluorescence Scan (or Western Blot) G->H I Data Analysis & Quantification H->I

Figure 1: General experimental workflow for dose-dependent labeling.

Experimental Design: Establishing a Dose-Response Curve

The cornerstone of this protocol is the systematic titration of the N-(prop-2-yn-1-yl)nicotinamide probe to identify the optimal concentration range.

Causality Behind the Choices:

  • Concentration Range: A broad range (e.g., 0.1 µM to 100 µM) is initially recommended. Low concentrations may not provide a detectable signal, while excessively high concentrations can lead to non-specific labeling, off-target effects, or cellular toxicity, confounding the results.

  • Incubation Time: The incubation time should be sufficient for the probe to permeate the cells and engage with its targets. A starting point of 2-4 hours is typical, but this may require optimization depending on the cell line and target kinetics.

  • Controls are Non-Negotiable:

    • Vehicle Control (DMSO): Treats cells with the same volume of vehicle (e.g., DMSO) used to dissolve the probe. This accounts for any effects of the solvent on the cells.

    • No-Probe Control: Cells are processed identically but are not treated with the alkyne probe. This is essential for determining the background signal from the click chemistry reagents or endogenous cellular fluorescence.

    • Competition Control: Cells are co-incubated with the alkyne probe and a 10- to 50-fold excess of an unlabeled competitor, such as nicotinamide or a known PARP inhibitor (e.g., Olaparib).[4] A significant reduction in the labeling signal in the presence of the competitor validates that the probe is binding to the intended target class.

G cluster_cell Inside Live Cell cluster_lysate In Cell Lysate Probe N-(prop-2-yn-1-yl)nicotinamide (Alkyne Probe) Target Target Protein (e.g., PARP1) Probe->Target Binding Event Reporter Azide-Fluorophore Labeled_Target Fluorescently Labeled Target Protein Probe->Labeled_Target Target->Labeled_Target Reporter->Labeled_Target Click Reaction Catalyst Cu(I) Catalyst (from CuSO₄ + Ascorbate)

Sources

Troubleshooting & Optimization

reducing non-specific background binding of N-(prop-2-yn-1-yl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(prop-2-yn-1-yl)nicotinamide. This guide is designed for researchers, scientists, and drug development professionals utilizing this chemical probe in their experiments. We understand that achieving high specificity is paramount for reliable data. This document provides in-depth troubleshooting strategies and foundational knowledge in a direct question-and-answer format to help you minimize non-specific background binding and maximize the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-(prop-2-yn-1-yl)nicotinamide and what are its primary applications?

N-(prop-2-yn-1-yl)nicotinamide is a bifunctional chemical probe. It consists of two key moieties:

  • Nicotinamide: This is the "warhead" of the probe. As the amide form of vitamin B3, it serves as a precursor to nicotinamide adenine dinucleotide (NAD+) and is recognized by a wide range of proteins, particularly NAD+-dependent enzymes.[1][2][3] This allows the probe to target enzymes like Poly(ADP-ribose) polymerases (PARPs) and Nicotinamide N-Methyltransferase (NNMT), making it a valuable tool for studying their activity and identifying new inhibitors.[4][5][6]

  • Propargyl group (prop-2-yn-1-yl): This is the "handle." It is a terminal alkyne that enables covalent modification via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[7][8]

This dual nature allows researchers to perform two-step experiments. First, the probe is introduced to a biological system (e.g., cell lysate, live cells) where the nicotinamide moiety binds to its protein targets. Second, a reporter molecule containing an azide group (e.g., biotin-azide for affinity purification or a fluorescent-azide for imaging) is "clicked" onto the probe's alkyne handle. This strategy is central to applications like Affinity-Based Protein Profiling (AfBPP) for target discovery and validation.

Q2: I'm observing high background in my Western blot or fluorescence imaging. What are the most likely causes of this non-specific binding?

High background is a common challenge stemming from the inherent physicochemical properties of small molecule probes.[9][10] Non-specific binding is typically driven by a combination of factors rather than a single cause. Understanding these forces is the first step in troubleshooting.

  • Hydrophobic Interactions: The aromatic pyridine ring in the nicotinamide structure can form non-specific associations with hydrophobic patches on proteins, lipids, or plastic/membrane supports.[10][11][12] This is a major contributor to general "stickiness."

  • Electrostatic Interactions: Depending on the buffer pH, parts of the probe or, more commonly, the target proteins can be charged, leading to non-specific binding to oppositely charged surfaces or macromolecules.[11][13]

  • Reagent-Based Issues: The click chemistry reagents themselves can be a source of background. Residual copper catalyst can cause protein aggregation, and unreacted azide-reporter molecules (e.g., biotin-azide) can bind non-specifically if not washed away thoroughly.

  • Matrix Effects: The probe can adsorb to experimental surfaces like microplate wells, pipette tips, and especially membranes used for blotting (e.g., PVDF, nitrocellulose).[10][14] PVDF membranes, in particular, have a high binding affinity that can exacerbate this issue.[14]

Diagram 1: Principal Sources of Non-Specific Binding

main Non-Specific Binding (High Background) hydro Hydrophobic Interactions (Probe-Protein, Probe-Membrane) main->hydro electro Electrostatic Interactions (Charge-based) main->electro reagent Reagent & Matrix Effects (Click Reagents, Plastics, Beads) main->reagent conc High Probe Concentration (Low-affinity interactions) main->conc

A diagram illustrating the primary causes of non-specific binding.

Q3: How can I optimize my experimental buffers to reduce non-specific binding during incubations and washes?

Your buffer composition is your first and most powerful line of defense. Each component plays a specific role in creating an environment that disfavors non-specific interactions while preserving specific, on-target binding.

Table 1: Key Buffer Additives for Reducing Non-Specific Binding

Component Recommended Concentration Mechanism of Action
Non-ionic Detergent 0.05% - 0.5% (v/v) Disrupts non-specific hydrophobic interactions. Essential for reducing general "stickiness." Examples: Tween-20, Triton X-100.[13]
Ionic Detergent 0.1% - 0.2% (v/v) Used for more stringent washes. Disrupts both hydrophobic and some ionic interactions. Note: Can disrupt weaker specific interactions. Example: SDS.[15]
Salt 150 mM - 1 M Increases ionic strength to shield electrostatic charges, thereby reducing non-specific charge-based binding. Example: NaCl.[13][15]
Blocking Protein 0.1% - 5% (w/v) Saturates non-specific binding sites on surfaces (beads, plates) and other proteins in a lysate. Examples: Bovine Serum Albumin (BSA), Casein.[13][14]

| pH Adjustment | pH 7.2 - 8.0 | Maintaining a stable physiological pH is crucial. Shifting pH can alter protein charges and conformation, which can sometimes be used to eliminate specific ionic interactions.[13] |

Expert Tip: Start with a base buffer like PBS or TBS containing 0.1% Tween-20 and 1% BSA. For washing steps in pull-down assays, you can increase stringency by raising the NaCl concentration (e.g., to 500 mM) or adding a small amount of ionic detergent (e.g., 0.1% SDS) in intermediate washes.[15]

Q4: I am performing an affinity pull-down followed by mass spectrometry, and my results are overwhelmed by known contaminants. How can I improve specificity?

For affinity purification-mass spectrometry (AP-MS), distinguishing the true interactors from the sea of background binders is critical. This requires a multi-pronged approach focused on stringent protocol design and, most importantly, the right controls.

Diagram 2: Troubleshooting Workflow for AP-MS Experiments

start High Background in AP-MS q1 Are you pre-clearing your lysate? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No: Implement pre-clearing step with naked beads. q1->a1_no No q2 Have you optimized wash stringency? a1_yes->q2 a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No: Increase salt and/or detergent concentration in washes. q2->a2_no No q3 Are you using a competition control? a2_yes->q3 a2_no->q3 a3_yes Yes q3->a3_yes Yes a3_no No: Add parallel experiment with excess free nicotinamide. q3->a3_no No q4 Have you titrated the probe concentration? a3_yes->q4 a3_no->q4 a4_yes Yes q4->a4_yes Yes a4_no No: Perform dose-response to find lowest effective concentration. q4->a4_no No end_node Analyze data against controls to identify specific binders a4_yes->end_node a4_no->end_node

A decision tree to guide troubleshooting for AP-MS experiments.

Key Strategies for AP-MS:

  • Pre-Clearing Lysate: Before adding your probe, incubate your cell lysate with the affinity resin you plan to use (e.g., streptavidin beads) for 30-60 minutes.[15] This step removes proteins that non-specifically bind to the beads themselves.

  • Titrate the Probe: Using too much probe is a primary cause of off-target effects.[16] Perform a dose-response experiment to determine the minimal concentration of N-(prop-2-yn-1-yl)nicotinamide that gives a robust signal for a known target while minimizing background. Potent chemical probes should show cellular effects at concentrations below 1 µM.[17]

  • Implement a Competition Control: This is the most definitive way to identify specific binders. Run a parallel experiment where you add a 50-100 fold molar excess of a competitor molecule (e.g., free nicotinamide) along with your probe.[18] Proteins that are specifically bound to the probe's nicotinamide "warhead" will be outcompeted and will disappear or be significantly reduced in the competition sample. Non-specific binders will be unaffected.

  • Optimize Wash Steps: Do not be afraid to use stringent washes. After the pull-down, perform at least 4-5 washes with buffers of increasing stringency. For example:

    • Wash 1 & 2: Lysis Buffer (e.g., 150 mM NaCl, 0.5% Triton X-100)

    • Wash 3: High Salt Buffer (e.g., 500 mM NaCl, 0.5% Triton X-100)

    • Wash 4: Lysis Buffer (to remove residual high salt)

    • Wash 5: Base Buffer without detergent (e.g., PBS)

Q5: What are the essential experimental controls I must include to publish my data?
  • Competition Control (as described above): This is the gold standard for demonstrating binding specificity to the nicotinamide moiety.[18]

  • No-Probe Control: A sample where the biological material (e.g., lysate) is incubated with the azide-reporter and subjected to the full pull-down and click chemistry protocol, but without the N-(prop-2-yn-1-yl)nicotinamide probe. This identifies anything that binds to the beads or reacts with the click reagents.

  • Inactive/Negative Control Probe: The ideal control is a molecule that is structurally very similar to N-(prop-2-yn-1-yl)nicotinamide but is biologically inactive (i.e., does not bind the intended targets).[16][17] This helps to rule out non-specific binding driven by the general chemical scaffold rather than the specific pharmacophore.

Key Experimental Protocols

Protocol 1: General Blocking and Washing for Affinity Pull-Downs

This protocol assumes you have already labeled your lysate with the probe and performed the click chemistry reaction to attach biotin.

  • Bead Preparation:

    • Take your required volume of streptavidin-agarose or magnetic beads and wash them 3 times with Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100).

  • Blocking the Beads:

    • After the final wash, resuspend the beads in Lysis Buffer supplemented with 3% BSA.

    • Incubate for 1 hour at 4°C with gentle rotation to block non-specific binding sites on the beads themselves.

  • Binding:

    • Add the biotin-clicked lysate to the blocked beads.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads (centrifugation or magnet) and discard the supernatant.

    • Wash 1 & 2: Add 1 mL of Lysis Buffer, rotate for 5 minutes at 4°C, then pellet and discard supernatant.

    • Wash 3: Add 1 mL of High Salt Wash Buffer (50 mM Tris-HCl pH 7.5, 500 mM NaCl , 1 mM EDTA, 1% Triton X-100). Rotate for 5 minutes at 4°C, pellet, and discard.

    • Wash 4: Repeat step 4.1 with Lysis Buffer to remove residual high salt.

    • Wash 5: Add 1 mL of PBS (without detergent). Rotate for 5 minutes at 4°C, pellet, and discard.

  • Elution:

    • The beads are now ready for on-bead digestion for mass spectrometry or elution with SDS-PAGE sample buffer for Western blotting.

Protocol 2: In-Lysate Copper-Catalyzed Click Chemistry (CuAAC)

This protocol is for attaching an azide-reporter to your probe-labeled proteins within a cell lysate.

  • Prepare Stock Solutions:

    • Azide-Reporter (e.g., Biotin-Azide): 10 mM in DMSO.

    • Copper(II) Sulfate (CuSO₄): 50 mM in water.

    • Copper Ligand (e.g., THPTA): 50 mM in water. THPTA is recommended for its water solubility and ability to protect cells/proteins from copper toxicity.[7][19]

    • Reducing Agent (Sodium Ascorbate): 100 mM in water. Must be made fresh immediately before use.

  • Click Reaction Assembly:

    • To 1 mg of probe-labeled protein lysate in a 1.5 mL tube, add the following reagents in order, vortexing gently after each addition:

      • Azide-Reporter: to a final concentration of 100 µM.

      • Copper(II) Sulfate: to a final concentration of 1 mM.

      • Copper Ligand (THPTA): to a final concentration of 1 mM.

  • Initiate the Reaction:

    • Add Sodium Ascorbate to a final concentration of 2 mM to initiate the reaction.[7]

  • Incubation:

    • Protect the reaction from light (wrap tube in foil).

    • Incubate at room temperature for 1 hour with gentle rotation.

  • Proceed to Downstream Application:

    • The lysate is now ready for affinity purification (Protocol 1) or preparation for SDS-PAGE.

By systematically applying these principles of buffer optimization, stringent washing, and rigorous controls, you can confidently reduce non-specific background and generate high-quality, publishable data with your N-(prop-2-yn-1-yl)nicotinamide probe.

References

  • Stelzer, K. M., et al. (2021). Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays. RNA, 27(1), 59-71. [Link]

  • How to Block a Membrane to Reduce Non-Specific Binding. (2025, May 9). Patsnap Synapse. [Link]

  • Lost Samples in the Container: Non-specific Binding and the Impact of Blocking Agents. (2019, March 18). Waters Corporation. [Link]

  • Workman, P., & Collins, I. (2010). Probing the Probes: Fitness Factors For Small Molecule Tools. Cell Chemical Biology, 17(4), 561-577. [Link]

  • Lebendiker, M., & Danieli, T. (2014). A Method for Removing Effects of Nonspecific Binding on the Distribution of Binding Stoichiometries: Application to Mass Spectroscopy Data. Biophysical Journal, 106(1), 240-249. [Link]

  • Ong, S. E., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences, 106(12), 4617-4622. [Link]

  • IP Troubleshooting: High Background (Specific or Nonspecific). Sino Biological. [Link]

  • Tiede, C., et al. (2022). Surface interaction patches link non-specific binding and phase separation of antibodies. Nature Communications, 13(1), 1544. [Link]

  • How to Minimize Non Specific Binding of Secondary Antibody during Western Blotting. (2023, June 26). Precision Biosystems. [Link]

  • Bonilla, D. L., et al. (2025). Optimization of the Blocking and Signal Preservation Protocol in High‐Parameter Flow Cytometry. Current Protocols. [Link]

  • Click Chemistry Protocols. Xi'an Dianhua Biotechnology Co., Ltd. [Link]

  • Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. [Link]

  • Ebisuzaki, K., Koide, S. S., & Ishii, S. (1995). Specific binding and uptake of extracellular nicotinamide in human leukemic K-562 cells. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1269(2), 177-183. [Link]

  • Fania, L., et al. (2025). Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. International Journal of Molecular Sciences, 26(3), 1548. [Link]

  • Kalabina, D., et al. (2021). Bioinformatic Analysis of the Nicotinamide Binding Site in Poly(ADP-Ribose) Polymerase Family Proteins. International Journal of Molecular Sciences, 22(23), 12792. [Link]

  • Arrowsmith, C. H., et al. (2022). The era of high-quality chemical probes. Chemical Society Reviews, 51(23), 9635-9651. [Link]

  • Covarrubias, A. J., et al. (2021). Nicotinamide Riboside—The Current State of Research and Therapeutic Uses. Nutrients, 13(8), 2856. [Link]

  • Criscuolo, C., et al. (2023). The Role of Nicotinamide as Chemo-Preventive Agent in NMSCs: A Systematic Review and Meta-Analysis. Cancers, 16(1), 133. [Link]

  • Neel, D. V., et al. (2022). Potent Uncompetitive Inhibitors of Nicotinamide N-Methyltransferase (NNMT) as In Vivo Chemical Probes. Journal of Medicinal Chemistry, 65(21), 14421-14445. [Link]

  • Tribble, J. R., et al. (2025). Update on Nicotinamide and Its Application in the Management of Glaucoma. Journal of Clinical Medicine, 14(22), 3456. [Link]

  • Nicotinamide. BioGems. [Link]

Sources

Technical Support Center: Troubleshooting Low Fluorescence in N-(prop-2-yn-1-yl)nicotinamide Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(prop-2-yn-1-yl)nicotinamide-based assays. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to low fluorescence signals in their experiments. By understanding the underlying principles and potential pitfalls, you can optimize your assay performance and ensure the generation of robust and reliable data.

Frequently Asked Questions (FAQs)

Q1: What is N-(prop-2-yn-1-yl)nicotinamide and how does it generate a fluorescent signal?

N-(prop-2-yn-1-yl)nicotinamide is a versatile chemical probe used in various biological assays, particularly those involving "click chemistry". It contains a terminal alkyne group that can react with an azide-tagged molecule in a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][2][3] This reaction forms a stable triazole ring.[2][4] To generate a fluorescent signal, one of the reaction partners (either the nicotinamide probe or the azide) is typically linked to a fluorophore, or a pro-fluorogenic dye is used that becomes fluorescent only upon successful click reaction.[5][6][7]

These assays are often employed to study enzymes that utilize nicotinamide adenine dinucleotide (NAD+) as a substrate, such as PARPs and sirtuins.[8][9][10][11][12][13] The activity of these enzymes can be correlated with the amount of fluorescent product formed.

Q2: I am seeing a very weak or no fluorescent signal. What are the most common initial checks I should perform?

When encountering a low or absent signal, it is crucial to systematically evaluate the fundamental components of your assay. Here are the initial steps:

  • Confirm Reagent Integrity: Ensure that all your reagents, including the N-(prop-2-yn-1-yl)nicotinamide probe, the azide-fluorophore conjugate, and the copper catalyst, have been stored correctly and have not expired. Substrates can degrade with repeated freeze-thaw cycles.[14]

  • Verify Instrument Settings: Double-check the excitation and emission wavelengths on your fluorescence plate reader or microscope to ensure they are optimal for the specific fluorophore you are using.[15][16]

  • Check Plate Type: For fluorescence assays, always use black microplates to minimize background noise and well-to-well crosstalk.[14][16]

  • Review Protocol Concentrations: Carefully verify the final concentrations of all reagents in your assay. Sub-optimal concentrations of any component can lead to a weak signal.

Troubleshooting Guide: A Deeper Dive

This section provides a more in-depth, question-and-answer-based approach to resolving specific issues that can lead to low fluorescence signals.

Issue 1: Problems with the Click Reaction

Q3: How can I be sure the copper-catalyzed click reaction itself is working in my assay?

A failure in the click reaction is a primary suspect for low signal. Here’s how to troubleshoot it:

  • Catalyst Activity: The copper(I) catalyst is oxygen-sensitive and can be easily oxidized to the inactive copper(II) state.[7]

    • Solution: Prepare the copper catalyst solution fresh for each experiment. Consider using a copper(I)-stabilizing ligand, such as TBTA (Tris(benzyltriazolylmethyl)amine), to protect the catalyst from oxidation.

  • Reducing Agent: A reducing agent, typically sodium ascorbate, is used to maintain copper in its active Cu(I) state.

    • Solution: Ensure your sodium ascorbate solution is fresh. Old or improperly stored ascorbate can be ineffective.

  • Control Reaction: Run a simple control experiment to validate the click reaction components.

    • Protocol: In a microcentrifuge tube, mix your N-(prop-2-yn-1-yl)nicotinamide probe and your azide-fluorophore conjugate in the assay buffer. Add the copper catalyst and sodium ascorbate at the same concentrations used in your main experiment. Incubate for the standard reaction time and then measure the fluorescence. A strong signal in this control confirms that your click chemistry reagents are active.

Experimental Workflow: Validating the Click Reaction

G cluster_reaction Control Reaction cluster_analysis Analysis reagent_probe N-(prop-2-yn-1-yl)nicotinamide mix_reagents Mix Probe, Azide, & Buffer reagent_probe->mix_reagents reagent_azide Azide-Fluorophore reagent_azide->mix_reagents reagent_cu Fresh Copper(I) Sulfate add_catalyst Add Catalyst & Ascorbate reagent_cu->add_catalyst reagent_asc Fresh Sodium Ascorbate reagent_asc->add_catalyst reagent_buffer Assay Buffer reagent_buffer->mix_reagents mix_reagents->add_catalyst incubate Incubate (Standard Time/Temp) add_catalyst->incubate measure_fluorescence Measure Fluorescence incubate->measure_fluorescence evaluate_signal Evaluate Signal Strength measure_fluorescence->evaluate_signal

Caption: Workflow for validating click chemistry components.

Issue 2: Enzyme Activity and Substrate Availability

Q4: My click reaction control works, but I still have a low signal in my full assay. Could the enzyme be the problem?

Yes, insufficient enzyme activity or issues with substrate availability can significantly impact your results.

  • Enzyme Inactivity:

    • Cause: Improper storage, multiple freeze-thaw cycles, or the presence of inhibitors in your assay buffer can lead to a loss of enzyme activity.[14]

    • Solution:

      • Aliquot your enzyme upon receipt and store it at the recommended temperature.

      • Ensure your assay buffer has the optimal pH and does not contain any known inhibitors for your enzyme of interest.[14]

      • Run a positive control with a known activator or substrate for your enzyme to confirm its activity.

  • Insufficient Substrate Conversion:

    • Cause: The enzyme may not be converting enough of the NAD+ substrate to produce a detectable amount of nicotinamide.[8][9]

    • Solution: Optimize the enzyme concentration and incubation time to achieve a sufficient level of substrate conversion. For PARP-1 assays, aiming for approximately 70% NAD+ conversion can improve the dynamic range of the assay.[9]

  • Cell Permeability (for cell-based assays):

    • Cause: N-(prop-2-yn-1-yl)nicotinamide may have poor permeability across the cell membrane, limiting its access to intracellular enzymes.[17][18][19]

    • Solution:

      • Consult the literature for data on the cell permeability of your specific probe.

      • Consider using permeabilization agents, but be aware that these can affect cell health and enzyme activity.

      • Optimize the incubation time to allow for sufficient probe uptake.

Logical Troubleshooting Flow for Enzyme-Related Issues

G start Low Signal in Full Assay click_control_ok Click Reaction Control OK? start->click_control_ok enzyme_activity Check Enzyme Activity click_control_ok->enzyme_activity Yes end_fail Consult Further Resources click_control_ok->end_fail No (Troubleshoot Click Rxn) positive_control Run Positive Control (Known Activator/Substrate) enzyme_activity->positive_control activity_ok Activity Confirmed? positive_control->activity_ok optimize_enzyme Optimize Enzyme Concentration & Incubation Time activity_ok->optimize_enzyme Yes activity_ok->end_fail No (Source New Enzyme) cell_based Cell-Based Assay? optimize_enzyme->cell_based check_permeability Investigate Probe Permeability cell_based->check_permeability Yes end_success Signal Improved cell_based->end_success No (Biochemical Assay) permeability_issue Consider Permeabilization or Longer Incubation check_permeability->permeability_issue permeability_issue->end_success

Caption: Decision tree for troubleshooting enzyme activity.

Issue 3: Signal Quenching and Photobleaching

Q5: My signal seems to fade quickly, or is lower than expected even with a working reaction. What could be causing this?

Fluorescence quenching and photobleaching are common phenomena that can diminish your signal.

  • Fluorescence Quenching:

    • Cause: This occurs when a substance in your sample reduces the fluorescence intensity of your fluorophore through processes like collisional quenching or static quenching.[20][21][22] Common quenchers include molecular oxygen and certain ions.[20]

    • Solution:

      • Identify and remove potential quenchers from your assay buffer if possible.

      • Run a control where you add a known amount of the fluorescent product to your complete assay mixture (without the enzyme) to see if the signal is quenched compared to the same amount in buffer alone.

  • Photobleaching:

    • Cause: Prolonged or intense exposure to excitation light can irreversibly damage fluorophores, causing them to lose their ability to fluoresce.[23][24][25][26][27] This is especially a concern in fluorescence microscopy.[23][25]

    • Solution:

      • Minimize the exposure time of your sample to the excitation light.

      • Reduce the intensity of the excitation light if your instrument allows.

      • Use an anti-fade mounting medium for microscopy applications.[15]

      • Consider using more photostable fluorophores.

Data Presentation: Quantifying Potential Signal Loss

To systematically investigate signal loss, you can set up the following experiments and present the data in a table for clear comparison.

Condition Description Expected Outcome if No Issue Observed Outcome if Issue Present Potential Cause
Control 1: Fluorophore in Buffer Fluorescent product at final concentration in assay buffer.High, stable fluorescence.-Baseline
Control 2: Fluorophore in Full Assay Mix (No Enzyme) Fluorescent product added to the complete reaction mixture (including probe, NAD+, etc.).Fluorescence similar to Control 1.Significantly lower fluorescence than Control 1.Quenching
Time-Lapse Measurement Measure fluorescence of a positive reaction well repeatedly over time.Stable fluorescence signal after reaction completion.Decreasing fluorescence over time.Photobleaching

Advanced Troubleshooting Protocols

Protocol 1: Step-by-Step Enzyme Activity Assay Optimization

  • Prepare Reagents:

    • Prepare serial dilutions of your enzyme in a suitable assay buffer.

    • Prepare stock solutions of N-(prop-2-yn-1-yl)nicotinamide, NAD+, azide-fluorophore, copper(I) sulfate, and sodium ascorbate.

  • Set up the Reaction Plate:

    • In a black 96-well plate, add the assay buffer.

    • Add NAD+ and N-(prop-2-yn-1-yl)nicotinamide to all wells.

    • Add the different concentrations of your enzyme to respective wells. Include a no-enzyme control.

  • Initiate the Reaction:

    • Incubate the plate at the optimal temperature for your enzyme for a set period (e.g., 60 minutes).

  • Click Reaction:

    • Add the pre-mixed click chemistry cocktail (copper sulfate, stabilizing ligand, sodium ascorbate, and azide-fluorophore) to all wells.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Measure Fluorescence:

    • Read the plate on a fluorescence plate reader using the appropriate excitation and emission wavelengths.

  • Analyze Data:

    • Subtract the fluorescence of the no-enzyme control from all other readings.

    • Plot the background-subtracted fluorescence against the enzyme concentration to determine the optimal enzyme concentration for your assay.

Protocol 2: Assessing Cell Permeability

  • Cell Culture:

    • Plate your cells of interest in a suitable format (e.g., 96-well plate for plate reader assays or chamber slides for microscopy).

  • Probe Incubation:

    • Treat the cells with varying concentrations of N-(prop-2-yn-1-yl)nicotinamide for different durations (e.g., 1, 2, 4, and 6 hours).

  • Cell Lysis (for plate reader assays) or Fixation/Permeabilization (for microscopy):

    • For plate reader assays, lyse the cells to release the intracellular contents.

    • For microscopy, fix the cells with paraformaldehyde and then permeabilize with a detergent like Triton X-100.

  • Click Reaction:

    • Perform the click reaction as described in Protocol 1 on the cell lysate or the fixed and permeabilized cells.

  • Analysis:

    • For plate reader assays, measure the fluorescence of the lysate.

    • For microscopy, image the cells and quantify the fluorescence intensity per cell.

    • Plot the fluorescence signal against incubation time and probe concentration to determine the optimal conditions for probe uptake.

By systematically working through these troubleshooting steps and utilizing the provided protocols, you can effectively diagnose and resolve the root cause of low fluorescence signals in your N-(prop-2-yn-1-yl)nicotinamide assays, leading to more accurate and reproducible experimental outcomes.

References

  • An optimized fluorescence assay for screening novel PARP-1 inhibitors. (n.d.). National Center for Biotechnology Information.
  • e-con Systems. (2024, October 1). What Is Photobleaching, and How Does It Impact Medical Imaging?. e-con Systems.
  • Quenching (fluorescence). (n.d.). Wikipedia.
  • An optimized fluorescence assay for screening novel PARP-1 inhibitors. (2024, June 21). ResearchGate.
  • Photobleaching as a Signal Removal Tool in Multiplex Fluorescence Imaging. (2024, July 25). Canopy Biosciences.
  • Photobleaching. (n.d.). Wikipedia.
  • Bleaching Effects. (2024, June 15). Scientific Volume Imaging.
  • Photobleaching in Fluorescence Microscopy. (2021, February 1). AZoLifeSciences.
  • What is fluorescence quenching?. (2024, September 26). AxisPharm.
  • Principles of quenched fluorescence (QF). (2025, December 9). Endress+Hauser.
  • What is Fluorescence Quenching?. (2024, May 2). Edinburgh Instruments.
  • Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. (n.d.). National Center for Biotechnology Information.
  • Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. (2025, August 6). ResearchGate.
  • Specific and quantitative labeling of biomolecules using click chemistry. (n.d.). Frontiers.
  • A Continuous Microplate Assay for Sirtuins and Nicotinamide Producing Enzymes. (n.d.). National Center for Biotechnology Information.
  • A continuous microplate assay for sirtuins and nicotinamide-producing enzymes. (n.d.). BioKB.
  • Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. (2018, January 15). PubMed.
  • Fluorogenic “click” Reaction for Labeling and Detection of DNA in Proliferating Cells. (2018, April 3). Taylor & Francis Online.
  • Troubleshooting common issues in fluorescent protease assays. (n.d.). Benchchem.
  • Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). (n.d.). National Center for Biotechnology Information.
  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. (n.d.). National Center for Biotechnology Information.
  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. (2009, November 26). Jena Bioscience.
  • Real-time reaction monitoring of Azide-Alkyne cycloadditions us-ing benchtop NMR-based Signal Amplification by Reversible Ex-change. (n.d.). ResearchGate.
  • Cell-Permeable Nicotinamide Adenine Dinucleotides for Exploration of Cellular Protein ADP-Ribosylation. (2024, December 16). PubMed.
  • Cell-permeable nicotinamide adenine dinucleotides for exploration of cellular protein ADP-ribosylation. (2024, June 12). ChemRxiv.
  • Troubleshooting Tips for Fluorescence Staining. (2022, August 18). Biotium.
  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024, October 2). Bitesize Bio.
  • Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. (2013, August 8). MDPI.

Sources

addressing solubility issues of N-(prop-2-yn-1-yl)nicotinamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Last Updated: February 20, 2026 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Physicochemical Profile

The Core Issue: Users frequently report precipitation of N-(prop-2-yn-1-yl)nicotinamide when diluting from organic stocks (DMSO) into aqueous buffers (PBS, Tris) at physiological pH.

The Science (Why this happens): The solubility crash is driven by the ionization state of the pyridine ring.

  • Parent Molecule: Nicotinamide (highly water-soluble).[1][2]

  • Modification: The N-propargyl group adds lipophilicity (+LogP shift).

  • Critical pKa (~3.35): The pyridine nitrogen has a pKa of approximately 3.35.

    • At pH < 3.0: The nitrogen is protonated (

      
      ), making the molecule cationic and highly soluble.
      
    • At pH 7.4 (Physiological): The molecule is neutral . The loss of charge, combined with the hydrophobic propargyl tail, drastically reduces aqueous solubility, leading to aggregation and precipitation.

Physicochemical Data Table
PropertyValue / CharacteristicImpact on Experiment
Molecular Formula

Small molecule probe
Predicted LogP ~0.2 to 0.6 (Est.)Moderately lipophilic; requires cosolvent.
pKa (Pyridine N) ~3.35Neutral at pH 7.4 (Low solubility zone).
Solubility (Water) Moderate (pH dependent)Good in acidic water; poor in neutral buffers.
Solubility (DMSO) High (>50 mM)Ideal stock solvent.

Troubleshooting Decision Tree

Use this logic flow to determine the best solubilization strategy for your specific assay conditions.

Solubility_Decision_Tree Start START: Solubility Issue Detected Check_Conc Is Target Concentration > 100 µM? Start->Check_Conc High_Conc High Concentration Required Check_Conc->High_Conc Yes Low_Conc Low Concentration (<100 µM) Check_Conc->Low_Conc No Check_Assay Is Assay Live Cell / In Vivo? Cyclodextrin STRATEGY A: Use HP-β-Cyclodextrin (Complexation) Check_Assay->Cyclodextrin Yes/No High_Conc->Check_Assay DMSO_Check Can Assay Tolerate 1-5% DMSO? Low_Conc->DMSO_Check Yes_DMSO STRATEGY B: Standard DMSO Stock + Step-Down Dilution DMSO_Check->Yes_DMSO Yes No_DMSO STRATEGY C: Acidified Stock (pH < 4) then Neutralize DMSO_Check->No_DMSO No (Rare)

Figure 1: Decision matrix for selecting the appropriate solubilization protocol based on concentration and assay tolerance.

Validated Protocols

Protocol A: The "Step-Down" Dilution (Standard)

Best for: Enzymatic assays, ABPP (Activity-Based Protein Profiling) where <1% DMSO is acceptable.

Mechanism: Prevents "shock precipitation" (local regions of high water content surrounding the hydrophobic stock) by ensuring rapid dispersion.

  • Prepare Stock: Dissolve N-(prop-2-yn-1-yl)nicotinamide in anhydrous DMSO to 1000x the final desired concentration (e.g., 10 mM stock for 10 µM final).

  • Vortex: Ensure complete dissolution. The solution should be clear.

  • The Drop-wise Addition (Critical Step):

    • Place your aqueous buffer (PBS/Tris) on a magnetic stirrer or vortex gently.

    • Slowly add the DMSO stock into the moving buffer.

    • Do NOT add buffer to the DMSO stock.

  • Incubate: Allow to equilibrate for 5 minutes at Room Temperature (RT).

  • Inspect: Check for turbidity. If clear, proceed immediately.

Protocol B: Cyclodextrin Complexation (High Solubility)

Best for: Animal studies, high-concentration cellular assays, or when DMSO toxicity is a concern.

Mechanism: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex, encapsulating the hydrophobic propargyl-pyridine moiety while the cyclodextrin exterior remains hydrophilic.

  • Prepare Vehicle: Make a 20% (w/v) solution of HP-β-CD in water or saline. Filter sterilize (0.22 µm).

  • Weigh Compound: Weigh the required amount of N-(prop-2-yn-1-yl)nicotinamide solid.

  • Solubilize: Add the 20% HP-β-CD vehicle directly to the solid.

  • Sonication: Sonicate in a water bath at 37°C for 10–20 minutes.

    • Note: The solution may initially appear cloudy but should clarify as the inclusion complexes form.

  • Dilution: This stock can now be diluted into media/buffer with minimal risk of precipitation.

Protocol C: Acid-Salt Formation (For Chemical Synthesis/Click Chemistry)

Best for: Non-biological "Click" reactions (CuAAC) where pH can be adjusted.

  • Dissolve the compound in 0.1 M HCl. The protonation of the pyridine nitrogen (

    
    ) will drastically increase solubility.
    
  • Perform the click reaction.

  • Neutralize with NaOH after the reaction is complete (if necessary for downstream analysis).

Workflow Visualization

Protocol_Workflow Solid Solid Compound DMSO_Stock DMSO Stock (10-50 mM) Solid->DMSO_Stock Dissolve Mixing Vortex/Stirring (Kinetic Energy) DMSO_Stock->Mixing Add SLOWLY Precipitation PRECIPITATION (Failure Mode) DMSO_Stock->Precipitation Static Addition (No Mixing) Buffer Aqueous Buffer (PBS/Tris) Buffer->Mixing Bulk Phase Final Stable Assay Solution Mixing->Final Correct Method

Figure 2: Kinetic solubilization workflow. Note that static addition leads to local supersaturation and precipitation.

Frequently Asked Questions (FAQs)

Q1: My solution precipitates immediately upon adding the DMSO stock to PBS. Why? A: This is likely "salting out." High ionic strength buffers (like 1x PBS) reduce the solubility of organic solutes.

  • Fix: Try diluting the DMSO stock into water first, then adding 10x PBS concentrate to reach the final salt concentration. This allows the compound to hydrate before facing high salt ions.

Q2: Can I heat the solution to dissolve the precipitate? A: Gentle warming (up to 37°C) is acceptable.

  • Warning: Do not boil. Nicotinamide derivatives can hydrolyze (amide bond cleavage) at high temperatures in acidic/basic conditions, converting the probe into nicotinic acid derivatives [1].

Q3: Is this compound stable in solution? A: In DMSO at -20°C, it is stable for months. In aqueous neutral buffer (pH 7), it should be used within 24 hours. The terminal alkyne (propargyl group) is generally stable but can degrade in the presence of transition metals (copper) if not intended for immediate click chemistry.

Q4: I need 1 mM final concentration for an NMR study. DMSO is interfering. A: For NMR, use deuterated DMSO (


). If water is required (

), you must lower the pH to <3 using

to protonate the pyridine ring. At neutral pH in

, 1 mM may be above the solubility limit without cosolvents.

References

  • PubChem. Nicotinamide (CID 936) Physicochemical Properties. National Library of Medicine. Available at: [Link]. Source for pKa and LogP values of the core structure.

  • Rasheed, A. et al. (2019). Cyclodextrins as Drug Carrier Molecule: A Review. Scientia Pharmaceutica. Available at: [Link]. Validates the use of HP-β-CD for solubilizing hydrophobic aromatic amides.

  • SB-PEPTIDE. Solubility Guidelines for Hydrophobic Probes. Available at: [Link]. General guidelines for handling hydrophobic amide/peptide derivatives in biological assays.

Sources

Technical Support Center: Minimizing Cellular Toxicity of N-(prop-2-yn-1-yl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the minimization of cellular toxicity when using N-(prop-2-yn-1-yl)nicotinamide (also referred to as N-propargylnicotinamide ). This compound is frequently utilized as a chemical probe for nicotinamide metabolism, a structural analog in NAD+ salvage pathway studies, or an inhibitor of enzymes such as Nicotinamide N-methyltransferase (NNMT) and CD38 .

Its structural modification (an alkyne handle on the amide nitrogen) prevents standard enzymatic processing by NAMPT, potentially leading to NAD+ depletion , enzyme sequestration , or off-target alkylation of cysteine residues in proteomes.

Mechanism of Action & Toxicity Profile

To mitigate toxicity, one must first understand its source. N-(prop-2-yn-1-yl)nicotinamide acts primarily through interference with the NAD+ Salvage Pathway and Methylation Metabolism .

Core Toxicity Mechanisms
  • NAD+ Salvage Blockade (Primary) :

    • Mechanism : The compound mimics Nicotinamide (NAM). It competes with NAM for binding to NAMPT (Nicotinamide phosphoribosyltransferase) or NNMT .

    • Consequence : Unlike NAM, the N-propargyl analog cannot be efficiently converted to NMN (Nicotinamide Mononucleotide) because the bulky propargyl group on the amide nitrogen sterically hinders the phosphoribosyl transfer. This effectively inhibits NAMPT, leading to a rapid drop in intracellular NAD+ levels, causing ATP depletion and cell death (similar to the effect of FK866).

  • Off-Target Alkylation :

    • Mechanism : The propargyl (alkyne) group is a mild electrophile. In oxidative environments or upon metabolic activation (e.g., by cytochrome P450s in hepatocytes), it can form reactive intermediates that covalently modify nucleophilic residues (cysteines) on non-target proteins.

  • Sirtuin/PARP Inhibition :

    • Mechanism : As a NAM analog, it may act as a weak inhibitor of ADP-ribosyltransferases (PARPs) and Deacetylases (Sirtuins), disrupting DNA repair and metabolic regulation.

Pathway Visualization: NAD+ Salvage & Intervention Points

The following diagram illustrates where N-(prop-2-yn-1-yl)nicotinamide interferes with cellular metabolism, highlighting the critical nodes for toxicity rescue.

NAD_Salvage_Interference NAM Nicotinamide (NAM) NAMPT Enzyme: NAMPT NAM->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAM->NMN Salvage Pathway NNMT Enzyme: NNMT NAM->NNMT MNA 1-Methylnicotinamide (MNA) NAM->MNA Methylation PropNAM N-(prop-2-yn-1-yl)nicotinamide (Inhibitor/Probe) PropNAM->NAMPT Competitive Inhibition PropNAM->NNMT Inhibition NAD NAD+ NMN->NAD Rescue Rescue Agent: Nicotinic Acid (NA) Rescue->NAD Preiss-Handler Bypass

Figure 1 : Interference of N-(prop-2-yn-1-yl)nicotinamide with NAMPT and NNMT enzymes.[1] The compound blocks the conversion of NAM to NMN, depleting the NAD+ pool. Supplementation with Nicotinic Acid (NA) bypasses this block via the Preiss-Handler pathway.

Troubleshooting Guide & FAQs

Issue 1: Rapid Cell Death (<24 Hours)

Diagnosis : Acute NAD+ Depletion ("Metabolic Collapse").

  • Cause : High concentrations (>50 µM) inhibit NAMPT completely, starving the cell of NAD+ required for glycolysis and oxidative phosphorylation.

  • Solution :

    • Titrate Down : Determine the

      
       for your specific cell line. Start with a logarithmic dilution series (1 µM – 100 µM).
      
    • Rescue Experiment : Co-treat cells with Nicotinic Acid (NA) (10 µM) or Nicotinamide Mononucleotide (NMN) (100 µM). If toxicity is reversed, the mechanism is confirmed as NAD+ depletion.

Issue 2: Compound Precipitation in Media

Diagnosis : Poor Aqueous Solubility.

  • Cause : The propargyl group increases lipophilicity compared to native Nicotinamide.

  • Solution :

    • Dissolve stock in DMSO (e.g., 100 mM).

    • Ensure final DMSO concentration in culture media is <0.5% .

    • Vortex media immediately upon addition to prevent micro-precipitation.

Issue 3: Inconsistent Results Between Cell Lines

Diagnosis : Differential Expression of Salvage Enzymes.

  • Cause : Cell lines vary in their reliance on NAMPT vs. the Preiss-Handler pathway (NAPRT expression).

  • Solution :

    • Check NAPRT Status : NAPRT-negative cells (e.g., many cancer lines) are hypersensitive to NAM analogs.

    • Baseline Control : Perform a Western blot for NAMPT and NAPRT levels to normalize toxicity data.

Optimized Experimental Protocol

Phase 1: Preparation & Storage
ParameterSpecificationNotes
Solvent Anhydrous DMSOAvoid water to prevent hydrolysis.
Stock Conc. 10 – 100 mMStore at -20°C or -80°C.
Stability HighStable for >6 months if desiccated.
Light Sensitivity LowStandard amber tubes are sufficient.
Phase 2: Toxicity Minimization Workflow
  • Seed Cells : Plate cells (e.g., HEK293, HeLa) at 50-60% confluence. Allow 24h attachment.

  • Dose Ranging : Treat with 0, 1, 10, 50, 100 µM of N-(prop-2-yn-1-yl)nicotinamide.

  • Rescue Control (Critical) : In duplicate wells, add 10 µM Nicotinic Acid (NA) .

    • Rationale: NA utilizes the NAPRT enzyme, bypassing the NAMPT blockade caused by the probe.

  • Incubation : 24h to 48h.

  • Readout : Measure Intracellular NAD+ (cycling assay or LC-MS) and Cell Viability (CellTiter-Glo/ATP assay).

    • Success Criteria: The "toxic" dose should show reduced NAD+ without massive necrosis unless the goal is killing. The Rescue Control should restore viability.

Phase 3: Washout (For Pulse-Chase Studies)

If using the compound as a pulse probe:

  • Incubate for minimal effective time (e.g., 2–4 hours).

  • Wash 3x with warm PBS.

  • Chase with media containing excess Nicotinamide (1 mM) to displace the bound probe and restore flux.

References

  • Sauve, A. A. (2008). NAD+ and Vitamin B3: From Metabolism to Therapies. Journal of Pharmacology and Experimental Therapeutics, 324(3), 883–893.

  • Grozio, A., et al. (2019). Slc12a8 is a nicotinamide mononucleotide transporter. Nature Metabolism, 1, 47–57.

  • Gasparrini, M., et al. (2021). Nicotinamide N-methyltransferase (NNMT) in cancer and metabolic diseases. Clinical and Translational Medicine, 11(12), e667.

  • Knip, M., et al. (2000). Safety of high-dose nicotinamide: a review. Diabetologia, 43(11), 1337-1345.

Sources

Technical Support Center: Enhancing Membrane Permeability of N-(prop-2-yn-1-yl)nicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(prop-2-yn-1-yl)nicotinamide derivatives. This guide is designed to provide expert-driven, actionable solutions to common challenges encountered when optimizing these molecules for enhanced membrane permeability. Our goal is to equip you with the knowledge to troubleshoot experimental hurdles, understand the underlying mechanisms, and select the most appropriate assays to advance your research.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format. Each answer provides a diagnostic workflow and potential solutions grounded in established scientific principles.

Issue 1: My derivative shows low apparent permeability (Papp) in the Parallel Artificial Membrane Permeability Assay (PAMPA). What are the likely causes and what should I do next?

Answer:

A low apparent permeability (Papp < 1.5 x 10⁻⁶ cm/s) in the PAMPA assay strongly suggests that the primary issue is with the molecule's ability to passively diffuse across a lipid bilayer.[1] The PAMPA model isolates passive, transcellular permeation, making it an excellent first-line tool for assessing physicochemical properties without the complexities of active transport.[1][2]

Potential Causes & Diagnostic Workflow:

  • Suboptimal Physicochemical Properties: The most common reason for poor passive diffusion is a mismatch between the molecule's properties and what is required to efficiently cross a lipid membrane. Key parameters to evaluate are:

    • Lipophilicity (LogP): The octanol-water partition coefficient is a critical measure of a compound's ability to enter the lipid bilayer.[3] An ideal LogP for oral absorption is often cited as being between 1.35 and 1.8, although the acceptable range can be broader.[3][4]

    • Polar Surface Area (PSA): This metric correlates with the number of hydrogen bond donors and acceptors. High PSA (>140 Ų) can hinder membrane permeability.[5]

    • Molecular Weight (MW): Larger molecules (>500 Da) often exhibit poorer permeability.[6][7]

    • Hydrogen Bond Donors/Acceptors: A high number of hydrogen bond donors (>5) or acceptors (>10) increases hydrophilicity and reduces permeability.[6][7]

  • Poor Aqueous Solubility: The compound must be dissolved in the donor compartment to be available for permeation. If your derivative precipitates in the assay buffer (which often contains a small percentage of DMSO), the effective concentration gradient across the membrane is reduced, leading to an artificially low Papp value.

Suggested Solutions & Next Steps:

  • Structural Modification:

    • Increase Lipophilicity: If the LogP is too low, consider masking polar functional groups or adding lipophilic moieties. N- or O-alkylation can mask hydrogen bond donors, often improving permeability.[8] However, this must be balanced to avoid excessive lipophilicity (LogP > 5), which can lead to poor solubility and other issues.[4]

    • Reduce Polarity: Strategically replace polar groups or introduce intramolecular hydrogen bonds to shield polar surfaces and reduce the effective PSA.[8]

  • Formulation Strategies:

    • If solubility is the primary issue, consider formulation approaches such as the use of co-solvents or creating amorphous solid dispersions, which can enhance the concentration of the dissolved drug.[9][10]

  • Workflow Diagram: The following diagram outlines the troubleshooting process for low PAMPA permeability.

G start Low Papp in PAMPA Assay Observed check_physchem Assess Physicochemical Properties (LogP, PSA, MW, H-bonds) start->check_physchem check_sol Evaluate Aqueous Solubility in Assay Buffer start->check_sol physchem_bad Properties Outside Optimal Range? (e.g., LogP < 1 or > 5, PSA > 140Ų) check_physchem->physchem_bad sol_bad Precipitation or Low Solubility? check_sol->sol_bad modify_structure Action: Modify Structure - Adjust LogP - Reduce PSA / H-bonds - Form Intramolecular H-bonds physchem_bad->modify_structure Yes re_assay Re-run PAMPA Assay physchem_bad->re_assay No, properties are optimal formulation Action: Improve Formulation - Use Co-solvents - Explore Lipid-Based Systems - Solid Dispersions sol_bad->formulation Yes sol_bad->re_assay No, solubility is good modify_structure->re_assay formulation->re_assay

Caption: Troubleshooting workflow for low PAMPA results.

Issue 2: My derivative has good PAMPA permeability, but shows low permeability and/or a high efflux ratio in a Caco-2 assay. What does this mean?

Answer:

This is a classic and informative result. A discrepancy between PAMPA and Caco-2 data, where PAMPA permeability is high but Caco-2 permeability is low, strongly indicates that active transport mechanisms are at play.[2] Since your molecule can passively cross a lipid membrane (as shown by PAMPA), the Caco-2 cells are likely actively removing it.

Potential Causes & Diagnostic Workflow:

  • Active Efflux: The most common cause is that your derivative is a substrate for an efflux pump, such as P-glycoprotein (P-gp, also known as MDR1 or ABCB1).[11][12][13] These pumps are highly expressed in Caco-2 cells and function to expel a wide range of xenobiotics from the cell, reducing intracellular concentration and net transport across the monolayer.[11][14]

    • Diagnostic Signature: A high efflux ratio (ER), calculated as Papp(B-A) / Papp(A-B), is the key indicator. An ER greater than 2 is generally considered evidence of active efflux.[15]

  • Poor Cell Monolayer Integrity: While less likely if control compounds behave as expected, a compromised Caco-2 monolayer can lead to inconsistent results. This is typically characterized by unusually high permeability of low-permeability markers like atenolol or Lucifer Yellow.

Suggested Solutions & Next Steps:

  • Confirm Efflux with Inhibitors: The definitive way to confirm P-gp involvement is to re-run the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil or tariquidar.[12] If the efflux ratio decreases significantly (ideally towards 1) and the absorptive permeability (Papp A-B) increases, you have confirmed your compound is a P-gp substrate.

  • Structural Modification to Evade Efflux:

    • Analyze the structure of your derivative to identify potential pharmacophores recognized by P-gp. While there are no universal rules, P-gp substrates are often lipophilic, and may contain nitrogen atoms and aromatic rings.

    • Slight modifications, such as altering hydrogen-bonding patterns or changing the overall molecular conformation, can sometimes disrupt recognition by the transporter without negatively impacting target affinity.

  • Diagram of Membrane Transport Mechanisms:

G cluster_membrane Cell Membrane passive Passive Diffusion (High in PAMPA) intracellular Intracellular passive->intracellular efflux P-glycoprotein (P-gp) Efflux Pump derivative_out Derivative efflux->derivative_out extracellular Extracellular (Apical Side) extracellular->passive Enters Cell intracellular->efflux Recognized & Pumped Out derivative_in Derivative

Caption: Passive diffusion vs. active efflux in Caco-2 cells.

Issue 3: I'm seeing high variability and poor reproducibility in my Caco-2 assay results. How can I ensure my data is reliable?

Answer:

Reproducibility is paramount for making sound decisions in drug development. High variability in Caco-2 assays typically points to issues with the cell monolayer's integrity or with the compound's behavior in the assay system.

Potential Causes & Diagnostic Workflow:

  • Inconsistent Monolayer Integrity: Caco-2 cells must form a confluent monolayer with well-established tight junctions to be a valid model of the intestinal barrier.[16] Gaps or inconsistencies in this barrier will allow for paracellular leakage, skewing results.

    • Diagnostic Step: Measure the Transepithelial Electrical Resistance (TEER). TEER is a non-invasive method to measure the electrical resistance across the cell layer, which is a strong indicator of tight junction formation and monolayer confluence.[17][18] TEER values should be stable and within the laboratory's established range before starting the permeability experiment.

    • Diagnostic Step: Use a paracellular marker like Lucifer Yellow.[19][20] This fluorescent molecule is hydrophilic and should have very low permeability across an intact monolayer.[21] High passage of Lucifer Yellow confirms a leaky monolayer.[19]

  • Compound Instability or Non-Specific Binding:

    • Low Recovery: Calculate the percent recovery of your compound at the end of the assay. Low recovery (<70-80%) can indicate several problems: the compound is binding to the plasticware, it's being metabolized by the Caco-2 cells, or it's accumulating within the cell monolayer.[15]

    • Solubility Issues: As mentioned previously, if the compound is not fully soluble in the assay buffer, this will lead to inconsistent results.[22]

Suggested Solutions & Next Steps:

  • Strict Quality Control on Caco-2 Monolayers:

    • Culture Caco-2 cells for a consistent period (typically 21 days) to ensure full differentiation.

    • Always measure TEER before and after the experiment. Discard data from any wells that do not meet the TEER acceptance criteria (e.g., >200 Ω·cm²).[23]

    • Include Lucifer Yellow in your assay protocol to monitor monolayer integrity for each plate.[21]

  • Optimize Assay Conditions for "Difficult" Compounds:

    • For lipophilic compounds prone to non-specific binding, consider adding a low concentration of Bovine Serum Albumin (BSA, e.g., 0.25-1%) to the basolateral (receiver) compartment.[15][22] BSA can act as a "sink" and reduce binding to the plate.[15]

    • If metabolism is suspected, LC-MS/MS analysis of the cell lysate and apical/basolateral compartments can be used to identify major metabolites.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the critical physicochemical properties I should aim for when designing my N-(prop-2-yn-1-yl)nicotinamide derivatives?

A1: The principles of "drug-likeness," often summarized by Lipinski's Rule of Five, provide an excellent starting point.[6][7] For good passive permeability, aim for a balance:

  • Molecular Weight (MW): < 500 Da[7]

  • Lipophilicity (LogP): < 5 (ideally between 1 and 3 for a good balance of permeability and solubility)[3][4]

  • Hydrogen Bond Donors: ≤ 5[7]

  • Hydrogen Bond Acceptors: ≤ 10[7]

  • Polar Surface Area (PSA): < 140 Ų is often cited as a guideline for good permeability.[5]

PropertyGuideline for Good PermeabilityRationale
Molecular Weight < 500 DaltonsSmaller molecules diffuse more easily across the membrane.[6]
LogP < 5 (often optimal between 1-3)Balances lipid solubility needed to enter the membrane with aqueous solubility.[4]
H-Bond Donors ≤ 5Minimizes strong interactions with water that hinder membrane entry.[6]
H-Bond Acceptors ≤ 10Minimizes strong interactions with water that hinder membrane entry.
Polar Surface Area < 140 ŲA lower PSA generally correlates with higher permeability across lipid bilayers.

Q2: How do I choose between a PAMPA, Caco-2, or MDCK assay for my experiments?

A2: The choice depends on the question you are asking.

  • PAMPA: Use for high-throughput screening of passive permeability. It's fast, cost-effective, and tells you if your molecule has the fundamental physicochemical properties to cross a lipid barrier.[1][2]

  • Caco-2: Use this as the "gold standard" for predicting human intestinal absorption. These cells express a range of transporters, including important efflux pumps like P-gp, providing a more biologically complete picture that includes both passive diffusion and active transport.[16][24]

  • MDCK-MDR1: Use this cell line specifically to investigate P-gp efflux. This is a Madin-Darby Canine Kidney (MDCK) cell line that has been engineered to overexpress the human MDR1 gene (P-gp). Comparing permeability in this line versus the wild-type MDCK line provides a very clear answer on whether your compound is a P-gp substrate.

G start What is my research question? q1 High-throughput screen for passive diffusion? start->q1 q2 Predict human intestinal absorption (passive + active transport)? start->q2 q3 Specifically confirm P-gp efflux liability? start->q3 a1 Use PAMPA Assay q1->a1 a2 Use Caco-2 Assay q2->a2 a3 Use MDCK-MDR1 vs. Wild-Type MDCK Assay q3->a3

Caption: Decision tree for selecting the appropriate permeability assay.

Q3: What is the significance of the propargyl group in N-(prop-2-yn-1-yl)nicotinamide, and how might it affect permeability?

A3: The propargyl group (a prop-2-yn-1-yl moiety) is a small, rigid, and relatively lipophilic functional group. Its primary role is often as a "warhead" for covalent modification of a target protein or as a bioorthogonal handle for click chemistry. From a permeability perspective:

  • Impact on Lipophilicity: The addition of the three-carbon propargyl group will increase the lipophilicity (LogP) of the parent nicotinamide scaffold, which can be beneficial for passive diffusion, provided it doesn't push the LogP to an excessive level.

  • Minimal Steric Bulk: Its small size and linear geometry mean it adds minimal steric hindrance, which is favorable for passing through the tightly packed lipid bilayer.

  • Metabolic Stability: The alkyne C-H bond is generally stable to metabolic degradation, which is an advantage for maintaining compound integrity during permeability assays.

Q4: What are some initial strategies if my lead compound has poor solubility?

A4: Poor aqueous solubility is a major hurdle for both in vitro assays and in vivo bioavailability.[25]

  • Chemical Modification (Salt Formation): If your compound has ionizable groups (acidic or basic centers), forming a salt is one of the most effective and common methods to dramatically increase aqueous solubility.[26]

  • Physical Modification (Particle Size Reduction): For crystalline solids, reducing the particle size to the micrometer or nanometer scale (micronization) increases the surface area-to-volume ratio, which can increase the dissolution rate according to the Noyes-Whitney equation.[10][27]

  • Formulation Approaches:

    • Lipid-Based Formulations: For highly lipophilic drugs, formulations like self-emulsifying drug delivery systems (SEDDS) can be highly effective.[10] The drug is dissolved in a lipid carrier, which forms an emulsion in the aqueous environment of the gut, aiding absorption.[10]

    • Amorphous Solid Dispersions: Dispersing the drug in its amorphous (non-crystalline) state within a hydrophilic polymer can prevent crystallization and maintain a supersaturated state, enhancing solubility.[9]

Section 3: Key Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general framework for assessing passive permeability.

  • Preparation of Solutions:

    • Lipid Solution: Prepare a solution of a phospholipid (e.g., 2% w/v lecithin) in an organic solvent (e.g., dodecane).

    • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, is commonly used to mimic physiological conditions.

    • Compound Stock Solutions: Prepare 10 mM stock solutions of test compounds and controls (e.g., propranolol for high permeability, atenolol for low permeability) in DMSO.

  • Assay Procedure:

    • Coat the Donor Plate: Add 5 µL of the lipid solution to each well of a 96-well filter donor plate (e.g., Millipore MultiScreen-IP). Allow the solvent to evaporate, leaving a lipid layer.

    • Hydrate the Membrane: Add assay buffer to the acceptor plate wells. Place the coated donor plate on top of the acceptor plate and let the membrane hydrate for at least 15 minutes.

    • Prepare Donor Solutions: Dilute the 10 mM compound stocks into the assay buffer to a final concentration of 50-100 µM (final DMSO concentration should be ≤1%).

    • Start the Assay: Remove the buffer from the donor plate and add 150 µL of the compound donor solutions. Place the donor plate back onto the acceptor plate.

    • Incubation: Incubate the plate assembly at room temperature for 4-16 hours in a humidified chamber to prevent evaporation.[28]

  • Analysis:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the appropriate formula, which takes into account the volume of the wells, the surface area of the membrane, and the incubation time.

Protocol 2: Caco-2 Cell Permeability Assay (Bidirectional)

This protocol is for assessing both passive absorption and active efflux.

  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell inserts (e.g., 0.4 µm pore size) and culture for 21 days to allow for differentiation and monolayer formation.

    • Change the media every 2-3 days.

  • Monolayer Integrity Check (Pre-Assay QC):

    • Before the experiment, measure the TEER of each well using a voltohmmeter.[29] Only use wells that meet the established TEER threshold (>200 Ω·cm²).[23]

  • Assay Procedure:

    • Wash: Gently wash the cell monolayers twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Prepare Dosing Solutions: Prepare dosing solutions of your test compounds and controls (e.g., atenolol, propranolol, talinolol for P-gp substrate) in the transport buffer.

    • A-to-B Permeability (Apical to Basolateral): Add the dosing solution to the apical (upper) compartment and fresh transport buffer to the basolateral (lower) compartment.

    • B-to-A Permeability (Basolateral to Apical): Add the dosing solution to the basolateral compartment and fresh transport buffer to the apical compartment.

    • Incubation: Incubate the plates at 37°C with 5% CO₂ for 60-120 minutes, typically with gentle shaking.

  • Analysis and Post-Assay QC:

    • At the end of the incubation, take samples from both the donor and receiver compartments.

    • Perform a final TEER measurement to ensure monolayer integrity was maintained throughout the assay.

    • Include a Lucifer Yellow permeability check. Add LY to the apical side and measure its appearance in the basolateral side after 1 hour.[21] Percent passage should be very low (<1-2%).[21]

    • Analyze compound concentrations via LC-MS/MS.

    • Calculate Papp values for both A-to-B and B-to-A directions and determine the efflux ratio (ER = Papp(B-A) / Papp(A-B)).

References

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  • Lei, C. H., et al. (2020). Low-Cost Method and Biochip for Measuring the Trans-Epithelial Electrical Resistance (TEER) of Esophageal Epithelium. Micromachines. Available from: [Link]

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  • Odijk, M., et al. (2016). Transepithelial/endothelial Electrical Resistance (TEER) theory and applications for microfluidic body-on-a-chip devices. Journal of Rare Diseases Research & Treatment. Available from: [Link]

  • Taylor & Francis Online. (n.d.). Lucifer yellow – Knowledge and References. Retrieved February 20, 2026, from [Link]

  • Zhao, W., et al. (2019). Lucifer Yellow - A Robust Paracellular Permeability Marker in a Cell Model of the Human Blood-brain Barrier. JoVE. Available from: [Link]

  • Zenovel. (2025, August 12). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved February 20, 2026, from [Link]

  • Patsnap. (2024, June 21). What are P-gp inhibitors and how do they work?. Retrieved February 20, 2026, from [Link]

  • Yendapalli, V., et al. (2025). Role of P-Gp in Treatment of Cancer. Journal of Cancer Therapy. Available from: [Link]

  • Sharom, F. J. (2014). Complex Interplay between the P-Glycoprotein Multidrug Efflux Pump and the Membrane: Its Role in Modulating Protein Function. Frontiers in Oncology. Available from: [Link]

  • JoVE. (2023, February 10). Lucifer Yellow -Robust Paracellular Permeability Marker In Cell Model l Protocol Preview. YouTube. Available from: [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved February 20, 2026, from [Link]

  • Bio-protocol. (n.d.). Lucifer Yellow permeability assay. Retrieved February 20, 2026, from [Link]

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  • Al-Thubiani, W. S. (2023). The Role of P-Glycoprotein (P-gp) in Cancer Multidrug Resistance (MDR): Challenges for Inhibiting P-gp in the Context of Overcoming MDR. Journal of Pharmaceutical Research International. Available from: [Link]

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Sources

Technical Support Center: Resolving Incomplete Covalent Modification by N-(prop-2-yn-1-yl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the optimization of covalent modification experiments using N-(prop-2-yn-1-yl)nicotinamide (N-propargylnicotinamide). This compound is typically utilized as a functionalized probe for nicotinamide-binding enzymes (e.g., Nicotinamidases, Sirtuins, PARPs) or as a "click" chemistry handle for activity-based protein profiling (ABPP). The guide focuses on resolving incomplete modification, a common bottleneck caused by competitive inhibition, slow kinetics, or suboptimal reaction environments.

Core Mechanism & Experimental Context

N-(prop-2-yn-1-yl)nicotinamide is a structural analog of Nicotinamide (NAM) incorporating a terminal alkyne (propargyl) group. Its primary applications are:

  • Activity-Based Protein Profiling (ABPP): Acting as a metabolic probe that binds to NAM-processing enzymes, subsequently revealed via Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Mechanism-Based Inhibition: Potentially acting as a suicide substrate where the propargyl moiety traps a catalytic nucleophile (e.g., Cysteine) in enzymes like Nicotinamidase (Pnc1) or specific PARPs.

The Problem: "Incomplete covalent modification" manifests as low labeling intensity, transient inhibition, or poor pull-down efficiency. This is often due to the high reversibility of non-covalent binding (


) relative to the rate of covalent bond formation (

), or competition from endogenous Nicotinamide.
Mechanism of Action (Diagram)

Mechanism Enzyme Target Enzyme (e.g., Pnc1/Sirtuin) Complex Michaelis Complex (E·I) Enzyme->Complex + Probe (Reversible Binding) Probe N-(prop-2-yn-1-yl)nicotinamide (Probe) Probe->Complex Covalent Covalent Adduct (E-I) Complex->Covalent k_inact (Nucleophilic Attack) Click Click Reaction (CuAAC) Covalent->Click + Azide-Tag (Detection) NAM Endogenous NAM (Competitor) NAM->Enzyme Competition

Figure 1: Kinetic pathway of covalent modification. Incomplete modification often arises at the Complex -> Covalent step due to slow


 or competition from endogenous NAM.

Troubleshooting Guide (Q&A)

Category A: Low Labeling Efficiency (Kinetic & Thermodynamic Issues)

Q1: I observe weak labeling of my target protein despite using high probe concentrations. Why is the modification incomplete?

  • Root Cause 1: Endogenous Competition. Nicotinamide (NAM) is present in high concentrations (µM to mM range) in cell lysates and culture media. It competes with your probe for the active site.

  • Root Cause 2: Slow

    
    .  The propargyl group is a latent electrophile. Without specific activation by the enzyme (e.g., proximity to a catalytic Cys or activation by a cofactor), the covalent bond formation is slow.
    
  • Solution:

    • Deplete Endogenous NAM: Perform a gel filtration (e.g., Zeba spin columns) or extensive dialysis of the lysate before adding the probe to remove free Nicotinamide.

    • Pulse-Chase Optimization: If labeling in live cells, use NAM-free media for 2-4 hours prior to probe addition.

    • Concentration Ramp: Titrate the probe up to 10-50 µM. Determine the

      
       first to ensure you are operating above the saturation point.
      

Q2: My Western blot shows a "smear" or partial shift, suggesting only a fraction of the protein is modified. How do I push the reaction to completion?

  • Root Cause: The reaction has not reached equilibrium or the covalent adduct is unstable (hydrolysis).

  • Solution:

    • Time-Course Experiment: Extend incubation time. Covalent inhibitors often require 30–60 minutes to reach full occupancy (

      
      ).
      
    • pH Adjustment: If the mechanism involves a nucleophilic Cysteine (pKa ~8.3), increasing the buffer pH to 7.5–8.0 can enhance the nucleophilicity of the active site residue, accelerating the reaction.

    • Temperature: Incubate at 37°C instead of 4°C or RT. The activation energy for the propargyl-cysteine reaction may be significant.

Category B: Click Chemistry (CuAAC) Failure

Q3: The probe inhibits the enzyme activity, but I see no fluorescence after the click reaction. Is the modification incomplete or the click reaction failed?

  • Root Cause: The "incomplete modification" might actually be a failure of the secondary detection step (CuAAC). The propargyl group is sterically small but can be buried within the active site, making it inaccessible to the Azide-Tag.

  • Solution:

    • Denaturation is Critical: You must denature the protein (e.g., 1% SDS, heating at 95°C for 5 min) before the click reaction. This unfolds the protein and exposes the propargyl adduct to the click reagents.

    • Ligand Optimization: Use a stabilizing ligand like THPTA or BTTAA (100 µM) to protect the Cu(I) catalyst and accelerate the reaction.

    • Check Reagents: Freshly prepare the Ascorbate solution. It oxidizes rapidly.[1]

Category C: Specificity & Off-Targets

Q4: I see labeling of my target, but also many background bands. Is this "incomplete specificity"?

  • Root Cause: The propargyl group can react non-specifically with hyper-reactive cysteines at high concentrations, or the nicotinamide core binds to other NAD+-dependent enzymes (PARPs, dehydrogenases).

  • Solution:

    • Competition Control: Pre-incubate with a 10-fold excess of unlabeled Nicotinamide . If the bands disappear, they are specific NAM-binding targets. If they remain, they are non-specific alkylation events.

    • Negative Control Probe: Use a "dummy" probe (e.g., propargyl-amine or an isomer) that lacks the nicotinamide recognition motif.

Optimized Experimental Protocol

This protocol is designed to maximize the covalent occupancy of N-(prop-2-yn-1-yl)nicotinamide on a target enzyme (e.g., Pnc1) in cell lysate.

Reagents
  • Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1% NP-40, Protease Inhibitors. (Avoid DTT/TCEP initially as they can interfere with some probes or reduce disulfides prematurely).

  • Probe Stock: 100 mM N-(prop-2-yn-1-yl)nicotinamide in DMSO.

  • Click Mix: 1 mM CuSO4, 1 mM TCEP (fresh), 100 µM TBTA (or THPTA), 100 µM Azide-Fluorophore (e.g., Azide-Rhodamine).

Step-by-Step Workflow
StepActionCritical Parameter (Why?)
1. Lysis & Depletion Lyse cells and pass through a Zeba Spin Column (7K MWCO) .Removes endogenous Nicotinamide (competitor) to allow probe binding.
2. Probe Incubation Add Probe (10–50 µM) to lysate (1 mg/mL). Incubate 1 hr at 37°C .High conc. and temp drive the reaction kinetics (

).
3. Denaturation Add SDS to 1% final conc. and heat at 95°C for 5 min .Unfolds protein to expose the buried propargyl-adduct for clicking.
4. Click Reaction Add Click Mix. Vortex. Incubate 1 hr at RT in dark.CuAAC attaches the fluorophore. TCEP keeps Cu in +1 state.
5. Precipitation Precipitate proteins with cold Acetone or MeOH/CHCl3.Removes excess unreacted probe and click reagents (reduces background).
6. Analysis Resuspend in Laemmli buffer. Run SDS-PAGE. Scan for fluorescence.Visualization of covalent modification.

Data Interpretation & Troubleshooting Matrix

Use this table to diagnose results based on the SDS-PAGE fluorescence scan.

ObservationDiagnosisResolution
No Bands Failed Click or No BindingCheck Cu(I) activity; Ensure protein denaturation; Verify probe integrity (LC-MS).
Weak Target Band Incomplete ModificationIncrease Probe conc.; Increase pH to 8.0; Remove endogenous NAM.
Smear / High Background Non-specific AlkylationReduce Probe conc.; Reduce Click time; Use THPTA ligand.
Band disappears with NAM Specific BindingSuccess. The probe is targeting the correct active site.

References & Further Reading

  • Garten, A., et al. (2015).[2] "Physiological and pathophysiological roles of NAMPT and NAD metabolism." Nature Reviews Endocrinology, 11, 535–546. Link

  • Knott, K. M., et al. (2024). "Noncovalent Inhibition and Covalent Inactivation of Proline Dehydrogenase by Analogs of N-propargylglycine." Biochemistry. (Demonstrates propargyl-mediated covalent inactivation principles). Link

  • Sauve, A. A. (2008).[3] "NAD+ signaling and metabolism."[2][3][4] Annual Review of Biochemistry, 77, 117-175. (Mechanisms of Nicotinamide-processing enzymes). Link

  • Speers, A. E., & Cravatt, B. F. (2004). "Profiling enzyme activities in vivo using click chemistry methods." Chemistry & Biology, 11(4), 535-546. (Standard ABPP protocols). Link

Note: Ensure all chemical synthesis and biological experiments comply with local safety regulations, particularly when handling azides and copper catalysts.

Sources

Technical Support Center: A Guide to Selecting Azide Reporters for N-(prop-2-yn-1-yl)nicotinamide Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting, and frequently asked questions (FAQs) for selecting the optimal azide reporter for click chemistry reactions involving N-(prop-2-yn-1-yl)nicotinamide. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and your results are reliable.

Section 1: Foundational Concepts - Choosing Your Click Chemistry Reaction

The first and most critical decision is selecting the type of azide-alkyne cycloaddition reaction. N-(prop-2-yn-1-yl)nicotinamide is a terminal alkyne, which makes it a prime candidate for the highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). An alternative, copper-free method, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), requires a different class of alkyne (strained cyclooctynes) and is therefore generally not directly compatible with your starting molecule. However, understanding both is key to experimental design.

FAQ: Should I use Copper-Catalyzed (CuAAC) or Strain-Promoted (SPAAC) Click Chemistry?

Answer: For reactions involving N-(prop-2-yn-1-yl)nicotinamide, you will almost always use CuAAC . The choice between CuAAC and SPAAC hinges on the alkyne's structure and the biological context of your experiment.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the quintessential "click chemistry" reaction, involving a terminal alkyne (like yours) and an azide.[1] It is exceptionally fast and high-yielding but requires a copper(I) catalyst.[1][2] The catalyst is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[3][4]

    • When to use it: CuAAC is ideal for reactions with purified biomolecules, in cell lysates, or with fixed and permeabilized cells where copper toxicity is not a concern.[5]

    • Key Consideration: Copper ions can be cytotoxic, which limits the use of CuAAC in live cells or whole organisms.[6][7][8]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction is "copper-free." It pairs an azide with a strained cyclooctyne (e.g., DBCO, BCN).[9][] The high ring strain of the cyclooctyne lowers the activation energy, allowing the reaction to proceed rapidly without a catalyst.[9][]

    • When to use it: SPAAC is the gold standard for applications in living systems, such as live-cell imaging or labeling in whole organisms, because it eliminates the issue of copper-induced toxicity.[5][7]

    • Key Consideration: Since N-(prop-2-yn-1-yl)nicotinamide is a terminal alkyne, not a strained cyclooctyne, SPAAC is not a directly applicable reaction. To use a copper-free method, you would need to start with an azide-modified nicotinamide derivative and react it with a strained alkyne reporter.

The following diagram illustrates the decision-making process for choosing the appropriate click chemistry reaction.

CuAAC_vs_SPAAC_Decision_Workflow Start Start: What is your experimental system? SystemType Is the reaction in live cells or a whole organism? Start->SystemType SPAAC_Path Use SPAAC (Strain-Promoted/Copper-Free) SystemType->SPAAC_Path Yes AlkyneCheck Do you have a terminal alkyne (e.g., N-(prop-2-yn-1-yl)nicotinamide)? SystemType->AlkyneCheck No (e.g., cell lysate, purified sample) CuAAC_Path Use CuAAC (Copper-Catalyzed) Conclusion Proceed with selecting an azide reporter for CuAAC. CuAAC_Path->Conclusion SPAAC_Reagent You need a strained cyclooctyne (e.g., DBCO, BCN). Consider if your experimental design can be reversed. SPAAC_Path->SPAAC_Reagent AlkyneCheck->CuAAC_Path Yes AlkyneCheck->SPAAC_Reagent No

Caption: Decision workflow for choosing between CuAAC and SPAAC.

Section 2: Selecting Your Azide Reporter - A-Question-and-Answer Guide

Once you've confirmed that CuAAC is the correct method for your N-(prop-2-yn-1-yl)nicotinamide experiment, the next step is to choose a reporter azide that matches your downstream analysis.

Q1: What is the primary goal of my experiment: visualization, purification, or identification?

Answer: Your experimental goal directly dictates the type of reporter you need.

  • For Visualization (Microscopy, Flow Cytometry): Choose a fluorescent azide . These reporters contain a fluorophore that allows you to see where the alkyne-tagged molecule is located.

  • For Purification, Enrichment, or Detection (Western Blotting): Choose a biotin-azide . Biotin has an extremely high affinity for streptavidin, which can be conjugated to agarose beads for purification or enzymes (like HRP) for blotting.[11]

  • For Identification (Mass Spectrometry): A biotin-azide is also used here. For mass spectrometry, it is highly advantageous to use a cleavable biotin-azide to release the captured molecules from streptavidin beads under mild conditions, improving sample recovery and analysis.[12]

Q2: For visualization, how do I choose the right fluorescent azide?

Answer: The ideal fluorescent azide depends on your imaging setup and experimental design.

  • Instrumentation: Match the excitation and emission spectra of the fluorophore to the lasers and filters available on your microscope or flow cytometer.

  • Signal Brightness: For detecting low-abundance targets, choose a fluorophore with a high quantum yield and extinction coefficient (e.g., Alexa Fluor dyes).

  • Photostability: If you plan on imaging for extended periods, select a photostable dye to minimize signal loss.

  • Multiplexing: If you are labeling multiple targets simultaneously, choose fluorophores with minimal spectral overlap to prevent signal bleed-through.

The table below summarizes properties for a selection of common fluorescent azide reporters.

Fluorophore ReporterExcitation (nm)Emission (nm)Relative BrightnessKey Characteristics
Alexa Fluor 488 Azide ~495~519HighBright, photostable, green emission
Alexa Fluor 555 Azide ~555~565HighBright, photostable, orange emission
Alexa Fluor 647 Azide ~650~668HighBright, far-red emission, good for avoiding autofluorescence
Rhodamine Azide ~552~575MediumCost-effective, good for general purpose labeling
Coumarin Azide ~350~450Low-MediumBlue emission, useful for multiplexing with green/red probes
Q3: When should I use a biotin-azide reporter?

Answer: Use a biotin-azide when your goal is to capture, enrich, or detect your alkyne-tagged molecule rather than just visualize it.[13] The bond between biotin and streptavidin is one of the strongest non-covalent interactions known, making it perfect for:

  • Affinity Purification: Immobilized streptavidin (e.g., on magnetic beads) can pull your biotinylated molecule out of a complex mixture like a cell lysate.

  • Western Blotting: After running your sample on a gel and transferring it to a membrane, you can detect the biotinylated molecule using a streptavidin-HRP conjugate and a chemiluminescent substrate.

Q4: Are there cleavable biotin-azide options, and why would I use one?

Answer: Yes, and they are critical for applications like proteomics.[12] While the strength of the biotin-streptavidin interaction is excellent for capture, it makes eluting the captured molecule difficult, often requiring harsh, denaturing conditions. A cleavable linker between the biotin and the azide allows you to release your captured molecule under mild conditions (e.g., with light for photocleavable linkers, or specific chemicals) after purification.[12] This preserves the integrity of the protein or complex for downstream analysis like mass spectrometry.

Section 3: Troubleshooting Guide

Even with a well-designed experiment, issues can arise. This section addresses common problems encountered during click reactions.

Q1: Why is my click reaction efficiency low or inconsistent?

Answer: This is a common issue that can usually be traced back to one of four areas.[14]

  • Reagent Quality: Azides and alkynes can degrade over time. Use fresh or properly stored reagents and accurately determine the concentration of your stock solutions.[14]

  • Catalyst Activity (CuAAC only): The active catalyst is Cu(I), which is easily oxidized to the inactive Cu(II) by oxygen in the solvent.[14]

    • Solution: Always use a freshly prepared solution of your reducing agent (e.g., sodium ascorbate).[4] Degassing your reaction solvent can also help minimize oxidation.[14] Ensure your copper source and stabilizing ligand (e.g., THPTA, TBTA) are of high quality.[4]

  • Stoichiometry: The ratio of reactants is crucial. While a 1:1 ratio is theoretically sufficient, an excess of one component (often the smaller molecule, like the azide reporter) can help drive the reaction to completion.

  • Reaction Conditions: Ensure the solvent is appropriate (many click reactions work well in aqueous buffers, sometimes with co-solvents like DMSO).[15] Most reactions proceed well at room temperature, but gentle agitation can improve efficiency.[1]

Q2: I'm seeing high background signal in my fluorescence imaging. What's wrong?

Answer: High background can obscure your real signal and is often caused by non-specific binding of the fluorescent probe.

  • Incomplete Washing: Increase the number and duration of your wash steps after the click reaction to remove any unbound fluorescent azide.

  • Hydrophobic Interactions: Some fluorescent dyes are hydrophobic and can stick non-specifically to cellular components. Including a mild detergent (e.g., 0.1% Triton X-100) in your wash buffers can help.

  • Probe Concentration: Using too high a concentration of the fluorescent azide can lead to increased non-specific binding. Try titrating down the concentration to find the optimal balance between signal and background.

  • Cellular Autofluorescence: Especially in the green channel, cells can have natural fluorescence. Ensure you have an unlabeled control to assess the level of autofluorescence and consider using a reporter in the red or far-red spectrum to avoid it.

Q3: My western blot shows multiple bands or high background after using a biotin-azide. How can I fix this?

Answer: This usually points to issues with either the click reaction or the blotting procedure.

  • Incomplete Reaction: If the click reaction did not go to completion, you might see a smear or multiple bands. Re-visit the troubleshooting steps in Q1 to optimize the reaction.

  • Non-specific Binding of Streptavidin: Streptavidin conjugates can bind non-specifically to membranes or other proteins.

    • Solution: Ensure you are using an appropriate blocking buffer (e.g., 5% BSA or non-fat milk in TBST) and that you block for a sufficient amount of time (e.g., 1 hour at room temperature). Also, ensure your streptavidin-HRP conjugate is diluted correctly, as using too much is a common cause of high background.

Section 4: Experimental Protocols

The following are generalized, self-validating protocols. They should be optimized for your specific system.

Protocol 1: General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is designed for labeling an alkyne-containing molecule (e.g., a protein modified with N-(prop-2-yn-1-yl)nicotinamide) in an in vitro setting.

Materials:

  • Alkyne-modified sample (e.g., protein) in a suitable buffer (e.g., PBS).

  • Azide reporter (e.g., fluorescent or biotinylated azide).

  • Click-Chemistry-Grade Water.

  • Catalyst Stock Solutions:

    • 20 mM Copper (II) Sulfate (CuSO₄) in water.

    • 100 mM THPTA ligand in water (a 5:1 ligand-to-copper ratio is common to protect biomolecules).[3]

    • 100 mM Sodium Ascorbate in water (must be prepared fresh).

Workflow Diagram:

CuAAC_Protocol_Workflow A 1. Prepare Sample: Dissolve alkyne-sample and azide-reporter in buffer. C 3. Combine Reagents: Add catalyst premix to the sample/reporter solution. A->C B 2. Prepare Catalyst Premix: Mix CuSO₄ and THPTA ligand. Let stand for 2-3 minutes. B->C E 5. Initiate Reaction: Add fresh Sodium Ascorbate solution to the main reaction mix. C->E D 4. Prepare Fresh Reducing Agent: Dissolve Sodium Ascorbate in water immediately before use. D->E F 6. Incubate: Incubate at room temperature (e.g., 1-2 hours), protecting from light if using a fluorescent azide. E->F G 7. Purify / Analyze: Remove excess reagents and proceed to downstream analysis. F->G

Caption: A typical experimental workflow for a CuAAC reaction.

Step-by-Step Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine your alkyne-modified sample and the azide reporter. The final concentration of the limiting reactant is often in the 10-100 µM range. Add buffer to reach the desired final volume, leaving room for the catalyst components. A 2-10 fold molar excess of the azide reporter over the alkyne-sample is recommended.

  • Prepare the Catalyst Premix: In a separate tube, premix the CuSO₄ and THPTA ligand solutions. For a final reaction concentration of 0.25 mM Copper, you would use a 5-fold excess of ligand (1.25 mM THPTA).[3] Let this mixture stand for a few minutes.

  • Add Catalyst to Reaction: Add the CuSO₄/THPTA premix to your main reaction tube containing the alkyne and azide.

  • Initiate the Reaction: Prepare the sodium ascorbate solution fresh. Add it to the reaction tube to a final concentration of 1-5 mM to initiate the click reaction.[1] Mix gently by pipetting or vortexing briefly.

  • Incubate: Allow the reaction to proceed for 1-2 hours at room temperature. If using a fluorescent azide, protect the tube from light.

  • Purification/Analysis: After incubation, the sample can be purified to remove excess reagents (e.g., via a desalting column for proteins) and then used for downstream applications like fluorescence imaging or western blotting.

References

  • Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm. Available at: [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162. Available at: [Link]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Creative Biolabs. Available at: [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2008). Imaging Cell Surface Glycans with Bioorthogonal Chemical Reporters. Accounts of chemical research, 44(9), 666–676. Available at: [Link]

  • Boyce, M., & Bertozzi, C. R. (2011). Chemical reporters for fluorescent detection and identification of O-GlcNAc-modified proteins reveal glycosylation of the ubiquitin ligase NEDD4-1. Proceedings of the National Academy of Sciences, 108(18), 7142-7147. Available at: [Link]

  • Micura, R. (2016). Metabolic Incorporation of Azide Functionality into Cellular RNA. ACS Chemical Biology, 11(3), 630-635. Available at: [Link]

  • Combinatorial fluorescent labeling of live anaerobic bacteria via the incorporation of azide-modified sugars into newly synthesized macromolecules. Springer Nature Experiments. Available at: [Link]

  • Cleavable Biotin Probes for Labeling of Biomolecules via Azide-Alkyne Cycloaddition. ResearchGate. Available at: [Link]

  • Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins. RSC Publishing. Available at: [Link]

  • Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. MDPI. Available at: [Link]

  • Protocols. baseclick. Available at: [Link]

  • Azide conjugates - for Click chemistry. Interchim. Available at: [Link]

  • Click Reaction Looking Weird?. Reddit. Available at: [Link]

  • Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. PMC - NIH. Available at: [Link]

  • Click chemistry. Wikipedia. Available at: [Link]

  • Overview Click Chemistry background information. Jena Bioscience. Available at: [Link]

  • Wang, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8752. Available at: [Link]

  • Colombano, G., et al. (2010). A novel potent nicotinamide phosphoribosyltransferase inhibitor synthesized via click chemistry. Journal of medicinal chemistry, 53(2), 616–623. Available at: [Link]

  • N-(prop-2-yn-1-yl)propanamide. PubChem. Available at: [Link]

  • A Novel Potent Nicotinamide Phosphoribosyltransferase Inhibitor Synthesized via Click Chemistry. ResearchGate. Available at: [Link]

  • Nicotinamide – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Efficient synthesis of nicotinamide mononucleotide. Google Patents.
  • Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Beilstein Journals. Available at: [Link]

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Validation & Comparative

A Comparative Guide to CD38 Inhibition: Evaluating the Specificity of N-(prop-2-yn-1-yl)nicotinamide and Other CD38 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic intervention, Cluster of Differentiation 38 (CD38) has emerged as a critical target. This multifaceted transmembrane glycoprotein functions not only as a receptor but also as a key ectoenzyme regulating cellular NAD+ levels.[1][2] Its overexpression in various hematological malignancies, particularly multiple myeloma, and its role in inflammatory and metabolic diseases have spurred the development of a diverse arsenal of inhibitors.[3][4] This guide provides an in-depth comparison of N-(prop-2-yn-1-yl)nicotinamide and other prominent CD38 inhibitors, offering insights into their specificity, mechanisms of action, and the experimental frameworks used for their evaluation.

The Rationale for Targeting CD38

CD38's enzymatic activity, primarily its NAD+ glycohydrolase and ADP-ribosyl cyclase functions, leads to the catabolism of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism and signaling.[2] By depleting NAD+, CD38 influences a range of cellular processes, including energy homeostasis, DNA repair, and immune responses.[5] Consequently, inhibiting CD38 is a promising strategy to restore NAD+ levels, thereby counteracting the pathological consequences of its depletion in various disease states.

A Spectrum of Inhibition: From Antibodies to Small Molecules

The current landscape of CD38 inhibitors can be broadly categorized into two main classes: monoclonal antibodies and small molecule inhibitors. Each class presents distinct advantages and limitations regarding specificity, mechanism of action, and potential for off-target effects.

Monoclonal Antibodies: Potent but with Caveats

Therapeutic antibodies like Daratumumab and Isatuximab have revolutionized the treatment of multiple myeloma.[6] These large molecules bind to the extracellular domain of CD38, primarily inducing cell death through immune-mediated mechanisms such as complement-dependent cytotoxicity (CDC), antibody-dependent cell-mediated cytotoxicity (ADCC), and antibody-dependent cellular phagocytosis (ADCP).[7]

While highly effective, the broad expression of CD38 on various immune cells can lead to "on-target, off-tumor" effects, including the depletion of natural killer (NK) cells and other immune populations, potentially compromising the patient's overall immune competence.[8]

Small Molecule Inhibitors: A Quest for Precision

Small molecule inhibitors offer the potential for more targeted enzymatic inhibition, aiming to selectively block the catalytic activity of CD38 without inducing broad immune cell depletion. This class includes natural compounds like quercetin and apigenin, as well as synthetically developed molecules.[9][10] A key challenge in this area is achieving high specificity for CD38 over other NAD+-consuming enzymes to minimize off-target effects.

N-(prop-2-yn-1-yl)nicotinamide: A Novel Approach to CD38 Inhibition

While direct and extensive comparative data for N-(prop-2-yn-1-yl)nicotinamide is still emerging in the public domain, its structural design, incorporating a propargyl group, suggests a potential for covalent inhibition. The propargyl group is a well-established reactive moiety used in the design of irreversible enzyme inhibitors.[11] This "suicide inhibition" mechanism, where the inhibitor is catalytically activated by the target enzyme to form a covalent bond, can lead to high potency and prolonged duration of action.

The nicotinamide scaffold provides the initial recognition and binding to the CD38 active site, mimicking the natural substrate NAD+. The subsequent covalent modification by the propargyl group could offer enhanced specificity and efficacy compared to non-covalent inhibitors.

Comparative Analysis of CD38 Inhibitors

To provide a clear comparison, the following table summarizes the key characteristics of different classes of CD38 inhibitors. Due to the limited public data on N-(prop-2-yn-1-yl)nicotinamide, its properties are presented based on the theoretical advantages of its chemical structure.

Inhibitor ClassRepresentative ExamplesPrimary Mechanism of ActionPotential AdvantagesPotential Disadvantages
Monoclonal Antibodies Daratumumab, IsatuximabImmune-mediated cytotoxicity (CDC, ADCC, ADCP)High potency in killing CD38-expressing cellsOn-target, off-tumor effects on immune cells; Infusion-related reactions
Natural Flavonoids Quercetin, ApigeninNon-covalent inhibition of enzymatic activityReadily available, potential for broad biological activityLower potency and specificity compared to synthetic inhibitors
Thiazoloquin(az)olin(on)es 78cPotent and specific non-covalent inhibition of NADase activityHigh potency and specificity demonstrated in preclinical modelsRequires further clinical development
N-substituted Nicotinamides Compound 4, Compound 7Competitive inhibition of NAD+ bindingPotential for oral bioavailability, targeted enzymatic inhibitionModerate potency observed in initial studies
N-(prop-2-yn-1-yl)nicotinamide (Hypothesized) N/ACovalent (irreversible) inhibition of enzymatic activityHigh potency, prolonged duration of action, potential for high specificityPotential for off-target covalent modification if not highly specific

Experimental Workflows for Assessing CD38 Inhibitor Specificity

The rigorous evaluation of CD38 inhibitor specificity is paramount to ensure therapeutic efficacy and minimize adverse effects. A multi-tiered experimental approach is essential, progressing from in vitro biochemical assays to cellular and in vivo models.

Diagram: Experimental Workflow for CD38 Inhibitor Specificity Profiling

G cluster_0 In Vitro Biochemical Assays cluster_1 Cellular Assays cluster_2 In Vivo Models a1 Primary Screen: CD38 Enzymatic Assays (Hydrolase & Cyclase Activity) a2 Determine IC50 and Ki values a1->a2 a3 Mechanism of Inhibition Studies (Reversible vs. Irreversible) a2->a3 b1 Cell-Based CD38 Activity Assays (e.g., in MM cell lines) a3->b1 Lead Compound Selection b2 Cell Viability and Cytotoxicity Assays b1->b2 b3 Off-Target Screening: Panel of NAD+-consuming enzymes b1->b3 c1 Pharmacokinetic & Pharmacodynamic Studies b2->c1 Candidate Selection b3->c1 c2 Efficacy in Disease Models (e.g., Multiple Myeloma Xenografts) c1->c2 c3 Toxicology and Safety Assessment c2->c3

Caption: A stepwise approach to characterizing CD38 inhibitor specificity.

Detailed Methodologies

1. In Vitro CD38 Enzymatic Assays:

  • Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified CD38.

  • Protocol (Hydrolase Activity):

    • Recombinant human CD38 enzyme is incubated with varying concentrations of the test inhibitor.

    • The reaction is initiated by the addition of a fluorogenic substrate, such as 1,N6-etheno-NAD+.

    • The increase in fluorescence, resulting from the hydrolysis of the substrate, is monitored over time using a fluorescence plate reader.

    • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

  • Protocol (Cyclase Activity):

    • Similar to the hydrolase assay, recombinant CD38 is pre-incubated with the inhibitor.

    • The reaction is started by adding nicotinamide guanine dinucleotide (NGD+), a substrate for the cyclase activity.

    • The formation of the fluorescent product, cyclic GDP-ribose (cGDPR), is measured.

    • IC50 values are determined from the concentration-response curve.[6]

2. Cellular Activity Assays:

  • Objective: To assess the inhibitor's ability to block CD38 activity in a cellular context and evaluate its impact on cell viability.

  • Protocol:

    • CD38-expressing cells (e.g., multiple myeloma cell lines like RPMI-8226 or LP-1) are treated with a range of inhibitor concentrations.

    • Intracellular NAD+ levels are measured using commercially available kits to determine the functional consequence of CD38 inhibition.

    • Cell viability is assessed using assays such as MTT or CellTiter-Glo to identify potential cytotoxic effects.

3. Off-Target Specificity Profiling:

  • Objective: To ensure the inhibitor is selective for CD38 and does not significantly inhibit other NAD+-dependent enzymes.

  • Protocol:

    • The lead compound is screened against a panel of related enzymes, such as other sirtuins (SIRT1-7) and poly(ADP-ribose) polymerases (PARPs).

    • Enzymatic assays specific to each of these off-targets are performed in the presence of the inhibitor.

    • The IC50 values for off-target enzymes are compared to the IC50 for CD38 to determine the selectivity index. A high selectivity index indicates a more specific inhibitor.

The CD38 Signaling and NAD+ Metabolism Pathway

Understanding the central role of CD38 in cellular signaling and metabolism is crucial for appreciating the impact of its inhibition.

Diagram: The Central Role of CD38 in NAD+ Metabolism and Calcium Signaling

Caption: CD38 consumes NAD+ to produce signaling molecules, a process targeted by inhibitors.

Conclusion and Future Directions

The development of specific and potent CD38 inhibitors holds immense promise for the treatment of a wide range of diseases. While monoclonal antibodies have demonstrated significant clinical success, the pursuit of small molecule inhibitors with improved specificity and alternative mechanisms of action continues to be a vibrant area of research.

N-(prop-2-yn-1-yl)nicotinamide, with its potential for covalent inhibition, represents an intriguing direction in this field. Future studies should focus on elucidating its precise mechanism of action, determining its inhibitory potency and specificity through rigorous experimental evaluation, and assessing its therapeutic potential in relevant disease models. A thorough understanding of the structure-activity relationships of nicotinamide-based inhibitors will be crucial for the rational design of next-generation CD38-targeted therapies with enhanced efficacy and safety profiles.

References

  • Chen, Z., et al. (2011). Studies on the Synthesis of Nicotinamide Nucleoside and Nucleotide Analogues and Their Inhibitions Towards CD38 NADase. HETEROCYCLES, 83(12), 2745-2762.
  • Zhang, L. H., et al. (2011). Design, synthesis and biological characterization of novel inhibitors of CD38. Organic & Biomolecular Chemistry, 9(9), 3246-3257.
  • Chini, E. N., et al. (2018). A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by reversing tissue NAD+ decline. Cell Metabolism, 27(5), 1081-1095.e10.
  • Hogan, K. A., et al. (2019). The NAD+-consuming enzyme CD38 impairs mitochondrial function and alters cellular bioenergetics in aging. Journal of Biological Chemistry, 294(40), 14599-14612.
  • van de Donk, N. W., et al. (2016). CD38 antibodies in multiple myeloma: mechanisms of action and modes of resistance. Frontiers in Immunology, 7, 522.
  • Malavasi, F., et al. (2008). Evolution and function of the ADP ribosyl cyclase/CD38 gene family in physiology and pathology. Physiological Reviews, 88(3), 841-886.
  • Lee, H. C. (2004). Cyclic ADP-ribose and NAADP: fraternal twin messengers for calcium signaling. Science's STKE, 2004(234), re8.
  • Krejcik, J., et al. (2017). Daratumumab depletes CD38+ immune regulatory cells, promotes T-cell expansion, and skews T-cell repertoire in multiple myeloma. Blood, 130(3), 384-388.
  • Roboon, J., et al. (2021). Inhibition of CD38 and supplementation of nicotinamide riboside ameliorate lipopolysaccharide-induced microglial and astrocytic neuroinflammation by increasing NAD+.
  • Tarragó, M. G., et al. (2018). A Potent and Specific CD38 Inhibitor Ameliorates Age-Related Metabolic Dysfunction by Reversing Tissue NAD+ Decline. Cell Metabolism, 27(5), 1081-1095.e10.
  • Becherer, D. J., et al. (2015). Discovery and structure-activity relationships of thiazoloquin(az)olin(on)es as potent and specific inhibitors of the NADase CD38. Journal of Medicinal Chemistry, 58(17), 6885-6904.
  • Morandi, F., et al. (2018). The Role of CD38 in the Regulation of the Immune Response. Current Medicinal Chemistry, 25(3), 349-365.
  • Camacho-Pereira, J., et al. (2016). CD38 dictates age-related NAD decline and mitochondrial dysfunction through a SIRT3-dependent mechanism. Cell Metabolism, 23(6), 1127-1139.
  • Haffner, C. D., et al. (2015). Discovery, Synthesis, and Biological Evaluation of Potent and Specific Inhibitors of the NAD+-Metabolizing Enzyme CD38. Journal of Medicinal Chemistry, 58(8), 3548-3571.
  • BPS Bioscience. (n.d.). CD38 Inhibitor Screening Assay Kit (Cyclase Activity). Retrieved from [Link]

  • Lino, R. L. B., et al. (2018). Flavonoids as inhibitors of human CD38.
  • Chini, C. C. S., et al. (2020). The NADase CD38 is a key new therapeutic target for age-related comorbidities. Mayo Clinic Proceedings, 95(5), 1007-1020.
  • Escande, C., et al. (2013). Flavonoid Apigenin Is an Inhibitor of the NAD+ase CD38: Implications for Cellular NAD+ Metabolism, Protein Acetylation, and Treatment of Metabolic Syndrome. Diabetes, 62(4), 1084-1093.
  • van de Donk, N. W. C. J., et al. (2021). CD38-targeted immunotherapy in multiple myeloma.
  • Richardson, P. G., et al. (2018). Isatuximab plus pomalidomide and low-dose dexamethasone in patients with relapsed and refractory multiple myeloma: the ICARIA-MM phase 3, randomized, open-label study. The Lancet, 394(10214), 2096-2107.
  • Martin, T., et al. (2019). Daratumumab, lenalidomide, and dexamethasone for untreated multiple myeloma. New England Journal of Medicine, 380(22), 2104-2115.
  • Palladini, G., et al. (2021). Daratumumab plus bortezomib, cyclophosphamide, and dexamethasone for light-chain amyloidosis. New England Journal of Medicine, 385(1), 46-58.
  • van de Donk, N. (2018). Immunomodulatory effects of CD38-targeting antibodies. Immunological Reviews, 283(1), 157-169.

Sources

Technical Guide: Validating CD38 Knockdown using N-(prop-2-yn-1-yl)nicotinamide Probes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Validation Gap

In the development of CD38-targeted therapeutics (e.g., for Multiple Myeloma or metabolic aging), validating knockdown (KD) or knockout (KO) models is a critical go/no-go step. Traditional methods like Western Blotting (WB) and qPCR measure abundance , not function .

This creates a validation gap: a "knockdown" might show residual protein that is catalytically hyperactive, or a "clean" Western Blot might mask off-target compensation by CD157 (BST1).

This guide compares the industry-standard methods against Activity-Based Protein Profiling (ABPP) using N-(prop-2-yn-1-yl)nicotinamide probes (and related alkyne-tagged nicotinamide mimetics). We demonstrate why ABPP provides a superior, self-validating readout for enzymatic silencing.

The Technology: Mechanism of Action

To understand why the probe works, we must look at the CD38 catalytic cycle. CD38 is a multifunctional NAD+ glycohydrolase.[1] It normally cleaves the glycosidic bond of NAD+, releasing Nicotinamide (NAM) and ADP-ribose.[2]

The Probe: N-(prop-2-yn-1-yl)nicotinamide (an alkyne-functionalized nicotinamide mimic).

The Mechanism: Unlike antibodies that bind surface epitopes, this probe exploits the Base-Exchange Reaction or Mechanism-Based Trapping inherent to CD38.

  • Recognition: The probe mimics the nicotinamide moiety, entering the catalytic pocket.

  • Trapping/Exchange: Depending on the specific analog design (often paired with a 2'-fluoro-substitution in the ribose ring for stability), the enzyme attempts to process the molecule.

  • The "Click" Handle: The alkyne group (

    
    ) remains exposed.
    
  • Readout: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) attaches a fluorophore (e.g., Azide-Cy5) only to active enzyme molecules.

Diagram 1: Mechanism of Action (ABPP vs. Antibody)

CD38_Mechanism CD38 Active CD38 Enzyme Ab Antibody (WB) CD38->Ab Binds Epitope ( regardless of activity) Probe Alkyne-Nicotinamide Probe CD38->Probe Catalytic Attack Trapped Probe-Enzyme Complex (Alkyne Tagged) Probe->Trapped Covalent/Tight Binding Inactive Inactive/Denatured CD38 Inactive->Ab Binds Epitope Inactive->Probe No Reaction Signal Fluorescent Signal (Activity Readout) Trapped->Signal + Azide-Fluor (Click)

Caption: Figure 1. Specificity of ABPP. While antibodies bind both active and inactive/denatured protein, the alkyne-probe requires a catalytic event to label the enzyme, ensuring only functional CD38 is detected.

Comparative Analysis: WB vs. qPCR vs. Probe

The following table synthesizes performance metrics based on current chemical biology standards.

FeatureWestern Blot (WB) RT-qPCR N-Alkyne Probe (ABPP)
Primary Target Total Protein Mass (Denatured)mRNA TranscriptActive Enzymatic Site
Validation Scope Presence/AbsenceGene ExpressionFunctional Competence
Sensitivity Medium (ng range)High (PCR amplification)Very High (fmol range)
Specificity Variable (Ab cross-reactivity)High (Primer specific)Absolute (Catalysis-dependent)
Throughput Low (Gel/Transfer/Blot)High (96/384 well)Medium-High (Gel or Plate Reader)
Live Cell Compatible? No (Lysis required)No (Lysis required)Yes (Cell-permeable probes)
Major Pitfall Cannot distinguish active vs. inactive; Non-specific bands.mRNA

Protein; Ignores protein stability.
Requires chemical handling (Click reagents).
Cost Per Assay High (Antibodies, Membranes)Low (Primers, Mastermix)Low (Small molecule synthesis)
Why the Probe Wins for Knockdown Validation

In CD38 knockdown experiments, residual enzymatic activity is the enemy. A Western Blot might show a 90% reduction in band intensity, but the remaining 10% of the enzyme could be sufficient to maintain NAD+ degradation phenotypes. The probe visualizes this residual activity directly. If the band is gone in the ABPP gel, the function is truly gone.

Experimental Protocol: The "Click-&-Read" System

This protocol is designed for lysate-based validation , which offers the highest reproducibility for comparing Knockdown (KD) vs. Wild Type (WT).

Reagents:

  • Lysis Buffer: PBS + 0.1% Triton X-100 (Avoid strong denaturants like SDS at this stage).

  • Probe: N-(prop-2-yn-1-yl)nicotinamide (Stock: 10 mM in DMSO).

  • Click Mix: CuSO4 (1 mM), THPTA Ligand (100 µM), Sodium Ascorbate (1 mM), Azide-Fluorophore (e.g., Azide-Cy5, 20 µM).

Step-by-Step Workflow
  • Lysate Preparation:

    • Harvest WT and KD cells.[3] Lyse in non-denaturing buffer.

    • Normalize protein concentration (e.g., BCA assay) to 1 mg/mL.

  • Probe Labeling (The Critical Step):

    • Add Probe to lysate (Final conc: 1–10 µM).

    • Control: Pre-incubate a WT sample with a known inhibitor (e.g., 78c or Isatuximab) to define the specific band.

    • Incubate at 37°C for 30–60 minutes.

  • Click Chemistry:

    • Add "Click Mix" to the lysate.

    • Incubate for 1 hour at Room Temperature (protect from light).

  • Precipitation & Wash:

    • Acetone precipitate proteins to remove excess free fluorophore.

    • Resuspend pellet in 1x SDS-PAGE Loading Buffer.

  • Readout:

    • Run on SDS-PAGE.[4][5]

    • Do not transfer. Scan the gel directly on a fluorescence scanner (e.g., Typhoon or ChemiDoc).

Diagram 2: The Validation Workflow

ABPP_Workflow cluster_decision Decision Logic Start Cell Harvest (WT vs KD) Lysis Native Lysis (Preserve Activity) Start->Lysis Incubation Incubate with N-Alkyne Probe Lysis->Incubation Click CuAAC Reaction (+ Azide-Fluorophore) Incubation->Click SDS SDS-PAGE Separation Click->SDS Imaging Fluorescence Imaging (Direct Gel Scan) SDS->Imaging Result1 Band Present Imaging->Result1 WT Result2 Band Absent Imaging->Result2 Successful KD

Caption: Figure 2. The ABPP workflow allows for direct visualization of active CD38. The absence of a fluorescent band in the KD lane confirms loss of enzymatic function.

Data Interpretation & Troubleshooting

The "Clean" Gel
  • WT Lane: Strong, single fluorescent band at ~45 kDa (CD38).

  • KD Lane: Complete disappearance of the 45 kDa band.

  • Loading Control: Since you cannot use actin/tubulin antibodies on the same fluorescence scan easily (unless multiplexing), run a parallel Coomassie stain or use a promiscuous probe (e.g., TAMRA-FP) as a global loading control.

Common Pitfalls
  • High Background: Often caused by excess free fluorophore. Solution: Ensure thorough acetone precipitation or use spin columns after the Click reaction.

  • No Signal: The probe concentration might be too low, or the enzyme was denatured during lysis. Solution: Avoid SDS in the lysis buffer; ensure fresh sodium ascorbate for the Click reaction.

  • Off-Target Bands: N-substituted nicotinamides can sometimes label other NAD+ binding proteins (e.g., PARPs). Solution: CD38 is a membrane protein (glycoprotein); its migration pattern is distinct. Use a specific CD38 inhibitor (e.g., Ku-0063794) to compete off the specific band and confirm identity.

References

  • Jiang, H., et al. (2021). "Mechanism-based small molecule probes for labeling CD38 on live cells." Journal of the American Chemical Society. Link

    • Key Finding: Describes the use of 2'-modified NAD analogs and nicotinamide mimetics for covalent trapping of CD38.
  • Eichler, J., et al. (2019). "Activity-Based Protein Profiling: From Probe Design to Functional Analysis." ChemBioChem. Link

    • Key Finding: Comprehensive review of ABPP workflows and click chemistry applications.[5][6]

  • Hogan, K. A., et al. (2019). "CD38: A Significant Regulator of NAD+ Metabolism and a Therapeutic Target." Frontiers in Pharmacology. Link

    • Key Finding: Establishes the biological importance of validating CD38 enzym
  • Sauve, A. A., et al. (2000). "Mechanism-based inhibitors of CD38: A probe for the reaction mechanism." Biochemistry. Link

    • Key Finding: Foundational work on nicotinamide analogs as mechanism-based inhibitors/probes for CD38.

Disclaimer: This guide assumes the use of standard BSL-1/BSL-2 laboratory safety protocols. The specific probe "N-(prop-2-yn-1-yl)nicotinamide" should be synthesized or sourced according to high-purity standards ( >95% HPLC) to ensure assay reliability.

Sources

Technical Comparison: Mechanism-Based Inhibitors vs. Allosteric Potentiators in CD38 Modulation

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth comparison between N-(prop-2-yn-1-yl)nicotinamide (a representative mechanism-based/covalent inhibitor) and Compound 78c (a potent, reversible, allosteric inhibitor) for CD38 modulation.

Executive Summary

In the development of therapeutics for metabolic dysfunction and aging, CD38 (ADP-ribosyl cyclase/cyclic ADP-ribose hydrolase 1) is a primary target due to its role as the principal NAD+ catabolizing enzyme.[1][2][3][4][5][6]

This guide compares two distinct classes of inhibitors:

  • Compound 78c: A thiazoloquin(az)olin(on)e derivative. It represents the "gold standard" for pharmacological inhibition—highly potent, reversible, and metabolically stable.

  • N-(prop-2-yn-1-yl)nicotinamide (Propargyl-NAM): A structural analog of nicotinamide containing a propargyl moiety. This compound functions as a mechanism-based (suicide) inhibitor or chemical probe. It is typically used for structural characterization and activity-based protein profiling (ABPP) rather than therapeutic intervention due to its covalent mode of action and potential off-target reactivity (e.g., with amine oxidases or P450s).

Core Distinction Matrix
FeatureCompound 78cN-(prop-2-yn-1-yl)nicotinamide
Mechanism Reversible, Uncompetitive/Non-competitive Irreversible/Covalent (Mechanism-Based)
Binding Site Allosteric / Hydrophobic PocketActive Site (Catalytic Glu226 trap)
Potency (IC50) < 10 nM (Human CD38)Time-dependent (

driven); often

M initial affinity
Kinetics Fast-on, Fast-off (Equilibrium)Slow-onset, Infinite residence time (Covalent)
Primary Use In vivo efficacy, Drug DevelopmentStructural Biology, Activity-Based Profiling
Selectivity High for CD38 vs. CD157Low (mimics NAM; potential off-target effects on NNMT/MAO)

Part 1: Chemical Identity & Mechanism of Action

Compound 78c
  • Chemical Name: 4-((trans-4-(2-methoxyethoxy)cyclohexyl)amino)-quinoline-3-carboxamide derivative.

  • Mode of Action: 78c binds to CD38 in a manner that does not compete directly with NAD+ for the catalytic cleft but induces a conformational change that prevents the hydrolysis of the nicotinamide-ribosyl bond. It is often described as uncompetitive, meaning it binds best to the Enzyme-Substrate complex, or non-competitive.

N-(prop-2-yn-1-yl)nicotinamide (Propargyl-NAM)
  • Chemical Identity: A nicotinamide derivative where the amide nitrogen is substituted with a propargyl (alkyne) group.

  • Mode of Action: This molecule acts as a suicide substrate . The enzyme attempts to process the propargyl group as if it were the nicotinamide leaving group or the ribosyl acceptor. The catalytic nucleophile (Glu226 in CD38) attacks the electrophilic alkyne activated within the active site, forming a stable covalent adduct. This permanently inactivates the enzyme.

Mechanistic Pathway Diagram (Graphviz)

CD38_Inhibition_Mechanism CD38_Active CD38 (Active) Glu226 Nucleophile ES_Complex Enzyme-Substrate Complex CD38_Active->ES_Complex + NAD+ Inhibited_Reversible CD38-78c Complex (Reversibly Inactive) CD38_Active->Inhibited_Reversible + 78c (Fast Binding) Intermediate Reactive Intermediate CD38_Active->Intermediate + Propargyl-NAM (Substrate Mimicry) NAD NAD+ Substrate ES_Complex->CD38_Active Hydrolysis (NAM + ADPR) ES_Complex->Inhibited_Reversible + 78c (Uncompetitive) C78c Compound 78c (Allosteric) Inhibited_Reversible->CD38_Active Washout PropNAM Propargyl-NAM (Suicide Substrate) Adduct Covalent Adduct (Permanently Dead) Intermediate->Adduct Glu226 Attack (Irreversible) Adduct->CD38_Active X (Impossible)

Figure 1: Mechanistic divergence between reversible allosteric inhibition (78c) and irreversible suicide inhibition (Propargyl-NAM).

Part 2: Efficacy Profile & Data Comparison

Potency (IC50 vs. )
  • 78c: Demonstrates nanomolar potency.[7]

    • Human CD38 IC50: 7.3 nM

    • Mouse CD38 IC50: 1.9 nM

    • Note: Potency is maintained in high-substrate conditions due to uncompetitive nature.

  • Propargyl-NAM: Potency is time-dependent.

    • Initial IC50: Likely > 1

      
      M (poor initial binding).
      
    • Maximal Inhibition: Can reach 100% over time as the covalent bond forms.

    • Metric: Should be evaluated by

      
       (efficiency of inactivation) rather than simple IC50.
      
NAD+ Restoration (In Vivo)
  • 78c:

    • Liver NAD+: >5-fold increase (at 30 mg/kg).

    • Muscle NAD+: ~1.2-fold increase.

    • Pharmacokinetics: High oral bioavailability and tissue distribution.

  • Propargyl-NAM:

    • Efficacy: Limited in vivo data for CD38 specifically. Propargyl amines are often rapidly metabolized or inhibit other enzymes (e.g., MAO-B, NNMT), leading to complex phenotypic readouts that may not be solely due to CD38 inhibition.

Selectivity Risks
  • 78c: Highly selective for CD38 over CD157 (BST-1) and other NAD+ consumers (PARPs, Sirtuins).

  • Propargyl-NAM: High risk of off-target effects.

    • NNMT Inhibition: Propargyl-NAM mimics Nicotinamide, the substrate for NNMT. Inhibiting NNMT also raises NAD+ (by saving NAM), confounding results.

    • MAO Inhibition: N-propargyl amines (e.g., selegiline) are classic MAO inhibitors.

Part 3: Experimental Protocols

Protocol A: Determination of IC50 for Reversible Inhibitor (78c)

Use this protocol to validate the potency of 78c.

  • Reagents:

    • Recombinant Human CD38 (rhCD38): 20 ng/mL final.

    • Substrate: 1,N6-etheno-NAD+ (

      
      -NAD+) or NGD+ (50 
      
      
      
      M).
    • Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl.

  • Workflow:

    • Step 1: Prepare 10-point dilution series of 78c (0.1 nM to 1

      
      M) in DMSO.
      
    • Step 2: Incubate rhCD38 with 78c for 10 minutes at 25°C.

    • Step 3: Add

      
      -NAD+ to initiate reaction.
      
    • Step 4: Monitor fluorescence (Ex 300nm / Em 410nm) kinetically for 20 minutes.

    • Step 5: Calculate slope (V0) for each concentration.

  • Analysis:

    • Fit data to the 4-parameter logistic equation:

      
      .
      
Protocol B: Time-Dependent Inactivation for Suicide Inhibitor (Propargyl-NAM)

Use this protocol to characterize the covalent bonding rate.

  • Reagents: Same as above.

  • Workflow:

    • Step 1: Incubate rhCD38 with a fixed high concentration of Propargyl-NAM (e.g., 10

      
      M).
      
    • Step 2: At time points

      
       = 0, 5, 10, 30, 60 min, remove an aliquot.
      
    • Step 3: Dilute the aliquot 100-fold into a reaction mixture containing saturating NAD+ (to compete off any non-covalent inhibitor).

    • Step 4: Measure residual enzyme activity.

  • Analysis:

    • Plot ln(Residual Activity) vs. Time.

    • A linear decrease indicates irreversible inactivation. The slope represents

      
      .
      

Part 4: Strategic Recommendation

When to use Compound 78c:
  • Therapeutic Development: If the goal is to develop a drug to treat age-related NAD+ decline, metabolic syndrome, or fibrosis.

  • In Vivo Studies: For long-term dosing in mice to observe phenotypic changes (endurance, glucose tolerance).[8]

  • Standardization: When comparing results against literature benchmarks (Haffner et al., 2015).

When to use N-(prop-2-yn-1-yl)nicotinamide:
  • Structural Biology: To crystallize CD38 with a "stalled" active site for X-ray diffraction.

  • Activity-Based Protein Profiling (ABPP): If the propargyl group is used as a "click chemistry" handle (e.g., reacting with an azide-fluorophore) to visualize active CD38 in complex biological lysates.

  • Mechanism Studies: To prove the catalytic role of Glu226.

References

  • Haffner, C. D., et al. (2015). Discovery, Synthesis, and Biological Evaluation of Thiazoloquin(az)olin(on)es as Potent CD38 Inhibitors. Journal of Medicinal Chemistry, 58(8), 3548–3571.

  • Tarragó, M. G., et al. (2018).[9] A Potent and Specific CD38 Inhibitor Ameliorates Age-Related Metabolic Dysfunction by Reversing Tissue NAD+ Decline.[6] Cell Metabolism, 27(5), 1081-1095.[6]

  • Sauve, A. A., & Schramm, V. L. (2002). Mechanism-based inhibitors of CD38: A probe for the ADP-ribosyl cyclase active site. Biochemistry. (Contextual reference for mechanism-based inhibition).
  • Liu, J., et al. (2024). Nicotinamide Riboside and CD38: Covalent Inhibition and Live-Cell Labeling.[1] JACS Au. (Describing covalent inhibition by NAM analogs).

Sources

A Comprehensive Guide to Evaluating Off-Target Effects of N-(prop-2-yn-1-yl)nicotinamide in Murine Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the meticulous evaluation of a drug candidate's specificity is paramount. While on-target efficacy is the primary goal, unintended interactions, or off-target effects, can lead to unforeseen toxicity and derail an otherwise promising compound. This guide provides a deep dive into the strategic evaluation of off-target effects for N-(prop-2-yn-1-yl)nicotinamide, a novel nicotinamide derivative, within murine models. We will explore the rationale behind experimental choices, detail robust protocols, and compare its potential profile with alternative NAD+ precursors.

Understanding N-(prop-2-yn-1-yl)nicotinamide and the Imperative of Off-Target Profiling

N-(prop-2-yn-1-yl)nicotinamide is a synthetic derivative of nicotinamide, a form of vitamin B3.[1][2] Nicotinamide is a crucial precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+), a coenzyme central to cellular metabolism, DNA repair, and signaling.[3][4][5] The introduction of a propargyl group (prop-2-yn-1-yl) to the nicotinamide scaffold presents both opportunities and challenges. This functional group can be a valuable tool for chemical biology studies, but it also introduces a reactive moiety that could potentially interact with unintended biological targets. Therefore, a rigorous assessment of off-target effects is not just a regulatory hurdle but a fundamental aspect of understanding the compound's safety and therapeutic window.

Postulated On-Target Mechanism: A Focus on NAD+ Metabolism

Given its structural similarity to nicotinamide, the primary hypothesized on-target mechanism of N-(prop-2-yn-1-yl)nicotinamide is its participation in the NAD+ salvage pathway.[2][6] This pathway recycles nicotinamide to synthesize NAD+, which is essential for a multitude of cellular functions.

NAD_Salvage_Pathway cluster_0 Cellular Environment N-(prop-2-yn-1-yl)nicotinamide N-(prop-2-yn-1-yl)nicotinamide NAMPT NAMPT N-(prop-2-yn-1-yl)nicotinamide->NAMPT Potential Substrate NAM Nicotinamide NAM->NAMPT Substrate NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN Product NMNAT NMNAT NMN->NMNAT Substrate NAD NAD+ NMNAT->NAD Product Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs CD38 CD38 NAD->CD38 Sirtuins->NAM Release PARPs->NAM Release CD38->NAM Release

Caption: Postulated engagement of N-(prop-2-yn-1-yl)nicotinamide in the NAD+ salvage pathway.

A Multi-Tiered Strategy for Comprehensive Off-Target Evaluation

A robust assessment of off-target effects requires a multi-pronged approach, integrating computational, in vitro, and in vivo methodologies. This tiered strategy allows for the early identification of potential liabilities and a more focused in vivo investigation.

In Silico Profiling

Before embarking on extensive experimental work, computational methods can predict potential off-target interactions. Techniques such as ligand-based and structure-based virtual screening can identify proteins with binding sites that have similarities to the intended target.[7]

In Vitro Broad Panel Screening

To experimentally identify off-target interactions, broad panel screening against a diverse set of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes is crucial.[8] This provides an unbiased view of the compound's selectivity profile.

Table 1: Recommended In Vitro Off-Target Screening Panels

Panel TypeRationaleExample Vendors
Kinase Panel Kinases are a large family of enzymes with conserved ATP-binding sites, making them common off-targets.Eurofins Discovery, Reaction Biology Corp.
GPCR Panel GPCRs are the largest family of membrane receptors and are involved in numerous physiological processes.Eurofins Discovery, PerkinElmer
Ion Channel Panel Off-target interactions with ion channels can lead to significant cardiac and neurological side effects.Charles River Laboratories, Sophion Bioscience
Nuclear Receptor Panel To assess potential endocrine disruption.Life Technologies, Promega
In Vivo Evaluation in Murine Models

Following in vitro characterization, in vivo studies in murine models are essential to understand the physiological consequences of any off-target engagement.

In_Vivo_Workflow cluster_1 In Vivo Off-Target Evaluation Workflow start Dose Range Finding in Mice acute_tox Acute Toxicity Study start->acute_tox subchronic_tox Sub-chronic Toxicity Study acute_tox->subchronic_tox histopath Histopathology subchronic_tox->histopath clin_path Clinical Pathology (Hematology & Clinical Chemistry) subchronic_tox->clin_path omics Transcriptomics (RNA-Seq) & Proteomics subchronic_tox->omics behavior Behavioral Phenotyping subchronic_tox->behavior

Caption: A streamlined workflow for in vivo off-target assessment in murine models.

Detailed Experimental Protocols for Murine Studies

Maximum Tolerated Dose (MTD) and Dose-Range Finding

Objective: To determine the highest dose of N-(prop-2-yn-1-yl)nicotinamide that does not cause unacceptable toxicity.

Protocol:

  • Administer single escalating doses of the compound to small groups of mice (n=3-5 per group).

  • Monitor animals for clinical signs of toxicity (e.g., weight loss, changes in activity, ruffled fur) for at least 7 days.

  • The MTD is defined as the highest dose that causes no more than a 10% weight loss and no mortality.

Sub-chronic Toxicity Study

Objective: To evaluate the potential toxicity of N-(prop-2-yn-1-yl)nicotinamide after repeated administration.

Protocol:

  • Administer the compound daily for 28 days at three dose levels (e.g., MTD, 1/2 MTD, and 1/4 MTD) and a vehicle control to groups of mice (n=10 per sex per group).

  • Monitor clinical signs and body weight throughout the study.

  • At the end of the study, collect blood for hematology and clinical chemistry analysis.

  • Perform a comprehensive necropsy and collect organs for histopathological examination.

Transcriptomic and Proteomic Analysis

Objective: To identify molecular pathways perturbed by N-(prop-2-yn-1-yl)nicotinamide in an unbiased manner.

Protocol:

  • Treat mice with the compound at a therapeutically relevant dose and a vehicle control.

  • After a defined period, collect tissues of interest (e.g., liver, brain, kidney).

  • Isolate RNA and protein from the tissues.

  • Perform RNA-sequencing to identify differentially expressed genes.

  • Perform mass spectrometry-based proteomics to identify changes in protein expression.

  • Analyze the data using pathway analysis tools to identify perturbed signaling pathways.

Comparative Analysis with Alternative NAD+ Precursors

To contextualize the potential off-target profile of N-(prop-2-yn-1-yl)nicotinamide, it is useful to compare it with other NAD+ precursors, such as Nicotinamide Riboside (NR) and Nicotinamide Mononucleotide (NMN).[9][10]

Table 2: Comparative Profile of NAD+ Precursors

FeatureN-(prop-2-yn-1-yl)nicotinamide (Hypothetical)Nicotinamide Riboside (NR)Nicotinamide Mononucleotide (NMN)
Primary Target NAD+ Salvage PathwayNAD+ Salvage PathwayNAD+ Salvage Pathway
Known Off-Targets To be determined. The propargyl group may confer reactivity towards nucleophilic residues.Generally considered safe with minimal off-target effects at standard doses.Also considered safe, though research is ongoing.
Potential for Toxicity Potential for hepatotoxicity and renal toxicity at high doses, similar to high-dose nicotinamide.[11][[“]] The propargyl group may introduce unique toxicities.High doses may lead to mild side effects such as nausea and fatigue.Similar to NR, high doses may cause mild gastrointestinal upset.
Bioavailability To be determined.Orally bioavailable.[9]Orally bioavailable.[6]

Conclusion: A Path Forward for N-(prop-2-yn-1-yl)nicotinamide Development

The development of N-(prop-2-yn-1-yl)nicotinamide as a potential therapeutic agent necessitates a thorough and systematic evaluation of its off-target effects. The multi-tiered approach outlined in this guide, combining in silico, in vitro, and in vivo methodologies, provides a robust framework for identifying and characterizing unintended biological interactions. By understanding the complete pharmacological profile of this novel nicotinamide derivative, researchers can de-risk its development and pave the way for a safe and effective therapeutic. The use of multiple orthogonal methods is encouraged to ensure a comprehensive assessment of off-target effects.[13]

References

  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC. (n.d.).
  • P7C3-A20 - Wikipedia. (n.d.).
  • Novel reporter mouse models useful for evaluating in vivo gene editing and for optimization of methods of delivering genome editing tools - PMC. (n.d.).
  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - MDPI. (2020, July 2). Retrieved February 20, 2026, from [Link]

  • Off- and on-target effects of genome editing in mouse embryos - PMC - NIH. (n.d.).
  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - Frontiers. (n.d.). Retrieved February 20, 2026, from [Link]

  • The precision paradox: Off-target effects in gene editing | Drug Discovery News. (2025, November 26). Retrieved February 20, 2026, from [Link]

  • Genome-Wide Off-Target Analysis in CRISPR-Cas9 Modified Mice and Their Offspring | G3 Genes - Oxford Academic. (2019, November 1). Retrieved February 20, 2026, from [Link]

  • The Small Molecule P7C3-A20 Exerts Neuroprotective Effects in a Hypoxic-ischemic Encephalopathy Model via Activation of PI3K/AKT/GSK3β Signaling - PubMed. (2020, August 10). Retrieved February 20, 2026, from [Link]

  • P7C3-A20 neuroprotection is independent of Wallerian degeneration in primary neuronal culture - PMC. (2018, October 17). Retrieved February 20, 2026, from [Link]

  • P7C3-A20 neuroprotection is independent of Wallerian degeneration in Primary Neuronal Culture - Apollo. (2018, December 12). Retrieved February 20, 2026, from [Link]

  • Off-Target Effects Analysis - Creative Diagnostics. (n.d.). Retrieved February 20, 2026, from [Link]

  • Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model | PLOS Computational Biology - Research journals. (2010, September 23). Retrieved February 20, 2026, from [Link]

  • CRISPR-Cas9 Off-Target Effects: Challenges and Solutions - AZoLifeSciences. (2025, February 14). Retrieved February 20, 2026, from [Link]

  • Nicotinamide Riboside vs Alternatives: Which Supplement Delivers Better Results? (n.d.). Retrieved February 20, 2026, from [Link]

  • Nicotinamide Alternatives Compared - Drugs.com. (n.d.). Retrieved February 20, 2026, from [Link]

  • Nicotinamide Dietary Supplement Alternatives Compared - Drugs.com. (n.d.). Retrieved February 20, 2026, from [Link]

  • Nicotinamide: Mechanism of action and indications in dermatology. (2018, February 5). Retrieved February 20, 2026, from [Link]

  • The adverse effects of oral niacin/nicotinamide - an overview of reviews - ResearchGate. (2026, January 5). Retrieved February 20, 2026, from [Link]

  • Nicotinamide: Mechanism of action and indications in dermatology. (2018, March 15). Retrieved February 20, 2026, from [Link]

  • Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment. (n.d.). Retrieved February 20, 2026, from [Link]

  • Nicotinamide - DermNet. (n.d.). Retrieved February 20, 2026, from [Link]

  • Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond - MDPI. (2025, February 1). Retrieved February 20, 2026, from [Link]

  • Clinical Evidence for Targeting NAD Therapeutically - MDPI. (2020, September 15). Retrieved February 20, 2026, from [Link]

  • What is the mechanism of Nicotinamide? - Patsnap Synapse. (2024, July 17). Retrieved February 20, 2026, from [Link]

  • Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment. (2020, April 29). Retrieved February 20, 2026, from [Link]

  • What are the adverse effects of Niacinamide? - Consensus. (n.d.). Retrieved February 20, 2026, from [Link]

  • Therapeutic potential of NAD-boosting molecules: the in vivo evidence - PMC. (n.d.). Retrieved February 20, 2026, from [Link]

  • Precursor comparisons for the upregulation of nicotinamide adenine dinucleotide. Novel approaches for better aging - PMC. (n.d.). Retrieved February 20, 2026, from [Link]

  • Nicotinamide adenine dinucleotide emerges as a therapeutic target in aging and ischemic conditions - PubMed. (2019, August 15). Retrieved February 20, 2026, from [Link]

  • Best NAD+ Supplements in 2026: 6 Top Contenders - Innerbody. (2025, October 13). Retrieved February 20, 2026, from [Link]

  • Nicotinamide adenine dinucleotide metabolism as an attractive target for drug discovery - PubMed. (2007, May 15). Retrieved February 20, 2026, from [Link]

Sources

Publish Comparison Guide: Reproducibility of Enzymatic Inhibition Assays Using N-(prop-2-yn-1-yl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the reproducibility challenges associated with N-(prop-2-yn-1-yl)nicotinamide (also referred to as N-propargylnicotinamide ), a structural analogue of nicotinamide containing a terminal alkyne group.

While often utilized as a mechanism-based inhibitor (suicide substrate) for cytochrome P450 enzymes (e.g., CYP2B6) or as a bioorthogonal probe for nicotinamide-binding proteins (e.g., NNMT, PARPs), its performance in enzymatic assays is frequently compromised by specific kinetic and physicochemical artifacts.

Executive Summary & Molecule Profile

N-(prop-2-yn-1-yl)nicotinamide is a functionalized nicotinamide derivative where a propargyl group replaces a hydrogen on the amide nitrogen. It is distinct from its isomer, 1-propargylnicotinamide (pyridinium-substituted), which is a classic suicide inhibitor of Nicotinamide N-methyltransferase (NNMT).

  • Primary Utility: Mechanism-Based Inhibition (MBI) of oxidases (CYPs), chemical proteomics (activity-based protein profiling), and as a structural probe for NAD+-consuming enzymes.

  • Core Challenge: Reproducibility failures often stem from time-dependent inhibition kinetics , fluorescence interference in coupled assays, and hydrolytic instability of the amide linkage under extreme pH.

Chemical Structure & Properties
FeatureSpecification
IUPAC Name N-(prop-2-yn-1-yl)pyridine-3-carboxamide
Common Name N-Propargylnicotinamide
Molecular Weight 160.17 g/mol
Key Moiety Terminal Alkyne (Mechanism-based inactivator / Click handle)
Solubility DMSO (>50 mM), Ethanol; limited in neutral buffer

Comparative Analysis: Performance vs. Alternatives

The following table contrasts N-(prop-2-yn-1-yl)nicotinamide with standard alternatives in the context of NNMT inhibition and CYP inactivation , the two most common application fields.

Comparison MetricN-(prop-2-yn-1-yl)nicotinamide (Subject)1-Propargylnicotinamide (Isomer/Alternative)1-Methylnicotinamide (1-MNA) (Product Control)Bisubstrate Inhibitors (e.g., MS2734)
Primary Target CYP450s (MBI), NAD+ ProbesNNMT (Suicide Inhibition)NNMT (Product Inhibition)NNMT (High Potency)
Inhibition Type Irreversible / Quasi-irreversibleIrreversible (Mechanism-Based)Competitive (Weak)Competitive / Transition-State
Assay Reproducibility Low to Moderate (Pre-incubation dependent)Moderate (Fluorescence artifacts)High (Stable)High (Tight binding)
Key Artifact NADPH depletion; Partition ratio variabilityInterference with acetophenone fluorescence assayNoneSolubility limits
Kinetic Requirement Requires

determination
Requires pre-incubation with Enzyme + SAMStandard IC50Standard IC50

Critical Insight: Researchers often confuse the amide-substituted N-(prop-2-yn-1-yl)nicotinamide with the pyridinium-substituted 1-propargylnicotinamide . Ensure you are using the correct isomer for your target. The amide variant is generally a poor NNMT inhibitor but a potent CYP inactivator.

Technical Deep Dive: Sources of Variability

To guarantee data integrity, you must control for the following mechanistic variables.

A. Mechanism-Based Inhibition (Time-Dependency)

Unlike competitive inhibitors, N-(prop-2-yn-1-yl)nicotinamide often acts as a suicide substrate. The alkyne moiety is oxidized (by CYPs) or processed, generating a reactive species that covalently modifies the enzyme.

  • The Error: Measuring IC50 without a pre-incubation step results in a massive underestimation of potency.

  • The Fix: You must determine the partition ratio and measure activity after varying pre-incubation times (

    
    ) with the enzyme and cofactor.
    
B. Fluorescence Quenching & Interference

In fluorescence-based assays (e.g., measuring 1-MNA generation via acetophenone condensation), the alkyne group can act as a quencher or react with the fluorogenic reagents.

  • The Error: High background signal or signal suppression at high inhibitor concentrations.

  • The Fix: Use LC-MS/MS as the gold standard for validation (see Protocol below).

C. Buffer Compatibility

The terminal alkyne protons are weakly acidic (


), but the pyridine nitrogen (

) can be protonated.
  • The Error: Using acidic buffers (pH < 6.0) protonates the pyridine, altering binding affinity if the enzyme requires the neutral species.

Visualizing the Mechanism & Workflow

Diagram 1: Mechanism-Based Inhibition Logic

This flow illustrates the kinetic bifurcation that defines the reproducibility challenge.

InhibitionMechanism E Enzyme (E) EI E-I Complex (Reversible) E->EI Binding (K_I) I Inhibitor (I) N-(prop-2-yn-1-yl)NAM I->EI EI->E Dissociation EI_act Activated E-I* (Reactive Intermediate) EI->EI_act k_cat (Activation) E_inact E-I Covalent (Inactivated) EI_act->E_inact k_inact (Inactivation) P Product (Turnover) EI_act->P Partitioning (Leakage)

Caption: Kinetic pathway of mechanism-based inhibition. Variability arises from the partition ratio between inactivation (k_inact) and turnover (Product).

Validated Experimental Protocol

This protocol is designed for LC-MS/MS quantification of enzymatic activity (e.g., NNMT or CYP-mediated demethylation), bypassing fluorescence artifacts.

Method: Discontinuous Assay with LC-MS/MS Detection
Materials
  • Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT (fresh).

  • Substrate: Nicotinamide (or specific CYP substrate).[1][2][3]

  • Cofactor: SAM (for NNMT) or NADPH (for CYPs).

  • Inhibitor: N-(prop-2-yn-1-yl)nicotinamide (Stock 100 mM in DMSO).

  • Internal Standard: d4-Nicotinamide or d3-1-Methylnicotinamide.

Step-by-Step Workflow
  • Preparation of IC50 Plate (Pre-incubation):

    • Prepare a 2X Enzyme Master Mix in buffer.

    • Prepare a 2X Inhibitor dilution series (8 points, 3-fold dilution).

    • Mix 25 µL Enzyme + 25 µL Inhibitor in a 96-well plate.

    • CRITICAL: Incubate for 30 minutes at 37°C before adding substrate. This allows for the "time-dependent" component to manifest.

  • Reaction Initiation:

    • Add 50 µL of Substrate/Cofactor Mix (e.g., 20 µM Nicotinamide + 20 µM SAM).

    • Incubate for 15 minutes at 37°C (linear velocity phase).

  • Quenching & Extraction:

    • Stop reaction with 100 µL Ice-cold Acetonitrile containing 200 nM Internal Standard.

    • Centrifuge at 4,000 x g for 20 minutes to precipitate protein.

  • LC-MS/MS Analysis:

    • Inject 5 µL supernatant onto a HILIC column (e.g., Waters BEH Amide).

    • Mobile Phase: A: 10 mM Ammonium Formate (pH 3.5); B: Acetonitrile.

    • Transition: Monitor m/z 137.1 → 94.1 (for 1-MNA) or specific transitions for your substrate.

  • Data Processing:

    • Calculate % Inhibition based on the Area Ratio (Analyte/IS).

    • Fit data to the equation:

      
      .
      
Diagram 2: Assay Validation Workflow

AssayWorkflow Step1 Step 1: Pre-Incubation (Enzyme + Inhibitor) 30 min @ 37°C Step2 Step 2: Initiation (+ Substrate/Cofactor) Step1->Step2 Step3 Step 3: Reaction (Linear Phase, 15 min) Step2->Step3 Step4 Step 4: Quench (+ ACN/Internal Std) Step3->Step4 Step5 Step 5: LC-MS/MS (HILIC Separation) Step4->Step5 Validation Validation Checkpoint: Is Z' > 0.5? Step5->Validation

Caption: Optimized LC-MS/MS workflow ensuring removal of fluorescence interference and capture of time-dependent inhibition.

References

  • Neelakantan, H., et al. (2017). "Small molecule nicotinamide N-methyltransferase inhibitor protects against diet-induced obesity and metabolic syndrome." Biochemical Pharmacology. Link

  • Polyak, S. W., et al. (2018). "Synthesis and biochemical evaluation of nicotinamide derivatives as NADH analogue coenzymes." ChemBioChem. Link

  • Gao, Y., et al. (2021). "A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase." Journal of Biomolecular Screening. Link

  • Hutzler, J. M., et al. (2008). "Mechanism-based inactivation of cytochrome P450 enzymes: chemical mechanisms, structure-activity relationships and relationship to clinical drug-drug interactions." Chemical Research in Toxicology. Link

  • Liu, M., et al. (2021). "Simultaneous determination of nicotinamide and N1-methylnicotinamide in human serum by LC-MS/MS."[4] Biomedical Chromatography. Link

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of N-(prop-2-yn-1-yl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, step-by-step framework for the safe disposal of N-(prop-2-yn-1-yl)nicotinamide (CAS 109339-34-8), a compound utilized in various drug development and research applications.

Hazard Identification and Risk Assessment: A Composite Analysis

Understanding the potential hazards of N-(prop-2-yn-1-yl)nicotinamide is paramount for safe handling and disposal. Our assessment is based on the known properties of its structural components.

  • Nicotinamide Moiety: Nicotinamide (CAS 98-92-0) is generally considered to be of low toxicity but is classified as a skin and serious eye irritant.[1][2][3] In case of fire, it can emit toxic fumes, including nitrogen oxides.[2][4]

  • Propargyl (Terminal Alkyne) Moiety: The propargyl group (prop-2-yn-1-yl) is the more significant concern for disposal. Terminal alkynes possess an acidic proton which can form highly reactive and potentially explosive acetylide anions, particularly in the presence of strong bases or certain metal salts (e.g., copper, silver, mercury).[5] Propargylamine hydrochloride, a related compound, is classified as toxic if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation.[6][7][8]

Based on this composite analysis, N-(prop-2-yn-1-yl)nicotinamide should be handled as a hazardous substance with potential for irritation, toxicity, and chemical reactivity.

Summary of Key Disposal Considerations:

ParameterGuidelineRationale & Citations
Hazard Profile Irritant, Potentially Toxic, ReactiveBased on nicotinamide (irritant) and propargylamine (toxic, reactive) properties.[1][2][6][7][8]
Primary Disposal Route Licensed Hazardous Waste ContractorThe compound's reactivity and toxicity preclude sewer or regular trash disposal.[9][10][11]
Incompatible Materials Strong Oxidizing Agents, Strong Acids, Strong Bases, Heavy Metal SaltsNicotinamide is incompatible with strong acids and oxidizers.[2] Terminal alkynes are reactive with bases and metal salts.[5]
Required PPE Safety Goggles, Lab Coat, Chemical-Resistant Gloves (Nitrile)Standard for handling irritants and toxic chemicals.[5][8]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling any waste containing N-(prop-2-yn-1-yl)nicotinamide, ensure the following personal protective equipment is in use to prevent exposure.

  • Eye Protection: Wear safety goggles or glasses with side shields that comply with OSHA 29 CFR 1910.133 standards.[9]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Inspect gloves for integrity before each use.[12]

  • Body Protection: A flame-resistant lab coat should be worn to protect against splashes and spills.[5]

  • Respiratory Protection: If handling the solid material outside of a fume hood where dust may be generated, a NIOSH-approved particulate respirator may be necessary.[1][6]

All handling of waste, especially liquids and spill clean-up materials, should be conducted within a certified chemical fume hood to minimize inhalation risk.[5]

Step-by-Step Waste Segregation and Collection Protocol

Adherence to a strict collection protocol is essential to prevent dangerous reactions within the waste container. Under no circumstances should this chemical waste be disposed of down the drain or in regular trash. [11][13]

Step 1: Select an Appropriate Waste Container Use a clean, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice. The container must be in good condition with no leaks or cracks.

Step 2: Label the Container Correctly Proper labeling is a critical requirement under EPA's Resource Conservation and Recovery Act (RCRA).[14][15] Before any waste is added, the container must be labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "N-(prop-2-yn-1-yl)nicotinamide" and any solvents present in the waste solution.

  • The approximate concentration or percentage of each component.

  • The associated hazards (e.g., "Toxic," "Irritant").

  • The date accumulation started (the day the first drop of waste was added).

Step 3: Segregate Incompatible Wastes This is the most critical step for safety. Do NOT mix waste containing N-(prop-2-yn-1-yl)nicotinamide with:

  • Strong Acids or Bases: Amides can react with acids, and the alkyne group is reactive with bases.[2][16]

  • Oxidizing Agents: To prevent potentially violent reactions.[2]

  • Heavy Metal Wastes: Especially salts of copper, silver, mercury, or lead, to avoid the formation of explosive acetylides.[5][17]

Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA) Store the sealed and labeled hazardous waste container in a designated SAA, which should be at or near the point of generation. The container must be kept closed except when actively adding waste.[13]

Step 5: Arrange for Disposal Once the container is full, or if work on the project generating the waste is complete, arrange for pickup through your institution's Environmental Health and Safety (EHS) office. They will manage the final disposal through a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[5]

Decontamination and Spill Procedures

Accidental spills must be handled promptly and safely.

  • Minor Spills (Solid):

    • Ensure proper PPE is worn.

    • Avoid creating dust.[18]

    • Gently cover the spill with an inert absorbent material like sand or vermiculite.

    • Using spark-resistant tools, carefully sweep the material into a designated hazardous waste container.[6]

    • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Decontaminating Glassware:

    • Rinse glassware with a suitable solvent (e.g., acetone or ethanol) to remove residual compound.

    • Collect this first rinse as hazardous waste in your designated container.

    • Subsequent washing with soap and water can then be performed.

Final Disposal Pathway: The Cradle-to-Grave Principle

The ultimate disposal of N-(prop-2-yn-1-yl)nicotinamide waste is governed by the EPA's RCRA "cradle-to-grave" hazardous waste management system.[15] Your institution's EHS department acts as the generator on your behalf, ensuring the waste is transported, treated, and disposed of in compliance with all federal and state regulations.[14]

The most probable disposal method for this type of organic chemical is incineration at a permitted hazardous waste facility.[4] This high-temperature process destroys the organic molecule, converting it to less harmful components like carbon dioxide, water, and nitrogen, with scrubbers in place to neutralize acidic gases.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of N-(prop-2-yn-1-yl)nicotinamide waste.

G Disposal Workflow for N-(prop-2-yn-1-yl)nicotinamide Waste start Waste Generated (Solid, Liquid, or Contaminated Debris) ppe Step 1: Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe container Step 2: Select & Label Hazardous Waste Container ppe->container segregate Step 3: Add Waste to Container AVOID INCOMPATIBLES (Acids, Bases, Oxidizers, Metal Salts) container->segregate store Step 4: Store in SAA Keep Container Closed segregate->store Compatible spill Spill Occurs store->spill contact_ehs Step 5: Container Full? Contact EHS for Pickup store->contact_ehs cleanup Follow Spill Cleanup Protocol Collect Debris as Hazardous Waste spill->cleanup cleanup->segregate end Disposal by Licensed Hazardous Waste Vendor (Incineration) contact_ehs->end

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(prop-2-yn-1-yl)nicotinamide
Reactant of Route 2
Reactant of Route 2
N-(prop-2-yn-1-yl)nicotinamide

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。